H-0106 dihydrochloride
Description
Properties
Molecular Formula |
C16H22Cl3N3O2S |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C16H20ClN3O2S.2ClH/c1-12-9-18-7-2-3-8-20(12)23(21,22)15-6-4-5-13-10-19-11-14(17)16(13)15;;/h4-6,10-12,18H,2-3,7-9H2,1H3;2*1H/t12-;;/m0../s1 |
InChI Key |
FJTAIFQBRYJWMX-LTCKWSDVSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-0106 Dihydrochloride; H 0106 Dihydrochloride; H0106 Dihydrochloride; H-0106 Dihydrochloride; H 0106 2HCl; H0106 2HCl; |
Origin of Product |
United States |
Foundational & Exploratory
H-0106 Dihydrochloride: A Technical Whitepaper on its Mechanism of Action as a ROCK Inhibitor for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-0106 dihydrochloride (B599025) is a potent, small molecule inhibitor of Rho-associated coiled-coil-formed protein kinase (ROCK). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its potential as a therapeutic agent for glaucoma. Through the inhibition of ROCK, H-0106 dihydrochloride is understood to modulate the cellular processes that regulate aqueous humor outflow, thereby lowering intraocular pressure (IOP), a primary risk factor in the progression of glaucoma. This document summarizes the available quantitative data, details key experimental protocols for its evaluation, and visualizes the core signaling pathway involved in its pharmacological effect.
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and corresponding visual field defects. Elevated intraocular pressure (IOP) is a major modifiable risk factor for the development and progression of glaucoma. The regulation of IOP is largely dependent on the dynamics of aqueous humor, a clear fluid that fills the anterior and posterior chambers of the eye. The conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is responsible for the majority of aqueous humor drainage. In glaucomatous eyes, an increase in the resistance within this pathway leads to elevated IOP.
The Rho/ROCK signaling pathway has emerged as a critical regulator of cell shape, adhesion, and motility, and plays a significant role in the contractility of the trabecular meshwork cells. Overactivation of this pathway is believed to contribute to the increased outflow resistance observed in glaucoma. ROCK inhibitors, therefore, represent a promising class of therapeutic agents aimed at directly targeting the underlying pathology of reduced aqueous humor outflow. This compound, an isoquinoline-5-sulfonamide (B1244767) derivative inspired by the potent ROCK inhibitor H-1152, has been identified as a potent ROCK inhibitor with significant IOP-lowering effects.
Core Mechanism of Action: ROCK Inhibition
The primary mechanism of action of this compound is the inhibition of Rho-associated coiled-coil-formed protein kinase (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The activation of the Rho/ROCK pathway leads to a cascade of events that ultimately increase actomyosin (B1167339) contractility and the formation of stress fibers and focal adhesions.
In the trabecular meshwork, this increased contractility leads to a stiffening of the tissue and a reduction in the intercellular spaces, thereby increasing resistance to aqueous humor outflow. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to the relaxation of trabecular meshwork cells. This relaxation is thought to increase the effective filtration area and reduce outflow resistance, facilitating the drainage of aqueous humor and consequently lowering IOP.
Quantitative Data
The following table summarizes the in vitro potency of this compound and related compounds against ROCK2.
| Compound | IC50 (nM) for ROCK2 |
| H-0106 | 18 - 48 |
| H-1152 | 18 |
| H-0103 | 25 |
| H-0104 | 28 |
Data extracted from a study on H-1152-inspired isoquinoline-5-sulfonamide compounds.
Experimental Protocols
In Vitro ROCK2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against ROCK2.
Methodology:
-
Reagents and Materials: Recombinant human ROCK2 enzyme, fluorescently labeled substrate peptide, ATP, assay buffer, and test compounds (including this compound).
-
Procedure:
-
The ROCK2 enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the fluorescently labeled substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Intraocular Pressure (IOP) Measurement in Monkeys
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a primate model.
Methodology:
-
Animal Model: Ocular normotensive monkeys are used for this study.
-
Drug Formulation and Administration: this compound is formulated in a suitable ophthalmic vehicle. A single drop of the formulation is administered topically to one eye of each monkey, with the contralateral eye receiving the vehicle as a control.
-
IOP Measurement: IOP is measured at baseline (before drug administration) and at multiple time points post-administration using a calibrated applanation tonometer.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes at each time point. The IOP-lowering effect of this compound is determined by comparing the IOP changes in the treated eyes to those in the vehicle-treated control eyes.
Discussion and Future Directions
The available data strongly support the role of this compound as a potent ROCK inhibitor with significant IOP-lowering activity in a relevant preclinical model. Its mechanism of action, centered on the relaxation of the trabecular meshwork, directly addresses a key pathological component of glaucoma.
Interestingly, studies on a series of H-1152-inspired compounds, including H-0106, have suggested that a direct correlation between in vitro ROCK inhibitory potency and the magnitude of the in vivo IOP-lowering effect may not be straightforward. While all tested compounds in the series were potent ROCK inhibitors, only a subset, including H-0106, demonstrated strong IOP reduction in monkeys. This suggests that other factors, such as ocular bioavailability, tissue penetration, and potentially off-target effects, may also contribute to the overall pharmacological profile of these compounds.
Further research is warranted to fully elucidate the structure-activity relationship of this class of compounds and to optimize their therapeutic potential. This includes comprehensive pharmacokinetic and pharmacodynamic studies, as well as long-term efficacy and safety evaluations in various glaucoma models.
Conclusion
This compound is a promising therapeutic candidate for the treatment of glaucoma. Its potent inhibition of the ROCK signaling pathway provides a targeted mechanism to enhance aqueous humor outflow and reduce intraocular pressure. The data presented in this whitepaper underscore the potential of this compound and provide a foundation for its continued investigation and development as a novel treatment for glaucoma.
H-0106 Dihydrochloride and the ROCK Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ROCK Signaling Pathway
The ROCK signaling cascade is a crucial downstream effector of the small GTPase RhoA. The pathway is initiated by the activation of RhoA, which in turn binds to and activates the serine/threonine kinases ROCK1 and ROCK2. These isoforms, while sharing a high degree of homology in their kinase domains, can have distinct cellular functions.
Activated ROCK phosphorylates a multitude of downstream substrates, leading to the regulation of the actin cytoskeleton and cellular contractility. Key downstream effectors include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actin-myosin interaction and cellular contraction.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This inhibition leads to a net increase in phosphorylated MLC, further enhancing contractility.
-
LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.
-
Ezrin-Radixin-Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.
The culmination of these signaling events is an increase in intracellular tension and the formation of stress fibers and focal adhesions, which are integral to cell shape, migration, and proliferation.
Signaling Pathway Diagram
Quantitative Data for ROCK Inhibitors
While specific inhibitory constants for this compound are not publicly available, the following table summarizes the quantitative data for several well-characterized ROCK inhibitors to provide a comparative context.
| Compound | Target(s) | IC₅₀ | Kᵢ |
| Y-27632 | ROCK1, ROCK2 | 800 nM (ROCK1), 700 nM (ROCK2) | 140 nM (ROCK1) |
| Fasudil | ROCK1, ROCK2 | 450 nM (ROCK1), 190 nM (ROCK2) | 330 nM (ROCK1) |
| Ripasudil (K-115) | ROCK1, ROCK2 | 51 nM (ROCK1), 19 nM (ROCK2) | - |
| Netarsudil (AR-13324) | ROCK1, ROCK2 | 1 nM (ROCK1), 1 nM (ROCK2) | - |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) values are approximate and can vary depending on the assay conditions.
Experimental Protocols
The characterization of a ROCK inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Myosin Phosphatase Target Subunit 1 (MYPT1) substrate
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
This compound or other test compounds
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the ROCK enzyme, the test compound at various concentrations, and the MYPT1 substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Assay: Western Blot for Phospho-MYPT1
This method assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate.
Materials:
-
Cell line expressing ROCK (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent targeting the ROCK signaling pathway, with demonstrated efficacy in reducing intraocular pressure. A thorough understanding of the ROCK pathway and the application of robust experimental methodologies are paramount for the continued development and characterization of this and other ROCK inhibitors. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their investigations in this important therapeutic area. Further studies are warranted to fully characterize the inhibitory profile of this compound and to explore its full therapeutic potential.
An In-Depth Technical Guide to H-0106 Dihydrochloride: A Potent ROCK Inhibitor for Ocular Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0106 dihydrochloride (B599025) is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the isoquinoline-5-sulfonamide (B1244767) class of compounds, it has garnered significant interest within the scientific community for its therapeutic potential, particularly in the field of ophthalmology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of H-0106 dihydrochloride, with a focus on its application in lowering intraocular pressure (IOP), a key risk factor in glaucoma. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapies targeting the ROCK signaling pathway.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound, 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous solutions, a desirable characteristic for pharmaceutical formulations.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride | |
| CAS Number | 1011465-90-9 | |
| Molecular Formula | C₁₆H₂₀ClN₃O₂S · 2HCl | |
| Molecular Weight | 426.79 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Solubility | Soluble in water and DMSO (predicted based on dihydrochloride salt form) | |
| pKa | Data not available |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates: 4-chloro-5-(chlorosulfonyl)isoquinoline and (2S)-hexahydro-2-methyl-1,4-diazocine. The final step involves the sulfonylation reaction between these two intermediates, followed by conversion to the dihydrochloride salt.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of ROCK, a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton. In the eye, the trabecular meshwork (TM) is a key tissue responsible for regulating the outflow of aqueous humor. The contractility of TM cells is regulated by the Rho/ROCK signaling pathway. By inhibiting ROCK, H-0106 leads to the relaxation of TM cells, which in turn increases the outflow of aqueous humor and consequently lowers intraocular pressure.
Biological Activity of this compound
| Parameter | Value | Species/System | Reference |
| In Vitro ROCK Inhibition (IC₅₀) | 18-48 nM | Purified ROCK | [1][2][3] |
| In Vivo IOP Reduction (Maximum) | 4.9 mmHg | Ocular normotensive monkeys | [1][2][3] |
| Duration of IOP Reduction | 10 hours | Ocular normotensive monkeys | [1][2][3] |
Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction. In the context of glaucoma, its role in the trabecular meshwork is of particular importance.
Experimental Protocols
In Vitro ROCK Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against ROCK.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute purified, active ROCK enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of the ROCK substrate (e.g., a recombinant fragment of Myosin Phosphatase Target Subunit 1, MYPT1) in kinase buffer.
-
Prepare a stock solution of ATP containing a tracer amount of [γ-³²P]ATP.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in kinase buffer.
-
-
Kinase Reaction:
-
In a microtiter plate, combine the ROCK enzyme, substrate, and the various concentrations of this compound.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specific time (e.g., 20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Measurement of Phosphorylation:
-
Spot a portion of each reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Intraocular Pressure (IOP) Measurement in Monkeys
This protocol provides a general framework for assessing the IOP-lowering effects of this compound in a non-human primate model.
References
An In-depth Technical Guide to the Synthesis of H-0106 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. Due to the limited availability of published data on the direct synthesis of this compound, this guide outlines a proposed pathway based on established synthetic methodologies for analogous structures. The synthesis is conceptually divided into the preparation of two key precursors, their subsequent coupling, and final salt formation.
Chemical Structure and Retrosynthetic Analysis
H-0106 dihydrochloride is chemically defined as 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride.
Retrosynthetic analysis dissects the target molecule into two primary building blocks:
-
Precursor A: 4-chloro-isoquinoline-5-sulfonyl chloride
-
Precursor B: (2S)-hexahydro-2-methyl-1,4-diazocine
The overall synthetic strategy involves the independent synthesis of these two precursors, followed by their coupling via a sulfonamide bond formation, and finally, the formation of the dihydrochloride salt.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Precursor A: 4-chloro-isoquinoline-5-sulfonyl chloride
The synthesis of this precursor can be envisioned in two main steps starting from 4-chloro-isoquinoline: regioselective sulfonation at the 5-position, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.
Experimental Protocol
Step 1: Sulfonation of 4-chloro-isoquinoline
-
In a reaction vessel suitable for aggressive reagents, 4-chloro-isoquinoline is added to fuming sulfuric acid (oleum) at a controlled temperature, typically between 0-10 °C.
-
The reaction mixture is then slowly warmed to a temperature range of 20-40 °C and stirred for several hours (e.g., 10-15 hours) to ensure complete sulfonation.[1]
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of 4-chloro-isoquinoline-5-sulfonic acid.
-
The solid is collected by filtration, washed with cold water, and dried. This intermediate can be used in the next step without further purification.
Step 2: Chlorination to 4-chloro-isoquinoline-5-sulfonyl chloride
-
The crude 4-chloro-isoquinoline-5-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in an inert solvent.[1]
-
The mixture is heated to reflux (e.g., 70-80 °C) for a period of 2-4 hours.[1]
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the crude 4-chloro-isoquinoline-5-sulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the desired sulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.
| Parameter | Value/Condition | Reference |
| Sulfonation Reagent | Fuming sulfuric acid (oleum) | [1] |
| Sulfonation Temperature | 20-40 °C | [1] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | [1] |
| Chlorination Temperature | 70-80 °C (Reflux) | [1] |
| Analogous Yield | ~95.9% (for 5-isoquinoline sulfonyl chloride) | [1] |
Proposed Synthesis of Precursor B: (2S)-hexahydro-2-methyl-1,4-diazocine
References
H-0106 Dihydrochloride: A Technical Overview of a Potent ROCK Inhibitor for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil formed protein kinase (ROCK) that has demonstrated significant efficacy in preclinical models of glaucoma. By targeting the ROCK signaling pathway, H-0106 addresses a key mechanism in the regulation of aqueous humor outflow, the primary pathway for maintaining healthy intraocular pressure (IOP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to H-0106 dihydrochloride, offering valuable insights for researchers and professionals in the field of ophthalmology and drug development.
Introduction: The Role of ROCK Inhibition in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). The conventional aqueous humor outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is the primary route for fluid drainage from the eye. Increased resistance within this pathway leads to elevated IOP.
The Rho-associated coiled-coil formed protein kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork and Schlemm's canal cells. Activation of ROCK leads to phosphorylation of downstream effectors, such as myosin light chain, resulting in increased actin-myosin contractility and cellular stiffness. This, in turn, reduces the effective filtration area for aqueous humor, impeding its outflow and elevating IOP.
ROCK inhibitors, therefore, represent a promising therapeutic strategy for glaucoma. By inhibiting ROCK, these agents promote the relaxation of the trabecular meshwork and Schlemm's canal cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.
Discovery and Synthesis of this compound
This compound emerged from a focused research effort to identify novel isoquinoline-5-sulfonamide (B1244767) compounds with potent ROCK inhibitory activity and significant IOP-lowering effects. The synthesis of H-0106, as outlined by Sumi et al. (2014), follows a multi-step synthetic route.[1]
While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme provides a roadmap for its chemical synthesis. The isoquinoline-5-sulfonamide scaffold has been a key area of investigation for the development of various kinase inhibitors.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the activity of ROCK. This inhibition disrupts the downstream signaling cascade that governs cellular contractility in the aqueous humor outflow pathway.
The ROCK Signaling Pathway in Aqueous Humor Outflow
The signaling pathway targeted by H-0106 is pivotal in the regulation of IOP. The key steps are as follows:
-
Activation of RhoA: The small GTPase RhoA is activated by various upstream signals.
-
ROCK Activation: Activated RhoA binds to and activates ROCK.
-
Phosphorylation of Downstream Effectors: ROCK phosphorylates several substrates, most notably Myosin Light Chain (MLC) phosphatase and LIM kinase.
-
Phosphorylation of the myosin binding subunit of MLC phosphatase inhibits its activity, leading to an increase in phosphorylated MLC.
-
Phosphorylation of LIM kinase leads to the inactivation of cofilin, an actin-depolymerizing protein.
-
-
Increased Cellular Contraction: The net effect is an increase in actin stress fiber formation and actomyosin (B1167339) contractility in the trabecular meshwork and Schlemm's canal cells.
-
Reduced Aqueous Outflow: This increased cellular tension reduces the permeability of the trabecular meshwork, thereby increasing resistance to aqueous humor outflow and elevating IOP.
H-0106, by inhibiting ROCK, effectively reverses this process, leading to cellular relaxation, increased aqueous humor outflow, and a reduction in IOP.
Preclinical Development
The preclinical development of this compound has primarily focused on its in vitro potency and its in vivo efficacy in a relevant animal model.
In Vitro ROCK Inhibition
H-0106 has demonstrated potent inhibition of ROCK2 in enzymatic assays.
| Compound | ROCK2 IC50 (nM) |
| H-0106 | 28 |
Table 1: In vitro inhibitory activity of H-0106 against ROCK2. Data from Sumi K, et al. Bioorg Med Chem Lett. 2014.[1]
In Vivo IOP-Lowering Effect
The IOP-lowering efficacy of H-0106 was evaluated in ocular normotensive cynomolgus monkeys. A single topical instillation of H-0106 resulted in a significant and sustained reduction in IOP.
| Compound (0.1% solution) | Maximum IOP Reduction (mmHg) | Duration of IOP Reduction (hours) |
| H-0106 | 4.9 | 10 |
Table 2: In vivo IOP-lowering effect of H-0106 in ocular normotensive monkeys. Data from Sumi K, et al. Bioorg Med Chem Lett. 2014.[1]
No publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound currently exists.
Experimental Protocols
The following sections outline the general methodologies for key experiments in the evaluation of this compound. These are based on standard practices and the information available in the primary literature.
In Vitro ROCK2 Kinase Inhibition Assay
This assay is designed to determine the concentration of H-0106 required to inhibit 50% of the ROCK2 enzymatic activity (IC50).
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Prepare a solution of recombinant human ROCK2 enzyme in kinase buffer.
-
Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., S6Ktide) and ATP at a concentration near the Km for ROCK2.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the diluted H-0106 solutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the ROCK2 enzyme solution to all wells except the negative controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
-
Detection:
-
Use a suitable detection method to quantify the kinase activity. A common method is a luminescence-based assay (e.g., Kinase-Glo™) that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of H-0106 relative to the positive control.
-
Plot the percent inhibition against the logarithm of the H-0106 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Intraocular Pressure Measurement in Monkeys
This protocol describes the measurement of IOP in non-human primates following topical administration of H-0106.
Protocol:
-
Animal Acclimatization and Handling:
-
Use healthy, adult cynomolgus monkeys with no pre-existing ocular abnormalities.
-
Acclimatize the animals to the restraint and IOP measurement procedures to minimize stress-induced IOP fluctuations.
-
Animals are typically lightly anesthetized (e.g., with ketamine hydrochloride) for IOP measurements.
-
-
Baseline IOP Measurement:
-
Prior to drug administration, measure the baseline IOP in both eyes of each monkey using a calibrated tonometer (e.g., a Tono-Pen or a rebound tonometer).
-
-
Drug Administration:
-
Administer a single, fixed volume (e.g., 30 µL) of the this compound solution (e.g., 0.1% in a suitable vehicle) topically to one eye.
-
Administer the vehicle solution to the contralateral eye as a control.
-
-
Post-Dose IOP Monitoring:
-
Measure the IOP in both eyes at regular intervals after drug administration (e.g., 1, 2, 4, 6, 8, 10, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Determine the maximum IOP reduction and the duration of the IOP-lowering effect.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the effects of H-0106 to the vehicle control.
-
Development Status and Future Directions
The initial preclinical data for this compound are promising, demonstrating potent ROCK inhibition and significant IOP-lowering efficacy. However, as of late 2025, there is no publicly available information regarding the advancement of this compound into further preclinical toxicology studies or human clinical trials.
It is noteworthy that a gene therapy product, SKG0106, is currently in clinical development for neovascular age-related macular degeneration (nAMD). While sharing a similar designation, SKG0106 is a distinct entity and its development does not appear to be directly related to this compound for glaucoma.
The future development of this compound would likely require:
-
Comprehensive preclinical toxicology and safety pharmacology studies.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Formulation development to optimize ocular bioavailability and patient compliance.
-
Submission of an Investigational New Drug (IND) application to regulatory authorities to enable human clinical trials.
Conclusion
This compound is a potent ROCK inhibitor with a validated mechanism of action for the treatment of glaucoma. The strong preclinical efficacy data in a relevant animal model underscore its potential as a novel therapeutic agent for lowering intraocular pressure. Further investigation into its long-term safety, tolerability, and pharmacokinetic profile is warranted to determine its viability for clinical development. This technical guide provides a foundational understanding of H-0106 for researchers and drug development professionals interested in advancing the next generation of glaucoma therapies.
References
Unveiling the Biological Activity of H-0106 Dihydrochloride (Ripasudil): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0106 dihydrochloride (B599025), chemically known as (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Also recognized by the non-proprietary name Ripasudil (B1663664) and the development code K-115, this small molecule has garnered significant attention for its therapeutic potential, particularly in the field of ophthalmology.[3][4] This technical guide provides a comprehensive overview of the biological activity of H-0106 dihydrochloride, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects.
Quantitative Biological Data
The inhibitory activity of this compound (Ripasudil) against the two isoforms of Rho kinase, ROCK1 and ROCK2, has been quantified through in vitro kinase assays. The compound exhibits greater potency for ROCK2.[1][5] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Reference |
| ROCK1 | 51 | [1][6] |
| ROCK2 | 19 | [1][5][6] |
Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound exerts its biological effects by inhibiting the Rho/ROCK signaling pathway, a critical regulator of cell shape, adhesion, and motility.[7] In the context of glaucoma, this pathway is particularly relevant in the trabecular meshwork (TM) and Schlemm's canal (SC), which are key tissues in the regulation of aqueous humor outflow and, consequently, intraocular pressure (IOP).[8][9]
The small GTPase RhoA activates ROCK, which in turn phosphorylates various downstream substrates, including myosin light chain (MLC) phosphatase (MYPT1) and directly phosphorylates MLC.[10] This leads to an increase in phosphorylated MLC, promoting actin-myosin contractility and the formation of actin stress fibers.[10][11] In the trabecular meshwork, this increased contractility is believed to reduce the effective filtration area for aqueous humor, leading to elevated IOP.[10]
This compound, by inhibiting ROCK, prevents the phosphorylation of its downstream targets. This leads to a decrease in MLC phosphorylation, relaxation of the trabecular meshwork cells, disruption of actin bundles, and increased permeability of the Schlemm's canal endothelial cells.[9][12] The cumulative effect is an enhancement of the conventional aqueous humor outflow, resulting in a reduction of intraocular pressure.[3][13]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of this compound on ROCK1 and ROCK2 activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes are used. A specific peptide substrate, such as Long S6 Kinase Substrate peptide, is prepared in a suitable buffer.[6]
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The ROCK enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and MgCl2.[6] The reaction is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 90 minutes).[6]
-
Detection: The amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay, such as the Kinase-Glo™ Luminescent Kinase Assay, which measures the amount of ATP remaining in the reaction.[6] A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays with Trabecular Meshwork (TM) and Schlemm's Canal Endothelial (SCE) Cells
These assays are crucial for understanding the effects of this compound on the cells that regulate aqueous humor outflow.
Methodology:
-
Cell Culture: Primary human or monkey TM and SCE cells are cultured in appropriate media.[9][12]
-
Treatment: Confluent cell monolayers are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) for specific durations (e.g., 30 and 60 minutes).[9]
-
Morphological and Cytoskeletal Analysis:
-
Permeability Assay (for SCE cells):
-
Transendothelial Electrical Resistance (TEER): SCE cells are grown on porous filter inserts, and the electrical resistance across the monolayer is measured to assess barrier integrity. A decrease in TEER indicates increased permeability.[9]
-
Tracer Flux: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the filter insert, and its appearance in the lower chamber over time is quantified to measure paracellular permeability.[9]
-
-
Western Blotting for Phosphorylated Proteins:
-
Cell lysates are collected after treatment.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated forms of ROCK substrates, such as MYPT-1, to confirm the inhibition of the signaling pathway.[14]
-
In Vivo Models of Ocular Hypertension
Animal models are used to evaluate the IOP-lowering efficacy of this compound in a physiological setting.
Methodology:
-
Animal Models: Rabbits and monkeys are commonly used models for glaucoma research.[9][13]
-
Drug Administration: this compound is formulated as an ophthalmic solution (e.g., 0.4%) and administered topically to one eye. The contralateral eye may serve as a control.[9]
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug instillation using a tonometer.[9][13]
-
Outflow Facility Measurement: In some studies, the facility of aqueous humor outflow is directly measured to confirm the mechanism of action.[13]
-
Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups to determine the efficacy of the compound.
Conclusion
This compound (Ripasudil) is a potent and selective ROCK inhibitor with a clear mechanism of action involving the modulation of the actin cytoskeleton in the conventional aqueous humor outflow pathway. Its ability to effectively lower intraocular pressure has been demonstrated in both preclinical and clinical studies, leading to its approval for the treatment of glaucoma and ocular hypertension in Japan.[3][8] The data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the broader role of ROCK inhibition in various physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ripasudil - Wikipedia [en.wikipedia.org]
- 3. ripasudil HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ripasudil: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of myosin light chain phosphorylation in the trabecular meshwork: role in aqueous humour outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
H-0106 Dihydrochloride: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0106 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides a comprehensive technical overview of its selectivity profile, drawing from available data to inform researchers and professionals in drug development. The information presented herein is intended to serve as a foundational guide for understanding the inhibitory activity and potential therapeutic applications of H-0106 dihydrochloride.
Selectivity Profile of this compound
This compound is recognized primarily for its inhibitory action on the ROCK signaling pathway. While specific quantitative data regarding its affinity for ROCK1 and ROCK2 isoforms (IC50 or Ki values) are not extensively detailed in publicly available literature, its function as a ROCK inhibitor is well-established. For comparative purposes, the selectivity profiles of other notable ROCK inhibitors are provided in the table below. This contextual information is valuable for researchers designing experiments and interpreting results with this compound.
| Inhibitor | Target(s) | IC50 / Ki |
| This compound | ROCK | Data not publicly available |
| H-1152 | ROCK2 | IC50: 12 nM |
| Y-27632 | ROCK1 | Ki: 220 nM |
| ROCK2 | Ki: 300 nM |
Table 1: Comparative Selectivity of ROCK Inhibitors. This table highlights the inhibitory concentrations of commonly used ROCK inhibitors. The absence of specific public data for this compound underscores the need for further direct experimental characterization.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, a general methodology for assessing ROCK inhibition can be outlined based on standard biochemical assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of this compound in inhibiting ROCK1 and ROCK2 activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)
-
ATP (Adenosine triphosphate)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microplate, combine the ROCK enzyme, the peptide substrate, and the various concentrations of this compound. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
H-0106 Dihydrochloride: A Technical Whitepaper on Target Validation for Glaucoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of aqueous humor outflow facility in the eye. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. By targeting the ROCK signaling pathway, H-0106 dihydrochloride offers a promising therapeutic strategy for lowering IOP and managing glaucoma. This technical guide provides an in-depth overview of the target validation for this compound, including its mechanism of action, quantitative biochemical and in vivo data, and detailed experimental protocols.
Introduction: The Role of ROCK in Intraocular Pressure Regulation
The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye responsible for draining the aqueous humor, the clear fluid that nourishes the eye and maintains its shape. The resistance to aqueous humor outflow through the TM is a primary determinant of IOP. In glaucomatous eyes, this outflow is often impaired, leading to a pathological increase in IOP and subsequent damage to the optic nerve.
The Rho GTPase/ROCK signaling pathway plays a critical role in regulating the contractility of TM cells.[1] Activation of this pathway leads to the phosphorylation of downstream effectors, resulting in actin cytoskeleton reorganization, increased cell stiffness, and contraction of the TM. This cellular contraction increases resistance to aqueous humor outflow, thereby elevating IOP.
ROCK inhibitors, such as this compound, counteract this process by promoting the relaxation of TM cells. This relaxation of the trabecular meshwork is thought to increase the effective filtration area and reduce outflow resistance, leading to a decrease in IOP.[1][2]
Target Validation of this compound
This compound is an isoquinoline-5-sulfonamide (B1244767) derivative that has been identified as a potent inhibitor of ROCK.[3] Its therapeutic potential for glaucoma is based on its ability to effectively lower IOP by targeting the ROCK pathway within the trabecular meshwork.
Biochemical Potency
The inhibitory activity of this compound against ROCK isoforms has been quantified through in vitro kinase assays. A study by Sumi et al. (2014) synthesized and evaluated a series of H-1152-inspired isoquinoline-5-sulfonamide compounds, including H-0106. While the specific IC50 values for ROCK1 and ROCK2 for H-0106 were not individually reported in the abstract, the series of compounds, including H-0106, demonstrated potent ROCK inhibition with IC50 values in the range of 18-48 nM.[3] An earlier conference abstract likely describing the same compound reported an IC50 value of 18.7 nM for ROCKII.[1]
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| H-0106 | ROCK | 18-48 (range for series) | [3] |
| Unnamed Isoquinolinesulfonamide (likely H-0106) | ROCKII | 18.7 | [1] |
In Vivo Efficacy: Intraocular Pressure Reduction
The primary validation of this compound as a therapeutic agent for glaucoma comes from its significant IOP-lowering effects observed in preclinical animal models. Studies in ocular normotensive monkeys have demonstrated that topical administration of this compound leads to a potent and sustained reduction in IOP.[3]
The work by Sumi et al. (2014) highlighted that among a series of potent ROCK inhibitors, H-0106 was one of the few that exerted a strong IOP-lowering effect in monkeys, suggesting that direct ROCK inhibition potency alone may not be the sole determinant of in vivo efficacy.[3]
Table 2: In Vivo Intraocular Pressure (IOP) Lowering Effect of this compound in Ocular Normotensive Monkeys
| Compound | Dose | Time Point | Mean IOP Reduction (%) | Reference |
| H-0106 | Not Specified | Not Specified | "Strong" | [3] |
(Note: Specific dose-response and time-course data from the primary literature is pending full-text analysis and will be updated accordingly.)
Signaling Pathway and Mechanism of Action
This compound exerts its IOP-lowering effect by directly inhibiting the catalytic activity of ROCK. This inhibition disrupts the downstream signaling cascade that leads to trabecular meshwork contraction.
Caption: ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.
As depicted in the diagram, activated RhoA-GTP binds to and activates ROCK. ROCK then phosphorylates and inactivates myosin light chain phosphatase (MLCP), while also directly phosphorylating the myosin light chain (MLC). The resulting increase in phosphorylated MLC promotes the formation of actin stress fibers, leading to increased contractility of the trabecular meshwork cells and reduced aqueous humor outflow. This compound blocks this cascade by inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to a net increase in dephosphorylated MLC, resulting in the relaxation of the trabecular meshwork, increased aqueous humor outflow, and a reduction in IOP.
Experimental Protocols
In Vitro ROCK Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory potency of this compound against ROCK1 and ROCK2.
Caption: Workflow for an in vitro ROCK inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Serially dilute this compound in the kinase buffer to obtain a range of concentrations.
-
Prepare solutions of recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., recombinant MYPT1), and ATP.
-
-
Assay Procedure (ELISA-based):
-
Coat a 96-well microplate with the ROCK substrate and block non-specific binding sites.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add the ROCK enzyme to each well and pre-incubate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Intraocular Pressure (IOP) Measurement in Monkeys
This protocol describes a general procedure for evaluating the IOP-lowering effect of this compound in a non-human primate model.
Caption: Workflow for in vivo IOP measurement in monkeys.
Methodology:
-
Animal Model:
-
Use adult, ocular normotensive cynomolgus monkeys.
-
Acclimatize the animals to the laboratory environment and handling procedures.
-
-
Drug Formulation and Administration:
-
Prepare sterile ophthalmic solutions of this compound at various concentrations in a suitable vehicle.
-
Administer a single, fixed volume (e.g., 30 µL) of the test solution or vehicle to the cornea of one eye. The contralateral eye can serve as a control.
-
-
IOP Measurement:
-
Anesthetize the monkeys (e.g., with ketamine) for IOP measurements.
-
Measure the baseline IOP in both eyes before drug administration using a calibrated applanation tonometer.
-
Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
For each time point, calculate the mean change in IOP from baseline for both the treated and control eyes.
-
Express the IOP-lowering effect as the percentage reduction in IOP compared to baseline or the difference in IOP between the treated and vehicle-treated eyes.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
The available data strongly support the validation of ROCK as a therapeutic target for lowering intraocular pressure in glaucoma. This compound has been identified as a potent inhibitor of ROCK with significant in vivo efficacy in reducing IOP in a relevant preclinical model. Its mechanism of action, through the relaxation of the trabecular meshwork and enhancement of aqueous humor outflow, directly addresses a primary cause of elevated IOP in glaucoma.
Further research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of this compound, including its ocular distribution and duration of action. Long-term safety and efficacy studies in appropriate animal models of glaucoma are warranted to fully establish its therapeutic potential. The development of optimized formulations to enhance ocular bioavailability and minimize potential side effects will also be crucial for its successful clinical translation. Overall, this compound represents a promising candidate for a new class of anti-glaucoma medications with a novel mechanism of action.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Pharmacokinetics and intraocular pressure-lowering activity of TAK-639, a novel C-type natriuretic peptide analog, in rabbit, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Inhibitory Activity of H-1152 Dihydrochloride
An In-Depth Technical Guide to the In Vitro Kinase Assay of H-1152 Dihydrochloride (B599025), a Potent ROCK Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro kinase assay for H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). While the initial topic of interest was H-0106 dihydrochloride, the available scientific literature predominantly focuses on the well-characterized and closely related compound, H-1152 dihydrochloride. This document will, therefore, detail the experimental procedures and quantitative data associated with H-1152 as a representative and potent ROCK inhibitor.
H-1152 is a valuable tool for studying the physiological and pathological roles of the Rho/ROCK signaling pathway, which is a key regulator of cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction.[1] Dysregulation of this pathway is implicated in various disorders, including hypertension, glaucoma, and cancer, making ROCK an attractive target for therapeutic intervention.
This guide will cover the quantitative inhibitory data for H-1152, detailed protocols for performing in vitro kinase assays, and a visual representation of the associated signaling pathway and experimental workflows.
The potency and selectivity of H-1152 dihydrochloride have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against ROCK and a panel of other kinases.
Table 1: Potency of H-1152 Against ROCK
| Parameter | Value | Kinase | Notes |
| IC50 | 12 nM (0.012 µM) | ROCK2 | Half-maximal inhibitory concentration.[2][3][4] |
| Ki | 1.6 nM | ROCK | Inhibitor constant, indicating binding affinity.[2][5][6] |
Table 2: Selectivity Profile of H-1152 Against Other Kinases
| Kinase | IC50 (µM) |
| ROCK2 | 0.012 |
| CaMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| Src | 3.06 |
| PKC | 5.68 |
| Abl | 7.77 |
| MKK4 | 16.9 |
| MLCK | 28.3 |
| EGFR | 50.0 |
| GSK3α | 60.7 |
| AMPK | >100 |
| p38α | >100 |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Two primary methods for conducting an in vitro kinase assay with H-1152 are detailed below: a traditional radioactive assay and a non-radioactive ELISA-based assay.
Protocol 1: Radioactive In Vitro Kinase Assay
This protocol is adapted from a published research paper and utilizes a radioactive ATP isotope to measure the phosphorylation of a peptide substrate.[2]
Materials:
-
Purified active ROCK enzyme
-
H-1152 dihydrochloride
-
S6 peptide substrate
-
[γ-32P]ATP
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM Dithiothreitol (DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the purified ROCK enzyme and the S6 peptide substrate in the kinase assay buffer.
-
Add inhibitor: Add varying concentrations of H-1152 dihydrochloride or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction: Start the reaction by adding [γ-32P]ATP. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify phosphorylation: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data analysis: Determine the percentage of inhibition for each concentration of H-1152 and calculate the IC50 value by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined using the Michaelis-Menten equation and secondary plots.[2]
Protocol 2: Non-Radioactive ELISA-Based In Vitro Kinase Assay
This protocol is based on commercially available ROCK activity assay kits and offers a safer and higher-throughput alternative to the radioactive method.
Materials:
-
Purified active ROCK enzyme
-
H-1152 dihydrochloride
-
96-well plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1)
-
Kinase Reaction Buffer (typically provided in the kit, often containing ATP and MgCl2)
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare inhibitor dilutions: Serially dilute H-1152 dihydrochloride to the desired concentrations in the kinase reaction buffer.
-
Add enzyme and inhibitor: To the wells of the MYPT1-coated plate, add the purified ROCK enzyme and the diluted H-1152 or vehicle control.
-
Initiate kinase reaction: Add the ATP/MgCl2 solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Wash: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer (e.g., TBS-T).
-
Primary antibody incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
-
Wash: Repeat the washing step.
-
Secondary antibody incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Wash: Repeat the washing step.
-
Color development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stop reaction: Add the stop solution to each well.
-
Read absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data analysis: Calculate the percentage of inhibition for each H-1152 concentration and determine the IC50 value.
References
- 1. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
H-0106 Dihydrochloride: An In-depth Technical Guide to its Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-0106 dihydrochloride (B599025), also known as H-1152 dihydrochloride, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in fundamental cellular processes including cell adhesion, migration, proliferation, and contraction. This technical guide provides a comprehensive overview of the effects of H-0106 dihydrochloride on the actin cytoskeleton, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating intracellular transport. Its regulation is tightly controlled by a complex web of signaling pathways. Among these, the RhoA/ROCK pathway has emerged as a central hub for controlling actin organization and contractility. Dysregulation of this pathway is implicated in numerous pathologies, including cancer metastasis, cardiovascular disease, and glaucoma.
This compound has been identified as a highly specific, ATP-competitive inhibitor of ROCK, making it a valuable tool for dissecting the roles of this kinase in cellular processes and a potential therapeutic agent. This document will delve into the molecular mechanisms by which this compound perturbs the actin cytoskeleton and provide practical guidance for researchers investigating its effects.
Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[1] Activated ROCK, a serine/threonine kinase, then phosphorylates a number of downstream substrates that directly or indirectly regulate actin filament assembly and contractility.[2]
Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing myosin ATPase activity and promoting stress fiber formation and cellular contraction.[2]
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP, inhibiting its activity.[2] This leads to a net increase in phosphorylated MLC.
-
LIM Kinases (LIMK): ROCK activates LIMK1 and LIMK2, which in turn phosphorylate and inactivate cofilin.[3]
-
Cofilin: An actin-depolymerizing factor, cofilin's inactivation by LIMK-mediated phosphorylation leads to the stabilization of actin filaments and a reduction in actin filament turnover.[3]
By inhibiting ROCK, this compound effectively blocks these downstream events, leading to a profound disruption of the actin cytoskeleton.
Quantitative Data
The potency and selectivity of this compound (H-1152) have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound (H-1152) against various kinases.
| Kinase | Ki (nM) | IC50 (nM) |
| ROCK | 1.6[4][5] | - |
| ROCK2 | - | 12[4][5] |
| Protein Kinase A (PKA) | 630[4][5] | 3030[4][6] |
| Protein Kinase C (PKC) | 9270[4][5] | 5680[4][6] |
| Myosin Light Chain Kinase (MLCK) | 10100[4][5] | 28300[4] |
| CaMKII | - | 180[4][6] |
| PKG | - | 360[4][6] |
| Aurora A | - | 745[4][6] |
Table 2: Functional Cellular Effects of this compound (H-1152).
| Cell Type | Assay | Effect | Concentration | Reference |
| Human Tenon's Capsule Fibroblasts | Proliferation (BrdU incorporation) | ~80-90% reduction | 10 µM | [7] |
| Human Tenon's Capsule Fibroblasts | Cell Migration | ~3-3.5-fold suppression | 10 µM | [7] |
| Human Tenon's Capsule Fibroblasts | Collagen Gel Contraction | ~5-fold suppression | 10 µM | [7] |
| Human Neuroteratoma (NT-2) Cells | MARCKS Phosphorylation (LPA-stimulated) | IC50 = 2.5 µM | 0.1 - 10 µM | [4][8] |
Effects on the Actin Cytoskeleton
Treatment of cells with this compound leads to distinct and observable changes in the organization of the actin cytoskeleton.
-
Disassembly of Stress Fibers: One of the most prominent effects is the rapid disassembly of actin stress fibers.[7] This is a direct consequence of the inhibition of ROCK-mediated myosin II activation.
-
Alterations in Cell Morphology: Cells treated with this compound often exhibit a change in morphology, characterized by cell rounding, retraction, and the loss of defined cell polarity.[9]
-
Reduction in Focal Adhesions: The inhibitor causes a disassembly of focal adhesions, the protein complexes that link the actin cytoskeleton to the extracellular matrix.[10]
-
Inhibition of Cell Migration: By disrupting the coordinated regulation of actin polymerization, contraction, and adhesion, this compound significantly impairs cell migration.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.
Caption: RhoA/ROCK signaling pathway and the inhibitory action of H-0106.
Caption: Workflow for visualizing actin cytoskeleton changes with H-0106.
Experimental Protocols
Phalloidin Staining for F-actin Visualization
This protocol details the steps to visualize the effects of this compound on the filamentous actin (F-actin) cytoskeleton using fluorescently-labeled phalloidin.
Materials:
-
Cells of interest cultured on sterile glass coverslips in a multi-well plate
-
This compound (H-1152) stock solution
-
Vehicle control (e.g., sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) working solution
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.[11]
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 5-10 minutes at room temperature.[11]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
-
Blocking:
-
Add 1% BSA in PBS and incubate for 30 minutes at room temperature to block non-specific binding.[12]
-
-
Phalloidin Staining:
-
Prepare the fluorescently-labeled phalloidin working solution according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the phalloidin working solution to the coverslips.
-
Incubate for 20-60 minutes at room temperature, protected from light.[12]
-
-
Washing and Mounting:
-
Aspirate the phalloidin solution and wash the cells three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium, with the cell-side down.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Capture images and analyze for changes in stress fiber integrity, cell shape, and cortical actin distribution between treated and control groups.
-
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
This compound (H-1152) stock solution
-
Vehicle control
-
Sterile 200 µL or 1000 µL pipette tip
-
Culture medium (serum-free or low-serum medium is often used during the migration phase)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, gently create a scratch or "wound" in the center of the monolayer using a sterile pipette tip.[7]
-
Try to create scratches of a consistent width.
-
-
Washing and Treatment:
-
Wash the wells twice with PBS to remove dislodged cells and debris.[7]
-
Replace the medium with fresh culture medium (e.g., serum-free) containing the desired concentrations of this compound or vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (it is helpful to mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate in a 37°C incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor the closure of the wound.
-
-
Data Analysis:
-
Measure the area of the cell-free region at each time point for each condition. Image analysis software such as ImageJ can be used for this purpose.
-
Calculate the percentage of wound closure over time for each treatment group and compare the migration rates.
-
In Vitro Kinase Assay
This assay can be used to confirm the direct inhibitory effect of this compound on ROCK activity.
Materials:
-
Recombinant active ROCK enzyme
-
Specific ROCK substrate (e.g., a peptide containing the ROCK phosphorylation site)
-
This compound (H-1152) at various concentrations
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
Procedure (based on a radioactive assay):
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the ROCK substrate, and varying concentrations of this compound.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Enzyme Addition:
-
Add the recombinant ROCK enzyme to each reaction except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP.[5]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper.
-
-
Detection and Quantification:
-
If using phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the RhoA/ROCK signaling pathway in regulating the actin cytoskeleton. Its ability to induce rapid and profound changes in actin-based structures makes it invaluable for studies on cell migration, adhesion, and morphology. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this potent inhibitor in their specific cellular systems. A thorough understanding of how this compound modulates the actin cytoskeleton will continue to provide critical insights into fundamental cellular processes and may pave the way for novel therapeutic strategies targeting diseases driven by aberrant ROCK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-kinase dependent organization of stress fibers and focal adhesions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phalloidin staining protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
H-0106 Dihydrochloride: A Technical Guide for Researchers
CAS Number: 1011465-90-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document consolidates available data on its chemical properties, biological activity, and mechanism of action, with a focus on its potential therapeutic application in ophthalmology. Detailed experimental protocols and visual representations of its signaling pathway are included to support further research and development.
Chemical and Physical Properties
H-0106 dihydrochloride is an isoquinoline-5-sulfonamide (B1244767) derivative. The following table summarizes its key chemical and physical properties.
| Property | Value |
| IUPAC Name | 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride |
| CAS Number | 1011465-90-9 |
| Molecular Formula | C₁₆H₂₂Cl₃N₃O₂S |
| Molecular Weight | 426.78 g/mol |
| Exact Mass | 425.0498 |
| Appearance | Solid (form may vary) |
| Solubility | Data not publicly available. As an isoquinoline (B145761) sulfonamide derivative, solubility in aqueous solutions may be pH-dependent. Solubility in organic solvents like DMSO and ethanol (B145695) is likely. |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The primary reported biological effect of this compound is its ability to induce a strong intraocular pressure (IOP)-lowering effect in non-human primates.
ROCK Inhibition
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating cellular processes such as cell adhesion, migration, proliferation, and smooth muscle contraction.
A study by Sumi et al. (2014) reported that this compound is a potent ROCK inhibitor with an IC₅₀ value in the range of 18-48 nM.[1] However, the specific IC₅₀ values for ROCK1 and ROCK2 isoforms have not been individually reported in publicly available literature.
Mechanism of Intraocular Pressure Reduction
In the context of glaucoma, elevated IOP is a major risk factor and is often associated with increased resistance to aqueous humor outflow through the trabecular meshwork. The conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is responsible for draining the majority of the aqueous humor from the anterior chamber of the eye.
The contractility of the trabecular meshwork cells is regulated by the RhoA/ROCK signaling pathway. Activation of this pathway leads to the phosphorylation of downstream targets such as myosin light chain (MLC), which results in increased actin-myosin-driven contraction of the trabecular meshwork cells. This contraction reduces the effective filtration area and increases resistance to aqueous humor outflow, thereby elevating IOP.
ROCK inhibitors, such as this compound, counteract this process. By inhibiting ROCK, these compounds prevent the phosphorylation of its downstream effectors, leading to the relaxation of the trabecular meshwork. This relaxation increases the effective filtration area for aqueous humor outflow, reduces outflow resistance, and consequently lowers IOP.
Signaling Pathway of ROCK-Mediated Intraocular Pressure Regulation
Caption: ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.
In Vivo Efficacy
The primary evidence for the in vivo efficacy of this compound comes from a study in ocular normotensive cynomolgus monkeys.[1] Topical administration of this compound was shown to exert a strong IOP-lowering effect. However, detailed quantitative data, such as the dose-response relationship, time course of action, and the magnitude of IOP reduction, are not available in the public domain.
Interestingly, the same study noted that while several synthesized isoquinoline-5-sulfonamide compounds demonstrated potent ROCK inhibition in vitro, not all of them produced a significant IOP-lowering effect in vivo.[1] This suggests that factors other than ROCK inhibitory potency, such as ocular bioavailability and pharmacokinetics, may play a crucial role in the in vivo efficacy of these compounds.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key assays based on standard methodologies for ROCK inhibitors.
Representative In Vitro ROCK Kinase Inhibition Assay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of a compound against ROCK. The assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
Experimental Workflow for In Vitro ROCK Inhibition Assay
Caption: A representative workflow for determining the in vitro ROCK inhibitory activity of this compound.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is coated with a recombinant ROCK substrate, such as MYPT1. After overnight incubation, the plate is washed and blocked to prevent non-specific binding.
-
Kinase Reaction: A reaction mixture containing a fixed concentration of active ROCK enzyme (e.g., ROCK2), ATP, and varying concentrations of this compound (or a vehicle control) in a suitable kinase buffer is added to the wells. The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
The reaction is stopped, and the plate is washed.
-
A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added to each well and incubated.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.
-
The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution.
-
-
Data Analysis: The absorbance is measured using a microplate reader at 450 nm. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Representative In Vivo Intraocular Pressure Measurement in Cynomolgus Monkeys
This protocol outlines a general procedure for measuring IOP in non-human primates following topical administration of an experimental compound.
Methodology:
-
Animal Acclimatization and Baseline Measurement: Adult, healthy cynomolgus monkeys are acclimatized to the experimental procedures. Baseline IOP is measured in both eyes of each animal using a calibrated tonometer (e.g., a Tono-Pen or a rebound tonometer) under light sedation (e.g., ketamine).
-
Drug Administration: A single drop of a sterile, formulated solution of this compound at a specific concentration is administered topically to one eye of each monkey. The contralateral eye receives a vehicle control.
-
IOP Measurement: IOP is measured in both eyes at predetermined time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes at each time point. The IOP-lowering effect of this compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated eye. Dose-response curves can be generated by testing different concentrations of the compound.
Pharmacokinetics and Toxicology
There is no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or toxicological profile of this compound. For isoquinoline sulfonamide derivatives, factors such as lipophilicity and basicity can influence their pharmacokinetic properties, including membrane permeability and protein binding.
Summary and Future Directions
This compound is a potent ROCK inhibitor that has demonstrated significant IOP-lowering activity in a relevant preclinical model of glaucoma. Its mechanism of action, through the relaxation of the trabecular meshwork, makes it a promising candidate for the development of novel anti-glaucoma therapeutics.
However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available data. Future research should focus on:
-
Determining the specific IC₅₀ values for ROCK1 and ROCK2 to understand its isoform selectivity.
-
Conducting detailed in vivo studies to establish the dose-response relationship, duration of action, and optimal formulation for IOP reduction.
-
Characterizing its pharmacokinetic and toxicological profile to assess its safety and suitability for chronic ophthalmic use.
-
Investigating its potential neuroprotective effects on retinal ganglion cells, a known secondary benefit of some ROCK inhibitors.
The elucidation of these key data points will be critical in advancing this compound through the drug development pipeline and potentially offering a new therapeutic option for patients with glaucoma.
References
H-0106 Dihydrochloride: A Technical Guide for Glaucoma Research
An In-depth Review of a Potent ROCK Inhibitor for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and its potential application in glaucoma research. This document collates available preclinical data, outlines relevant experimental protocols, and visualizes key biological pathways and workflows to support further investigation into this promising compound.
Introduction to H-0106 Dihydrochloride and Glaucoma
Glaucoma is a progressive optic neuropathy characterized by the degeneration of retinal ganglion cells and subsequent vision loss. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). The trabecular meshwork (TM) is the primary site of aqueous humor outflow and regulation of IOP. Increased contractility of TM cells is associated with reduced aqueous humor outflow and a consequent increase in IOP.
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular contractility, actin cytoskeleton organization, and cell-matrix adhesions. Inhibition of ROCK in the trabecular meshwork leads to relaxation of the TM cells, an increase in aqueous humor outflow, and a reduction in IOP. This has made ROCK a promising therapeutic target for glaucoma.
This compound is an isoquinoline-5-sulfonamide (B1244767) derivative that has been identified as a potent ROCK inhibitor with strong IOP-lowering effects in preclinical primate models.[1][2]
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride[2] |
| Molecular Formula | C₁₆H₂₂Cl₃N₃O₂S[2] |
| Molecular Weight | 426.78 g/mol [2] |
| CAS Number | 1011465-90-9[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions |
Mechanism of Action: The RhoA/ROCK Signaling Pathway
This compound exerts its IOP-lowering effect by inhibiting the RhoA/ROCK signaling pathway in the trabecular meshwork and Schlemm's canal cells. This pathway plays a crucial role in regulating the contractility of these cells, which in turn controls the outflow of aqueous humor.
The key steps in this signaling cascade and the point of intervention by H-0106 are as follows:
-
Activation of RhoA: Various extracellular signals, such as growth factors and mechanical stress, can lead to the activation of the small GTPase RhoA.
-
ROCK Activation: Activated RhoA (RhoA-GTP) binds to and activates ROCK.
-
Phosphorylation of Downstream Targets: ROCK phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) phosphatase (MYPT1) and MLC itself. Phosphorylation of MYPT1 inhibits its activity, leading to an increase in phosphorylated MLC.
-
Cellular Contraction: Increased levels of phosphorylated MLC promote the interaction of actin and myosin filaments, leading to increased actin stress fiber formation, focal adhesions, and ultimately, increased cell contractility.
-
Reduced Aqueous Outflow: In the trabecular meshwork, this increased contractility stiffens the tissue and reduces the effective filtration area, thereby increasing resistance to aqueous humor outflow and elevating IOP.
-
Inhibition by H-0106: this compound, as a ROCK inhibitor, competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets. This leads to a decrease in MLC phosphorylation, relaxation of the trabecular meshwork cells, and an increase in aqueous humor outflow, resulting in a reduction of IOP.
Preclinical Efficacy
In Vitro ROCK Inhibition
This compound is part of a series of isoquinoline-5-sulfonamide compounds that have demonstrated potent inhibition of ROCK. While the specific IC₅₀ for H-0106 has not been publicly disclosed in detail, the series of compounds to which it belongs exhibits IC₅₀ values in the range of 18-48 nM for ROCK.[1]
Table 1: Comparative In Vitro ROCK Inhibition of Isoquinoline (B145761) Sulfonamide Derivatives
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Reference |
| This compound | Data not available | 18-48 (range for series)[1] | [1] |
| Ripasudil (K-115) | 51 | 19 | [3] |
| Netarsudil (AR-13324) | ~1 | ~1 | Data from various sources |
| Y-27632 | 220 | 300 | [4] |
| H-1152 | Data not available | 1.6 (Ki) | MedChemExpress |
| Fasudil (HA-1077) | 330 (Ki) | 158 | [5] |
Note: IC₅₀ and Ki values can vary depending on the assay conditions.
In Vivo Intraocular Pressure Reduction
Preclinical studies in ocular normotensive monkeys have demonstrated that this compound exerts a strong and sustained IOP-lowering effect.[1][2] This effect is considered a key indicator of its potential as a glaucoma therapeutic.
A pivotal study by Sumi et al. (2014) evaluated a series of isoquinoline-5-sulfonamide compounds, and notably, only H-0104 and H-0106 demonstrated significant IOP reduction in monkeys.[1] This finding suggests a potential disconnect between in vitro ROCK inhibitory potency and in vivo efficacy, highlighting the importance of animal models in the screening process for this class of drugs.[1]
Table 2: Summary of In Vivo IOP Reduction Data for this compound in Monkeys (Data from Sumi et al., 2014)
| Dose | Time Point | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
(Note: The detailed quantitative data from the primary publication is not fully accessible. The table serves as a template for the expected data.)
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound in glaucoma research.
Measurement of Aqueous Humor Outflow Facility in Monkeys
This protocol is adapted from established methods for assessing the effect of compounds on aqueous humor dynamics in non-human primates.
Materials:
-
Anesthesia (e.g., ketamine, isoflurane)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Infusion pump
-
Pressure transducers
-
Data acquisition system
-
Cannulation needles (e.g., 27-gauge)
-
Perfusion fluid (e.g., balanced salt solution)
-
This compound solution and vehicle control
Procedure:
-
Anesthetize the monkey and place it in a supine position.
-
Apply a topical anesthetic to the cornea.
-
Carefully cannulate the anterior chamber with two needles: one connected to a pressure transducer to measure IOP and the other to an infusion pump to deliver the perfusion fluid.
-
Establish a stable baseline IOP and outflow facility by perfusing the anterior chamber with the perfusion fluid at a constant pressure.
-
Administer a defined concentration of this compound or vehicle into the anterior chamber through the infusion line.
-
Continuously record the IOP and the infusion rate required to maintain the set pressure.
-
Calculate the outflow facility (C-value) using the formula: C = (Infusion Rate) / (IOP - Episcleral Venous Pressure).
-
Compare the outflow facility before and after drug administration and between the H-0106 and vehicle-treated groups.
Western Blot Analysis of RhoA Pathway in Trabecular Meshwork Cells
This protocol allows for the quantification of key proteins in the RhoA/ROCK pathway to confirm the mechanism of action of H-0106.
Materials:
-
Human Trabecular Meshwork (HTM) cells
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MLC, anti-MLC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture HTM cells to confluence.
-
Treat cells with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.
Trabecular Meshwork Cell Contractility Assay
This assay provides a functional measure of the effect of H-0106 on the contractile properties of TM cells.
Materials:
-
Human Trabecular Meshwork (HTM) cells
-
Collagen type I solution
-
24-well plates
-
Cell culture medium
-
This compound
-
Imaging system
Procedure:
-
Prepare a collagen gel solution and mix it with a suspension of HTM cells.
-
Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add cell culture medium containing different concentrations of this compound or vehicle to the wells.
-
Incubate the plates and monitor the contraction of the collagen gels over time by measuring the change in their diameter using an imaging system.
-
Compare the extent of gel contraction in the presence of H-0106 to the vehicle control.
Synthesis
This compound is an isoquinoline-5-sulfonamide derivative. While a detailed, step-by-step synthesis protocol for H-0106 is not publicly available, a general synthetic route for similar compounds involves the following key steps:
-
Synthesis of the Isoquinoline Core: Preparation of the substituted isoquinoline ring system.
-
Sulfonylation: Introduction of the sulfonyl chloride group at the C5 position of the isoquinoline ring.
-
Amidation: Coupling of the isoquinoline sulfonyl chloride with the appropriate amine-containing side chain.
-
Purification and Salt Formation: Purification of the final compound and conversion to its dihydrochloride salt to enhance solubility and stability.
Preclinical Safety and Toxicology
No specific preclinical safety or toxicology data for this compound has been made publicly available. For a compound intended for ophthalmic use, a standard battery of preclinical safety studies would be required, including:
-
Ocular Irritation Studies: To assess the potential for the drug to cause irritation to the cornea, conjunctiva, and other ocular tissues.
-
Systemic Toxicology Studies: To evaluate potential systemic effects following topical ocular administration.
-
Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Safety Pharmacology: To investigate potential effects on major organ systems.
Conclusion and Future Directions
This compound has demonstrated significant potential as a novel therapeutic agent for glaucoma based on its potent IOP-lowering effects in preclinical primate models. Its mechanism of action as a ROCK inhibitor is well-established and targets a key pathway in the regulation of aqueous humor outflow.
However, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:
-
Dose-response studies to determine the optimal concentration for IOP reduction and to assess the duration of action.
-
Efficacy studies in glaucoma models to evaluate its IOP-lowering effects in the context of ocular hypertension.
-
Comprehensive preclinical safety and toxicology studies to establish a favorable safety profile for clinical development.
-
Neuroprotective studies to investigate whether H-0106 exhibits direct neuroprotective effects on retinal ganglion cells, a desirable characteristic for a glaucoma therapeutic.
The data presented in this technical guide provide a strong rationale for the continued investigation of this compound as a promising candidate for the treatment of glaucoma.
References
H-0106 Dihydrochloride and Trabecular Meshwork Cells: An In-depth Technical Guide
Disclaimer: Direct experimental data on the effects of H-0106 dihydrochloride (B599025) on trabecular meshwork (TM) cells is limited in publicly available scientific literature. This guide synthesizes information from studies on other potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors, such as Y-27632 and Netarsudil, to infer the expected mechanisms and effects of H-0106 dihydrochloride on TM cells. This compound is identified as a ROCK inhibitor with potent intraocular pressure (IOP)-lowering activity.[1]
Introduction to this compound and its Target: The Trabecular Meshwork
The trabecular meshwork (TM) is a critical tissue in the anterior chamber of the eye responsible for regulating the outflow of aqueous humor and maintaining normal intraocular pressure (IOP).[2][3][4] Dysfunction of the TM leads to increased outflow resistance, elevated IOP, and is a primary factor in the pathogenesis of primary open-angle glaucoma (POAG).[4][5][6] The contractility of TM cells, governed by the actin cytoskeleton, and the composition of the surrounding extracellular matrix (ECM) are key determinants of aqueous humor outflow resistance.[5][7]
This compound is a member of the ROCK inhibitor class of compounds.[1][8] These agents target the Rho kinase signaling pathway, which is a central regulator of cell shape, adhesion, and contraction. By inhibiting ROCK, these compounds are expected to induce relaxation of the TM, thereby increasing aqueous humor outflow and lowering IOP.[9] This guide will explore the anticipated effects of this compound on TM cells, drawing parallels from extensive research on other ROCK inhibitors.
The Rho/ROCK Signaling Pathway in Trabecular Meshwork Cells
The Rho GTPase/ROCK signaling pathway plays a crucial role in regulating the tone and contractility of TM cells. Activation of this pathway leads to a series of downstream events that culminate in increased actin stress fiber formation and cell contraction, which in turn increases resistance to aqueous humor outflow.
Quantitative Data on the Effects of ROCK Inhibitors on Trabecular Meshwork Cells
The following tables summarize quantitative data from studies on the ROCK inhibitors Y-27632 and Netarsudil, which are expected to be comparable to the effects of this compound.
Table 1: Effect of ROCK Inhibitors on Aqueous Humor Outflow Facility and Intraocular Pressure
| Compound | Model | Concentration | Change in Outflow Facility | IOP Reduction | Reference |
| Netarsudil | Human (POAG/OHT) | 0.02% (once daily) | +34.6% vs baseline | 4.5 mmHg (19.6%) vs baseline | [8] |
| Netarsudil | Mouse (Steroid-induced OHT) | Daily | +33% vs placebo | 8.19 mmHg (placebo) vs 2.69 mmHg (Netarsudil) elevation | [1] |
| Netarsudil-M1 | Human Eyes (enucleated) | 0.3 µM | +51% vs baseline | N/A | [10] |
| Y-27632 | Mouse (MYOC-Tg) | Subconjunctival injection | Increased | Significant decrease vs control | [11] |
Table 2: Effects of ROCK Inhibitors on Trabecular Meshwork Cell Contractility and Extracellular Matrix
| Compound | Model | Concentration | Effect on Contractility/Stiffness | Effect on ECM | Reference |
| Netarsudil | Mouse (Steroid-induced OHT) | Daily | Reversed TM stiffening (61 kPa to 22 kPa) | Decreased fibronectin and α-SMA | [1] |
| Netarsudil | Human TM cells in hydrogel | 0.01 µM and higher | Decreased TGFβ2-induced contraction | Not specified | [5] |
| Y-27632 | Human TM cells in hydrogel | 10 µM | Attenuated DEX-induced contraction | Attenuated DEX-induced fibronectin deposition | [12] |
| Y-27632 | Human TM cells | 1-10 µM | Not specified | Decreased tunicamycin-induced COL1A1 and fibronectin mRNA | [13] |
| Y-27632 | Human TM cells | 25 nM | Reversed TGF-β2-induced cytoskeletal rearrangement | Decreased TGF-β2-induced fibronectin expression | [6][14] |
| Ripasudil | Human TM cells | 10 µM | Inhibited DEX-induced collagen gel contraction | Not specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. Below are representative protocols for key experiments used to study the effects of ROCK inhibitors on TM cells.
Human Trabecular Meshwork (HTM) Cell Culture
Primary HTM cells are isolated from donor corneal rims following corneal transplantation.[3] The tissue is dissected, and cells are grown from explants.[16] Cultured HTM cells can be characterized by their expression of α-smooth muscle actin and fibronectin.[3] Cells are typically cultured in a specialized medium such as Trabecular Meshwork Cell Medium (TMCM) and used at early passages for experiments.
In Vitro Model of Glaucoma using TGF-β2
Transforming growth factor-beta 2 (TGF-β2) is often used to induce a glaucoma-like phenotype in cultured HTM cells, characterized by increased ECM deposition and cytoskeletal changes.
A typical protocol involves:
-
Seeding primary human TM cells (pHTMC).
-
Treating the cells with TGF-β2 (e.g., 5 ng/mL) for 24 to 48 hours.
-
Following the TGF-β2 induction, incubating the cells with the ROCK inhibitor (e.g., Y-27632 at 25 nM) for 24 hours.[6]
-
Analyzing the cells for changes in protein expression (e.g., α-smooth muscle actin, fibronectin) via immunofluorescence and Western blot, and assessing cytoskeletal organization.[6]
Collagen Gel Contraction Assay
This assay quantifies the contractility of TM cells.
-
HTM cells are embedded in a collagen gel matrix.
-
The gel is released from the culture dish, and its diameter is measured over time.
-
The extent of gel contraction reflects the contractile state of the cells.
-
The effect of ROCK inhibitors is assessed by adding them to the culture medium and measuring the change in gel diameter compared to controls.[15]
Transepithelial Electrical Resistance (TEER) and Permeability Assays
These assays measure the barrier function of a confluent monolayer of TM cells.
-
TM cells are grown to confluence on a porous membrane insert.
-
TEER is measured using a voltmeter to assess the integrity of the cell monolayer.
-
Permeability is determined by adding a fluorescently labeled tracer (e.g., FITC-dextran) to the upper chamber and measuring its passage to the lower chamber over time.
-
ROCK inhibitors are added to evaluate their effect on the barrier function.[15]
Anticipated Effects of this compound on Trabecular Meshwork Cells
Based on the evidence from other ROCK inhibitors, this compound is expected to exert the following effects on TM cells:
-
Cytoskeletal Reorganization: Disruption of actin stress fibers and a reduction in the formation of cross-linked actin networks (CLANs).[6][17] This leads to a more relaxed cellular phenotype.
-
Decreased Cell Contractility: Inhibition of ROCK leads to decreased phosphorylation of myosin light chain, resulting in reduced TM cell contraction.[9] This is a key mechanism for increasing aqueous humor outflow.
-
Modulation of the Extracellular Matrix: ROCK inhibitors have been shown to decrease the expression of profibrotic proteins such as fibronectin and collagen I, which are often elevated in glaucomatous TM.[13][14]
-
Increased Outflow Facility: By relaxing the TM and altering the ECM, this compound is anticipated to increase the effective filtration area and reduce the resistance to aqueous humor outflow.[10]
-
Promotion of TM Cell Proliferation and Phagocytosis: Some studies suggest that ROCK inhibitors may also promote the proliferation and phagocytic activity of TM cells, which could contribute to the long-term health and function of the tissue.[11]
Conclusion
This compound, as a ROCK inhibitor, holds significant promise as a therapeutic agent for glaucoma by targeting the underlying pathophysiology within the trabecular meshwork. While direct experimental data for this specific compound on TM cells is not yet widely available, the extensive research on other ROCK inhibitors provides a strong framework for understanding its likely mechanisms of action. Future studies are warranted to specifically quantify the dose-dependent effects of this compound on TM cell biology and to further elucidate its potential in the management of glaucoma.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. sciencellonline.com [sciencellonline.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 6. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular Matrix in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-Associated Protein Kinase Inhibitor Treatment Promotes Proliferation and Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. surface.syr.edu [surface.syr.edu]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. Trabecular meshwork cell culture in glaucoma research: evaluation of biological activity and structural properties of human trabecular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
H-0106 Dihydrochloride: A Technical Overview of its Potential Therapeutic Applications in Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-0106 dihydrochloride (B599025), a novel isoquinoline-5-sulfonamide (B1244767) derivative, has emerged as a potent Rho-associated coiled-coil-formed protein kinase (ROCK) inhibitor with significant potential for the treatment of glaucoma. Preclinical studies have demonstrated its robust ability to lower intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. This technical guide provides a comprehensive overview of the current knowledge on H-0106 dihydrochloride, including its mechanism of action, preclinical efficacy, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of ophthalmology and drug development.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). The trabecular meshwork (TM) is the primary site of aqueous humor outflow, and its dysfunction leads to increased IOP. The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of TM cells, thereby influencing aqueous humor outflow resistance. Inhibition of ROCK has been identified as a promising therapeutic strategy for glaucoma by targeting the TM to increase aqueous humor outflow. This compound is a potent ROCK inhibitor that has shown significant promise in preclinical models of glaucoma.
Mechanism of Action
This compound is a potent inhibitor of Rho-associated coiled-coil-formed protein kinase (ROCK).[1] The primary mechanism by which this compound and other ROCK inhibitors lower intraocular pressure is by increasing the outflow of aqueous humor through the trabecular meshwork.[2] This is achieved by inducing relaxation of the trabecular meshwork and Schlemm's canal cells.
The underlying signaling pathway involves the inhibition of ROCK, which is a downstream effector of the small GTPase RhoA. In glaucomatous eyes, there is often an increase in the contractile tone of the trabecular meshwork, leading to reduced aqueous outflow and elevated IOP. ROCK activation leads to the phosphorylation of several downstream targets, including myosin light chain (MLC), which promotes actin-myosin-driven cell contraction. By inhibiting ROCK, this compound prevents the phosphorylation of MLC, leading to the relaxation of the trabecular meshwork cells, a decrease in outflow resistance, and consequently, a reduction in IOP.
References
Methodological & Application
H-0106 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][3][4] Dysregulation of the ROCK pathway is implicated in the pathophysiology of numerous diseases, including cancer, where it plays a significant role in tumor progression and metastasis.[1][3][4][5] These application notes provide a comprehensive overview of the experimental use of H-0106 dihydrochloride in cell culture, with a focus on its application in cancer research. The provided protocols and data are based on the established understanding of ROCK inhibitors, as specific experimental data for this compound is limited in publicly available literature.
Introduction
The Rho family of small GTPases, including RhoA, Rac, and Cdc42, are key molecular switches that control a wide range of cellular functions.[1][3] ROCK1 and ROCK2 are major downstream effectors of RhoA.[6] Upon activation by GTP-bound RhoA, ROCK phosphorylates several substrates, leading to increased actomyosin (B1167339) contractility and the formation of stress fibers and focal adhesions.[4][7][8] This activity is crucial for cell motility and invasion, processes that are hijacked by cancer cells during metastasis.[6][9] Inhibition of ROCK signaling by small molecules like this compound presents a promising therapeutic strategy to counteract the invasive potential of cancer cells.[6][9]
Mechanism of Action
This compound, as a ROCK inhibitor, competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[9] This inhibition leads to a reduction in actomyosin contractility, disassembly of stress fibers, and altered cell morphology.[4][9] In the context of cancer, this translates to a decrease in cell migration and invasion.[4][9]
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) for Invasion | % Inhibition of Migration at 10 µM | Reference |
| MDA-MB-231 | Breast Cancer | 5.2 | 78 | Hypothetical |
| PC-3 | Prostate Cancer | 8.7 | 65 | Hypothetical |
| A549 | Lung Cancer | 12.1 | 52 | Hypothetical |
| U87 MG | Glioblastoma | 6.5 | 71 | Hypothetical |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of a compound on cell migration.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh complete medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Visualizations
Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]
- 9. What are Rho-associated kinases inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for H-0106 Dihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, specific preclinical studies detailing the dosage, administration, and efficacy of H-0106 dihydrochloride (B599025) in animal models are not publicly available. Therefore, the following application notes and protocols are provided as a generalized framework for the investigation of a novel Rho-associated kinase (ROCK) inhibitor, such as H-0106 dihydrochloride, for the treatment of glaucoma in a relevant animal model. The quantitative data presented are illustrative and must be determined through empirical investigation.
Introduction
This compound is identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork and Schlemm's canal cells, which are critical for the outflow of aqueous humor from the eye. Inhibition of ROCK is a validated therapeutic strategy for reducing intraocular pressure (IOP), a primary risk factor for glaucoma. Preclinical evaluation of novel ROCK inhibitors like this compound is essential to determine their therapeutic potential. Non-human primates, particularly cynomolgus monkeys, are a preferred model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.
Quantitative Data Summary
The following table summarizes the type of quantitative data that should be collected in a preclinical study evaluating this compound. The values provided are hypothetical and serve as a template for recording experimental findings.
| Parameter | Value (Illustrative) | Animal Model | Route of Administration | Dosing Frequency |
| Effective Dose (ED50) | 0.1% (w/v) solution | Cynomolgus Monkey (Laser-induced ocular hypertension) | Topical (Ocular drops) | Once Daily |
| Maximal IOP Reduction | 25% from baseline | Cynomolgus Monkey (Laser-induced ocular hypertension) | Topical (Ocular drops) | Single Dose |
| Time to Maximal Effect | 4 hours post-administration | Cynomolgus Monkey (Laser-induced ocular hypertension) | Topical (Ocular drops) | Single Dose |
| Duration of Action | > 12 hours | Cynomolgus Monkey (Laser-induced ocular hypertension) | Topical (Ocular drops) | Single Dose |
| Aqueous Humor Outflow Facility Increase | 30% increase | Perfused anterior segment organ culture (porcine) | Perfusion | N/A |
Signaling Pathway
The primary mechanism by which this compound is presumed to lower intraocular pressure is through the inhibition of the ROCK signaling pathway in the trabecular meshwork.
Caption: ROCK signaling pathway in glaucoma and the inhibitory action of H-0106.
Experimental Protocols
Protocol 1: Evaluation of Intraocular Pressure Reduction in a Monkey Model of Ocular Hypertension
1. Objective: To determine the dose-dependent effect of topically administered this compound on intraocular pressure (IOP) in a laser-induced ocular hypertension model in cynomolgus monkeys.
2. Materials:
-
This compound
-
Sterile vehicle solution (e.g., buffered saline with a suitable preservative)
-
Cynomolgus monkeys with stable, laser-induced unilateral ocular hypertension
-
Tonometer (e.g., Tono-Pen, pneumatonometer)
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Calibrated micropipette
3. Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Model: Laser-induced ocular hypertension. This is a well-established model where argon laser photocoagulation of the trabecular meshwork leads to a sustained elevation of IOP.
4. Experimental Procedure: a. Acclimatization and Baseline Measurements: i. Allow animals to acclimate to handling and IOP measurement procedures. ii. Establish a stable baseline IOP by measuring it at the same time for several consecutive days prior to the study. b. Formulation Preparation: i. Prepare different concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v) in a sterile vehicle. ii. Prepare a vehicle-only control solution. c. Drug Administration: i. Anesthetize the monkey's cornea with a drop of proparacaine hydrochloride solution. ii. Instill a single, precise volume (e.g., 30 µL) of the test or vehicle solution into the cul-de-sac of one eye. The contralateral eye can serve as a control or receive the vehicle. d. IOP Measurement: i. Measure IOP in both eyes at baseline (pre-dose) and at specified time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). e. Data Analysis: i. Calculate the mean change in IOP from baseline for each treatment group and time point. ii. Compare the IOP reduction between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A generalized experimental workflow for in vivo efficacy testing.
Application Notes and Protocols: H-0106 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-0106 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides detailed application notes and protocols for the handling and use of H-0106 dihydrochloride, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Due to the limited availability of specific quantitative solubility data in public literature, this guide offers generalized protocols based on the properties of similar ROCK inhibitors and standard laboratory practices.
Introduction to this compound
This compound is a small molecule inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. As a downstream effector of the small GTPase RhoA, ROCK influences the organization of the actin cytoskeleton. Inhibition of the Rho/ROCK signaling pathway is a subject of extensive research for its therapeutic potential in conditions such as glaucoma, cardiovascular diseases, and cancer.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride |
| CAS Number | 1011465-90-9 |
| Molecular Formula | C₁₆H₂₀ClN₃O₂S · 2HCl |
| Molecular Weight | 426.79 g/mol |
| Appearance | White to off-white solid |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Expected to be soluble | DMSO is a common solvent for preparing high-concentration stock solutions of ROCK inhibitors. |
| PBS (pH 7.4) | Expected to be poorly soluble | Aqueous buffers like PBS are generally not suitable for dissolving high concentrations of hydrophobic small molecules. Dilution from a DMSO stock is the recommended method for preparing aqueous working solutions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of the compound.
-
Calculation of DMSO Volume:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 4.27 mg: Volume (L) = (0.00427 g / 426.79 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for a short period can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in PBS
This protocol describes the dilution of the DMSO stock solution into PBS to prepare a working solution. It is crucial to avoid precipitation of the compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or appropriate sterile containers
-
Pipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in your cell culture medium or PBS.
-
Final Dilution:
-
Add the required volume of the 10 mM DMSO stock solution to a larger volume of PBS.
-
Important: Add the DMSO stock solution to the PBS while gently vortexing or mixing the PBS. Do not add PBS to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1% v/v) to prevent solvent-induced toxicity in cellular assays. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM DMSO stock to 9.99 mL of PBS. The final DMSO concentration will be 0.1%.
-
-
Control: Always prepare a vehicle control containing the same final concentration of DMSO in PBS as the experimental samples.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
Signaling Pathway
This compound inhibits the ROCK signaling pathway. The diagram below illustrates the general mechanism of ROCK activation and its subsequent inhibition by this compound.
Caption: ROCK Signaling Pathway Inhibition by H-0106.
Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based assay.
Caption: General workflow for a cell-based assay using H-0106.
Disclaimer
This document is intended for research use only. The provided protocols are generalized and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure the safety and validity of their experimental procedures. Always consult the Safety Data Sheet (SDS) for this compound before handling.
H-0106 dihydrochloride solution preparation and storage
Application Notes and Protocols: H-0106 (TC-H 106)
A Note on Compound Identification: The designation "H-0106" is not a unique chemical identifier. It may be used by different manufacturers for various compounds. These application notes focus on TC-H 106 , also known as Pimelic Diphenylamide 106 , a well-characterized histone deacetylase (HDAC) inhibitor. The user's query mentioned "dihydrochloride," however, literature primarily refers to the base form of TC-H 106. Researchers should verify the exact identity and salt form of their compound with their supplier.
Introduction to TC-H 106
TC-H 106 is a potent, cell-permeable, and brain-penetrant small molecule that acts as a slow, tight-binding inhibitor of class I histone deacetylases (HDACs).[1][2][3] Unlike pan-HDAC inhibitors, it shows selectivity for HDACs 1, 2, and 3, with no significant activity against class II HDACs.[2][4][5] Its mechanism of action leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This activity makes it a valuable tool for research in areas such as neurodegenerative diseases, oncology, and epigenetics.[6][7][8]
Physicochemical Properties and Solubility
Proper preparation of TC-H 106 solutions is critical for experimental success. The compound is a crystalline solid at room temperature and is insoluble in water.[9] Organic solvents are required for solubilization.
Table 1: Physicochemical and Solubility Data for TC-H 106
| Property | Value |
| Synonyms | Pimelic Diphenylamide 106, Histone Deacetylase Inhibitor VII, RGFA-8[2][4] |
| Molecular Formula | C₂₀H₂₅N₃O₂[10] |
| Molecular Weight | 339.43 g/mol [1][10] |
| Appearance | Crystalline solid[10] |
| Purity | ≥98% or >99% depending on supplier[6][10] |
| Solubility in DMSO | Up to 100 mM (approx. 33.94 mg/mL). Some suppliers report up to 68 mg/mL (200.33 mM).[1][3][6] |
| Solubility in Ethanol | Up to 50 mM (approx. 16.97 mg/mL).[3][6] |
| Solubility in Water | Insoluble.[9] |
| IC₅₀ Values | HDAC1: ~150 nM, HDAC2: ~760 nM, HDAC3: ~370 nM, HDAC8: ~5000 nM.[2][5][6] |
| Kᵢ Values | HDAC1: ~148 nM, HDAC2: ~102 nM, HDAC3: ~14 nM.[1][4] |
Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Solution Preparation and Storage
Materials Required
-
TC-H 106 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid TC-H 106 to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.39 mg of TC-H 106.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for preparing a 10 mM stock from 1 mg of TC-H 106: Volume (L) = 0.001 g / (339.43 g/mol x 0.010 mol/L) = 0.0002946 L = 294.6 µL Therefore, add 294.6 µL of DMSO to 1 mg of TC-H 106 to get a 10 mM stock solution.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the solid TC-H 106.
-
Mix: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots as recommended in Table 2.
Storage and Stability
Proper storage is essential to maintain the stability and activity of TC-H 106.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 3-4 years[1][10] | Store in a dry, dark place. |
| Stock Solution | -80°C | Up to 2 years[2][11] | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| (in DMSO) | -20°C | Up to 1 year[2][11] (Some sources recommend up to 1 month[6]) | Suitable for shorter-term storage. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Mechanism of Action and Signaling Pathway
TC-H 106 selectively inhibits class I HDAC enzymes (HDAC1, 2, and 3).[5] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails. By inhibiting HDACs, TC-H 106 causes an accumulation of acetylated histones.[7] This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and activate the expression of previously silenced genes.[8][12] Key target genes include those involved in cell cycle arrest (e.g., CDKN1A/p21), apoptosis, and cellular differentiation.[8]
Caption: Signaling pathway of TC-H 106 as a Class I HDAC inhibitor.
Experimental Protocols
In Vitro Cell Treatment Protocol
This protocol provides a general guideline for treating cultured cells with TC-H 106 to assess its effects on histone acetylation or other cellular endpoints. This example is based on a published study using a lymphoblastoid cell line.[1]
Materials:
-
Cultured cells (e.g., lymphoblastoid cell line)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 10 mM HEPES)
-
TC-H 106 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's balanced salt solution (HBSS)
-
Cell culture plates/flasks
-
Lysis buffer for downstream analysis (e.g., Western blot, qPCR)
Procedure:
-
Cell Seeding: Plate cells at a desired density in culture plates or flasks and allow them to adhere or recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, dilute the TC-H 106 stock solution to the final desired concentration using complete culture medium. For example, to achieve a 2 µM final concentration, perform a 1:5000 dilution of a 10 mM stock solution. Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing TC-H 106 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1] The optimal concentration and incubation time may vary depending on the cell type and experimental endpoint.
-
Cell Harvesting:
-
For analysis of persistent effects, wash the cells twice with warm HBSS or PBS to remove the compound.[1]
-
Harvest a portion of the cells immediately (time 0 point).
-
Re-culture the remaining cells in fresh, inhibitor-free medium and harvest at subsequent time points (e.g., every hour for 7 hours) to assess the duration of the effect post-washout.[1]
-
-
Downstream Analysis: Lyse the harvested cells and proceed with the desired analysis, such as Western blotting for acetylated histones (e.g., Ac-H3) or qPCR for target gene expression.
Caption: General experimental workflow for in vitro cell treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TC-H 106 |HDAC inhibitor | Hello Bio [hellobio.com]
- 7. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-0106 Dihydrochloride in a Primary Open-Angle Glaucoma Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, in a preclinical rodent model of primary open-angle glaucoma (POAG). The protocols detailed below are designed for reproducibility and accurate assessment of the compound's efficacy in lowering intraocular pressure (IOP) and its mechanism of action on the trabecular meshwork.
Introduction
Primary open-angle glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells. A major risk factor for the development and progression of POAG is elevated intraocular pressure (IOP), primarily due to increased resistance to aqueous humor outflow through the trabecular meshwork (TM). The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of TM cells and the deposition of extracellular matrix (ECM), both of which contribute to outflow resistance.
H-0106 dihydrochloride is a selective ROCK inhibitor that has demonstrated potent IOP-lowering effects in preclinical studies. By inhibiting ROCK, this compound is hypothesized to relax the TM, increase aqueous humor outflow, and consequently reduce IOP. These application notes provide detailed protocols for inducing a POAG-like condition in rats and for evaluating the therapeutic potential of this compound.
Signaling Pathway
The RhoA/ROCK signaling pathway is a key regulator of cellular processes that influence aqueous humor outflow. In the trabecular meshwork, activation of this pathway leads to increased cell contraction and deposition of extracellular matrix proteins, such as fibronectin and collagen, thereby increasing outflow resistance and elevating IOP. ROCK inhibitors, like this compound, counteract these effects.
Figure 1: RhoA/ROCK Signaling Pathway in Glaucoma Pathogenesis.
Experimental Protocols
This section provides detailed methodologies for inducing experimental glaucoma in rats and for assessing the efficacy of this compound.
Induction of a Primary Open-Angle Glaucoma Model in Rats
Two established methods for inducing a sustained elevation of IOP in rats are presented below. Researchers should select the model that best suits their experimental objectives and available resources.
1.1. Hypertonic Saline-Induced Ocular Hypertension
This method creates a chronic elevation of IOP by inducing sclerosis of the aqueous outflow pathway.
-
Materials:
-
Adult male Brown Norway rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Sterile 1.8 M NaCl solution
-
33-gauge microneedle
-
Microsyringe pump
-
Operating microscope
-
-
Procedure:
-
Anesthetize the rat using the anesthetic cocktail.
-
Place the rat under the operating microscope.
-
Apply one drop of topical proparacaine to the experimental eye.
-
Visualize the episcleral veins.
-
Carefully insert the 33-gauge microneedle into one of the episcleral veins.
-
Infuse 50 µL of 1.8 M sterile NaCl solution at a rate of 10 µL/min using the microsyringe pump.
-
Successful injection is confirmed by blanching of the episcleral veins.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP at baseline and at regular intervals post-injection.
-
1.2. Microbead-Induced Ocular Hypertension
This model mimics the obstruction of the trabecular meshwork seen in some forms of glaucoma.
-
Materials:
-
Adult male Brown Norway rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Sterile polystyrene microbeads (15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
30-gauge needle
-
Hamilton syringe
-
-
Procedure:
-
Anesthetize the rat using the anesthetic cocktail.
-
Apply one drop of topical proparacaine to the experimental eye.
-
Create a suspension of microbeads in sterile PBS at a concentration of 3.0 x 10^5 beads/µL.
-
Under an operating microscope, carefully make a small paracentesis incision at the limbus using a 30-gauge needle.
-
Using a Hamilton syringe with a 33-gauge blunt needle, slowly inject 5 µL of the microbead suspension into the anterior chamber.
-
Allow the anterior chamber to reform.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP at baseline and at regular intervals post-injection.
-
Preparation and Administration of this compound
-
Preparation of Topical Formulation:
-
Based on effective concentrations of other ROCK inhibitors in animal models, a starting concentration range of 0.1% to 1% (w/v) for this compound is recommended.
-
Dissolve the appropriate amount of this compound in a sterile ophthalmic vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) in balanced salt solution).
-
Ensure the final solution is sterile-filtered (0.22 µm filter).
-
-
Topical Administration:
-
Gently restrain the conscious rat.
-
Instill a single 5 µL drop of the this compound formulation onto the cornea of the glaucomatous eye.
-
The contralateral eye can be treated with the vehicle as a control.
-
Treatment frequency can be once or twice daily, depending on the desired experimental design.
-
Measurement of Intraocular Pressure (IOP)
-
Instrumentation: A rebound tonometer (e.g., TonoLab, Icare) is recommended for accurate and non-invasive IOP measurements in conscious rats.
-
Procedure:
-
Acclimate the rats to the measurement procedure for several days prior to the experiment to minimize stress-induced IOP fluctuations.
-
Gently restrain the rat.
-
Position the tonometer perpendicular to the central cornea.
-
Obtain at least three consecutive readings and calculate the average IOP.
-
Measurements should be taken at consistent times of the day to account for diurnal variations in IOP.
-
Evaluation of Aqueous Humor Outflow Facility
This protocol allows for the direct measurement of the effect of this compound on aqueous humor outflow.
-
Procedure:
-
At the end of the treatment period, euthanize the rats.
-
Immediately enucleate the eyes.
-
Cannulate the anterior chamber with a 33-gauge needle connected to a perfusion system and a pressure transducer.
-
Perfuse the anterior chamber with BSS at a constant pressure (e.g., 15 mmHg).
-
Measure the flow rate required to maintain the constant pressure.
-
Outflow facility (C) is calculated as the flow rate (µL/min) divided by the perfusion pressure (mmHg).
-
Compare the outflow facility between this compound-treated and vehicle-treated eyes.
-
Assessment of Trabecular Meshwork Extracellular Matrix
Immunohistochemistry can be used to evaluate the effect of this compound on the expression of key ECM proteins in the trabecular meshwork.
-
Procedure:
-
Following euthanasia, fix the enucleated eyes in 4% paraformaldehyde.
-
Embed the eyes in paraffin (B1166041) and section the anterior segment.
-
Perform immunohistochemical staining for fibronectin and collagen I using specific primary antibodies.
-
Use appropriate secondary antibodies conjugated to a fluorescent marker.
-
Capture images of the trabecular meshwork region using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative expression levels of fibronectin and collagen I.
-
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described experiments.
Table 1: Dose-Response of this compound on Intraocular Pressure (IOP) Reduction
| Treatment Group | Concentration | Baseline IOP (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | IOP at 8h (mmHg) | % IOP Reduction (Peak) |
| Vehicle Control | - | |||||
| H-0106 | 0.1% | |||||
| H-0106 | 0.5% | |||||
| H-0106 | 1.0% |
Table 2: Effect of this compound on Aqueous Humor Outflow Facility
| Treatment Group | Outflow Facility (C) (µL/min/mmHg) | % Change from Vehicle |
| Vehicle Control | - | |
| H-0106 (1.0%) |
Table 3: Effect of this compound on Trabecular Meshwork Extracellular Matrix Protein Expression
| Treatment Group | Relative Fibronectin Expression (Fluorescence Intensity) | % Change from Vehicle | Relative Collagen I Expression (Fluorescence Intensity) | % Change from Vehicle |
| Vehicle Control | - | - | ||
| H-0106 (1.0%) |
Experimental Workflow Visualization
H-0106 Dihydrochloride: A Promising ROCK Inhibitor for Promoting Retinal Ganglion Cell Survival
Application Note
Introduction
Retinal ganglion cells (RGCs) are the output neurons of the retina, responsible for transmitting visual information to the brain. Their degeneration is a hallmark of several optic neuropathies, including glaucoma, leading to irreversible vision loss. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has been identified as a key regulator of neuronal apoptosis. Consequently, inhibition of this pathway has emerged as a promising therapeutic strategy for neuroprotection. H-0106 dihydrochloride (B599025) is a potent ROCK inhibitor, and this application note explores its potential utility in promoting RGC survival.
Mechanism of Action
The Rho/ROCK signaling pathway plays a crucial role in various cellular processes, including apoptosis.[1][2][3][4] Activation of this pathway can lead to a cascade of events culminating in cell death. ROCK activation can promote apoptosis through both extrinsic and intrinsic pathways.[3][4] ROCK inhibitors, such as H-0106 dihydrochloride, are believed to exert their neuroprotective effects by interfering with these pro-apoptotic signals. Studies with other ROCK inhibitors like Y-27632 and Ripasudil have demonstrated that their protective effects on RGCs are mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways, and by reducing neuroinflammation.[5][6][7][8]
Signaling Pathway
Caption: Proposed mechanism of this compound in RGC survival.
Data Summary
While specific data for this compound is not yet available in the public domain, studies on other ROCK inhibitors provide a strong rationale for its investigation. The following tables summarize representative quantitative data from studies on the neuroprotective effects of various ROCK inhibitors on RGCs.
Table 1: In Vitro RGC Survival with ROCK Inhibitor Treatment
| ROCK Inhibitor | Concentration | Injury Model | Incubation Time | RGC Survival Rate Increase (%) | Reference |
| Y-27632 | 1000 nM | - | 72 h | Dose-dependent increase | [9][10] |
| Y-33075 | 50 µM | Optic Nerve Axotomy | 4 days | Significant increase vs. control | [11][12][13] |
| H-1152 | 1-5 µM | Hypoxia | 30-45 min | Significant reduction in cell death | [11] |
Table 2: In Vivo RGC Survival with ROCK Inhibitor Treatment
| ROCK Inhibitor | Administration | Animal Model | Treatment Duration | RGC Survival Rate Increase (%) | Reference |
| Y-27632 | Eye drops (100 mM) | Optic Nerve Crush | 14 days | ~6.3% | [9][10] |
| Ripasudil (2%) | Topical | Glaucoma / Optic Nerve Crush | 6 weeks / 2 weeks | Significant reduction in RGC loss | [7][14][15] |
| AR-13324 | Topical | Optic Nerve Crush | 14 days | Significantly higher vs. placebo | [16] |
| E212 | Intravitreal | Ischemic Optic Neuropathy | - | 1.23-fold increase in SOD activity | [8] |
Protocols
Protocol 1: In Vitro Retinal Ganglion Cell Survival Assay
This protocol outlines the methodology to assess the neuroprotective effects of this compound on primary RGCs in culture.
Experimental Workflow
Caption: Workflow for in vitro RGC survival assay.
Materials:
-
This compound
-
Primary RGC culture medium (Neurobasal medium supplemented with B27, L-glutamine, and other growth factors)
-
Poly-D-lysine and laminin
-
Reagents for immunopanning (e.g., anti-Thy-1 antibody)
-
Apoptosis-inducing agent (e.g., glutamate or serum-free medium)
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM, Ethidium homodimer-1)
-
Fixation and permeabilization reagents
-
Primary antibodies (e.g., anti-Brn3a, anti-Thy-1)
-
Fluorescently labeled secondary antibodies
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
RGC Isolation and Purification:
-
Cell Plating:
-
Coat culture plates or coverslips with poly-D-lysine followed by laminin.
-
Plate the purified RGCs at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate).
-
Allow the cells to adhere for at least 24 hours in complete RGC culture medium.
-
-
Induction of Apoptosis and Treatment:
-
Induce apoptosis by replacing the complete medium with serum-free medium or by adding an excitotoxic concentration of glutamate.
-
Simultaneously, treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control group.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of RGC Survival:
-
Live/Dead Staining:
-
Incubate the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Capture images using a fluorescence microscope and count the number of live and dead cells.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against an RGC-specific marker (e.g., Brn3a or Thy-1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image and quantify the number of positively stained cells.
-
-
TUNEL Assay:
-
Perform the TUNEL assay according to the manufacturer's instructions to detect apoptotic cells.
-
Quantify the percentage of TUNEL-positive RGCs.
-
-
-
Data Analysis:
-
Calculate the percentage of surviving RGCs for each treatment group relative to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: In Vivo Retinal Ganglion Cell Survival Assay (Optic Nerve Crush Model)
This protocol describes an in vivo model to evaluate the neuroprotective efficacy of this compound.
Materials:
-
This compound formulated for in vivo administration (e.g., eye drops or intravitreal injection)
-
Adult rats or mice
-
Anesthetics
-
Surgical instruments for optic nerve crush
-
Retrograde tracer (e.g., Fluoro-Gold)
-
Tissue processing reagents (fixatives, embedding media)
-
Microscope for retinal flat-mount analysis
Procedure:
-
Animal Model:
-
Drug Administration:
-
Administer this compound via the desired route (e.g., topical eye drops, intravitreal injection) at a predetermined dose and frequency. A vehicle-treated group should be included as a control.
-
-
Retrograde Labeling of RGCs (Optional but recommended):
-
A few days before the end of the experiment, apply a retrograde tracer like Fluoro-Gold to the superior colliculus to label surviving RGCs with intact axons.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period (e.g., 14 days post-injury), euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as whole mounts.
-
-
Quantification of RGC Survival:
-
Mount the retinal flat mounts with the ganglion cell layer facing up.
-
Capture images of the retinas using a fluorescence microscope.
-
Count the number of surviving RGCs (e.g., Fluoro-Gold labeled cells or cells stained with an RGC-specific marker like RBPMS) in defined areas at different eccentricities from the optic nerve head.[7][14][15]
-
-
Data Analysis:
-
Calculate the average RGC density for each retina.
-
Compare the RGC densities between the this compound-treated group and the vehicle-treated group.
-
Perform statistical analysis to determine the significance of any neuroprotective effect.
-
This compound, as a ROCK inhibitor, holds significant potential for the neuroprotection of retinal ganglion cells. The provided protocols offer a framework for researchers and drug development professionals to investigate its efficacy in well-established in vitro and in vivo models of RGC degeneration. The quantitative data from studies on other ROCK inhibitors strongly support the rationale for exploring this compound as a therapeutic candidate for optic neuropathies.
References
- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibition and CNTF interact on intrinsic signalling pathways and differentially regulate survival and regeneration in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of Retinal Ganglion Cell Loss By a Novel ROCK Inhibitor (E212) in Ischemic Optic Nerve Injury Via Antioxidative and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of H-0106 Dihydrochloride on Endothelial Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological events, including wound healing and embryonic development. However, dysregulated angiogenesis is a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis. Consequently, the modulation of endothelial cell migration presents a key therapeutic target for anti-angiogenic drug development.
This document provides a comprehensive overview of the methodologies to assess the effect of a compound, exemplified by the hypothetical molecule H-0106 dihydrochloride (B599025), on endothelial cell migration. It includes detailed protocols for common in vitro assays, guidance on data interpretation, and visualization of potential signaling pathways that may be involved. While specific data for H-0106 dihydrochloride is not available in the public domain, this guide serves as a robust framework for researchers investigating the anti-migratory potential of novel chemical entities.
Data Presentation: A Framework for Quantifying Endothelial Cell Migration
To systematically evaluate the effect of a test compound like this compound, quantitative data from various experiments should be meticulously recorded and organized. The following tables provide a template for summarizing potential findings.
Table 1: Effect of this compound on Endothelial Cell Migration in Wound Healing Assay
| Concentration of this compound | Wound Closure (%) at 12h | Wound Closure (%) at 24h | P-value vs. Control |
| Control (Vehicle) | N/A | ||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound on Endothelial Cell Migration in Transwell Assay
| Concentration of this compound | Number of Migrated Cells (per field) | Inhibition of Migration (%) | P-value vs. Control |
| Control (Vehicle) | 0 | N/A | |
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. Below are standard protocols for two widely used endothelial cell migration assays.
Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to assess collective cell migration in vitro.[1][2]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Serum-free medium
-
12-well or 24-well plates
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into a 12-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.[3]
-
Serum Starvation: Once confluent, aspirate the growth medium and replace it with serum-free medium. Incubate for 2-6 hours to synchronize the cells and minimize proliferation.
-
Creating the "Wound": Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.[3] Alternatively, use a commercially available culture-insert to create a more uniform cell-free gap.[4][5]
-
Washing: Gently wash the wells with PBS to remove detached cells.[3]
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the wound at time 0 (T0) using an inverted microscope at 4x or 10x magnification.[3] Mark the specific locations on the plate to ensure subsequent images are taken at the same spot.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO2 incubator. Acquire images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).[3]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at T_x) / Initial Wound Area] x 100 Software such as ImageJ can be used for precise quantification.[1]
Transwell (Boyden Chamber) Assay
This assay evaluates the chemotactic response of cells towards a chemoattractant through a porous membrane, providing a quantitative measure of cell migration.[6][7]
Materials:
-
HUVECs
-
Transwell inserts (typically with 8 µm pore size for endothelial cells) and companion plates (24-well format)[8]
-
Serum-free medium
-
Complete endothelial cell growth medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Inverted microscope
Procedure:
-
Preparation of the Lower Chamber: Add complete endothelial cell growth medium (containing serum as a chemoattractant) to the lower wells of the 24-well plate.[8]
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add various concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding in the Upper Chamber: Add the cell suspension to the upper chamber of the Transwell inserts.[6]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator, allowing the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells from the upper surface of the membrane.[8]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with a suitable fixative for 10-15 minutes.[6] Subsequently, stain the cells with Crystal Violet or a fluorescent dye like DAPI.
-
Image Acquisition and Quantification: Take images of the stained migrated cells using a microscope. Count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. The percentage inhibition of migration can be calculated as: Inhibition (%) = [(Number of migrated cells in control - Number of migrated cells in treatment) / Number of migrated cells in control] x 100
Visualization of Cellular Mechanisms
To understand the potential mechanism of action of this compound, it is essential to visualize the signaling pathways known to regulate endothelial cell migration.
Experimental Workflow for Assessing a Novel Compound's Effect on Endothelial Cell Migration
Caption: A logical workflow for investigating the effect of a compound on endothelial cell migration.
Hypothetical Signaling Pathway for Inhibition of Endothelial Cell Migration
Many signaling cascades are implicated in the regulation of endothelial cell migration. A compound like this compound could potentially inhibit migration by targeting key components of these pathways, such as the TGF-β or PKC pathways.[9][10]
Caption: A potential inhibitory mechanism of this compound on a key migration signaling pathway.
Conclusion
While specific experimental data on the effects of this compound on endothelial cell migration is currently unavailable, the application notes and protocols outlined in this document provide a comprehensive framework for its investigation. By employing standardized assays such as the wound healing and Transwell migration assays, researchers can generate robust quantitative data. Subsequent exploration of the underlying molecular mechanisms, guided by the visualization of relevant signaling pathways, will be crucial in elucidating the compound's potential as a modulator of angiogenesis. This structured approach is essential for the systematic evaluation of novel compounds in the field of anti-angiogenic drug discovery.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Dihydroartemisinin inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Visualizing Actin Stress Fiber Dynamics with H-0106 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin stress fibers are essential components of the cellular cytoskeleton, playing a pivotal role in cell adhesion, migration, morphology, and mechanotransduction.[1][2] These contractile bundles of actin and myosin filaments are dynamically regulated by various signaling pathways.[3] One of the key regulators of stress fiber formation and contractility is the RhoA/ROCK signaling pathway.[4] H-0106 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which offers a powerful tool for investigating the role of this pathway in cytoskeletal organization.[3] By inhibiting ROCK, H-0106 dihydrochloride is expected to induce the disassembly of actin stress fibers, providing a valuable method for studying the molecular mechanisms underlying cytoskeletal dynamics. These application notes provide a comprehensive protocol for the immunofluorescent staining of actin stress fibers in cultured cells treated with this compound.
Mechanism of Action: The RhoA/ROCK Pathway in Stress Fiber Formation
The formation and maintenance of actin stress fibers are tightly controlled by the small GTPase RhoA and its downstream effector, ROCK.[4] When activated, RhoA binds to and activates ROCK.[5] ROCK, a serine/threonine kinase, subsequently promotes stress fiber assembly and contractility through two primary mechanisms:
-
Increased Myosin II Activity: ROCK phosphorylates and inactivates the myosin-binding subunit of myosin light chain (MLC) phosphatase.[1][2] This leads to an increase in the phosphorylation of MLC, which in turn enhances the motor activity of myosin II and promotes the contraction of actin filaments, a key process in stress fiber formation and tension generation.[3][5]
-
Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[1][5] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][5] The inhibition of cofilin leads to the stabilization of actin filaments, further contributing to the formation of robust stress fibers.[1][2]
By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a decrease in MLC phosphorylation and an increase in cofilin activity. The net result is the disassembly of actin stress fibers and a reduction in cellular contractility.
Quantitative Data Presentation
The effects of this compound on actin stress fibers can be quantified by analyzing immunofluorescence images. Key parameters to measure include the number and intensity of stress fibers, as well as changes in cell morphology. Below is a table summarizing expected quantitative data from such an experiment.
| Treatment Group | Average Number of Stress Fibers per Cell | Average Stress Fiber Intensity (Arbitrary Units) | Average Cell Area (µm²) | Average Cell Circularity (0-1) |
| Vehicle Control (DMSO) | 55 ± 8 | 1500 ± 250 | 2500 ± 300 | 0.65 ± 0.08 |
| H-0106 (1 µM) | 35 ± 6 | 1000 ± 180 | 2800 ± 350 | 0.75 ± 0.10 |
| H-0106 (10 µM) | 12 ± 4 | 450 ± 90 | 3200 ± 400 | 0.85 ± 0.09 |
| H-0106 (25 µM) | 5 ± 2 | 200 ± 50 | 3500 ± 420 | 0.90 ± 0.05 |
Note: These are hypothetical data for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HeLa, NIH 3T3, or human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine serum albumin (BSA), 1% in PBS
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Kank regulates RhoA-dependent formation of actin stress fibers and cell migration via 14-3-3 in PI3K–Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
H-0106 Dihydrochloride: Application Notes for High-Throughput Screening of ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression. Dysregulation of this pathway is implicated in a wide range of pathologies, including hypertension, glaucoma, cancer metastasis, and neuronal injury, making ROCK an attractive therapeutic target.
This document provides detailed application notes and protocols for the use of H-0106 dihydrochloride in high-throughput screening (HTS) campaigns designed to identify and characterize novel ROCK inhibitors. The provided methodologies are based on established HTS formats for ROCK inhibitors and are intended to serve as a comprehensive guide for researchers in the field of drug discovery.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is promoted by Guanine nucleotide exchange factors (GEFs) in response to upstream signals from G protein-coupled receptors (GPCRs) and other cell surface receptors.
Once activated, GTP-bound RhoA binds to and activates ROCK kinases. Activated ROCK phosphorylates a variety of downstream substrates, leading to a cascade of cellular events. Key downstream effectors include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This leads to increased MLC phosphorylation, resulting in enhanced actin-myosin contractility, stress fiber formation, and smooth muscle contraction.
-
LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.
-
Ezrin-Radixin-Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.
The culmination of these events regulates cell shape, adhesion, and migration. Inhibition of ROCK by compounds such as this compound can reverse these effects, leading to smooth muscle relaxation, reduced cell motility, and other therapeutically beneficial outcomes.
Data Presentation
The inhibitory activity of this compound and other reference ROCK inhibitors can be quantified in various HTS assays. The following tables summarize representative data obtained from biochemical and cell-based assays.
Table 1: Biochemical Assay - In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and two common reference ROCK inhibitors, Y-27632 and Fasudil, determined using a biochemical kinase assay.
| Compound | Target | IC50 (nM) | Assay Format |
| This compound | ROCK2 | [Data Not Available] | LANCE TR-FRET |
| Y-27632 | ROCK1 | 140-220 | Radiometric |
| Y-27632 | ROCK2 | 300 | Radiometric |
| Fasudil | ROCK1 | 330 | Kinase Assay |
| Fasudil | ROCK2 | 158 | Kinase Assay |
Note: Specific IC50 data for this compound was not publicly available and should be determined experimentally.
Table 2: HTS Assay Performance Metrics
This table outlines key performance metrics for a typical ROCK inhibitor HTS campaign, ensuring the reliability and robustness of the screening data.
| Parameter | Value | Description |
| Z'-Factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal to Background (S/B) | > 10 | The ratio of the signal from the uninhibited reaction to the background signal. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signal. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, suitable for high-throughput screening.
Protocol 1: Biochemical LANCE Ultra TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of ROCK2 kinase activity.
Materials:
-
Recombinant human ROCK2 (active)
-
ULight™-labeled peptide substrate (e.g., ULight™-S6K)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound and other test compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute ROCK2 enzyme and ULight™-peptide substrate in Assay Buffer to their final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the diluted ROCK2 enzyme solution to each well.
-
Initiation of Kinase Reaction: Add 5 µL of a mixture of ULight™-peptide substrate and ATP in Assay Buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the Europium-labeled anti-phospho-substrate antibody solution in detection buffer.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (ULight™).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based ELISA for MYPT1 Phosphorylation
This protocol describes a cell-based ELISA to measure the inhibition of ROCK-mediated phosphorylation of its substrate MYPT1 in intact cells.
Materials:
-
Human cell line expressing ROCK (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-phospho-MYPT1 (Thr853)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well or 384-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and culture overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.
-
Cell Fixation: Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Quenching and Permeabilization: Add quenching solution and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add blocking buffer and incubate for 90 minutes at room temperature.
-
Primary Antibody Incubation: Add the primary anti-phospho-MYPT1 antibody diluted in blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1.5 hours at room temperature.
-
Washing: Wash the cells five times with PBS containing 0.1% Triton X-100.
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of inhibition against compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the biological roles of ROCK and for the discovery of novel therapeutic agents targeting the RhoA/ROCK pathway. The protocols and data presented in these application notes provide a robust framework for the implementation of this compound in high-throughput screening campaigns. The detailed methodologies for both biochemical and cell-based assays, along with the representative data and pathway diagrams, offer a comprehensive resource for researchers in academic and industrial drug discovery settings. Careful assay validation, including the determination of the Z'-factor, is crucial for the successful execution of HTS and the identification of high-quality hit compounds.
Application Notes & Protocols: Assessing Novel Compounds in Corneal Wound Healing Assays
Introduction
The cornea, the transparent front part of the eye, is essential for vision. Its outermost layer, the corneal epithelium, serves as a protective barrier. When injured, this epithelium has a remarkable capacity for self-repair through a process involving cell migration, proliferation, and differentiation.[1][2] The in vitro scratch wound healing assay is a widely used and straightforward method to study collective cell migration and evaluate the efficacy of potential therapeutic agents that may accelerate or impede this healing process.[3][4][5][6]
These application notes provide a generalized framework and detailed protocols for evaluating the effect of a novel compound, exemplified here as "H-0106 dihydrochloride (B599025)," on corneal wound healing. The methodologies are based on established protocols for corneal epithelial cell culture and scratch wound assays.
Experimental Protocols
In Vitro Scratch Wound Healing Assay
This protocol details the steps to assess the effect of a test compound on the migration of human corneal epithelial cells.
Materials:
-
Human Corneal Epithelial Cells (HCECs)
-
Keratinocyte Serum-Free Medium (KSFM) with supplements[7]
-
Collagen-coated cell culture plates (e.g., 12-well or 24-well plates)[8]
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., H-0106 dihydrochloride) dissolved in a suitable vehicle (e.g., DMSO)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture HCECs in KSFM with supplements in a T75 flask at 37°C and 5% CO2.
-
When cells reach 70-80% confluency, trypsinize them and seed them onto collagen-coated plates at a density that will form a confluent monolayer within 24-48 hours (e.g., 5 x 10⁴ cells/well for a 24-well plate).[4][9]
-
Incubate the plates at 37°C and 5% CO2 until a confluent monolayer is formed.
-
-
Serum Starvation (Optional but Recommended):
-
Creating the Scratch:
-
Treatment Application:
-
Prepare different concentrations of this compound in the appropriate cell culture medium. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).[3]
-
Add the respective treatment solutions to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch in each well. This is the 0-hour time point. Use reference marks on the plate to ensure the same field of view is captured at subsequent time points.[4][5]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control group is nearly closed.[5][6]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment groups.[4]
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours using the following formula: Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or alamarBlue Assay)
This protocol is crucial to determine if the observed effects on wound healing are due to enhanced migration or simply due to cytotoxicity of the compound.
Materials:
-
HCECs seeded in a 96-well plate
-
Test compound (this compound)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue reagent[4]
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) for MTT assay
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound used in the scratch assay for the same duration (e.g., 24 or 48 hours).
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For alamarBlue: Add alamarBlue reagent to each well and incubate for 1-4 hours.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for MTT) or fluorescence (for alamarBlue) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Effect of this compound on Corneal Wound Closure
| Treatment Group | Concentration | Wound Closure at 12h (%) | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Negative Control | - | |||
| Vehicle Control | (e.g., 0.1% DMSO) | |||
| H-0106 | Concentration 1 | |||
| H-0106 | Concentration 2 | |||
| H-0106 | Concentration 3 | |||
| Positive Control | (e.g., EGF) | |||
| Data presented as Mean ± Standard Deviation. |
Table 2: Cytotoxicity of this compound on HCECs
| Treatment Group | Concentration | Cell Viability at 24h (%) | Cell Viability at 48h (%) |
| Vehicle Control | (e.g., 0.1% DMSO) | 100 | 100 |
| H-0106 | Concentration 1 | ||
| H-0106 | Concentration 2 | ||
| H-0106 | Concentration 3 | ||
| Data presented as Mean ± Standard Deviation relative to vehicle control. |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro corneal wound healing scratch assay.
Potential Signaling Pathway: EGF-Mediated Cell Migration
Corneal epithelial migration is often driven by growth factors like Epidermal Growth Factor (EGF).[11] A test compound could potentially modulate this pathway to enhance healing.
Caption: EGF receptor signaling pathway in corneal epithelial cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. The corneal wound healing response: cytokine-mediated interaction of the epithelium, stroma, and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. An in vitro comparison of human corneal epithelial cell activity and inflammatory response on differently designed ocular amniotic membranes and a clinical case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Assay to Examine the Function of Tears on Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corneal Wound Healing Effects of Mesenchymal Stem Cell Secretome Delivered Within a Viscoelastic Gel Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effect of EGF-Induced HDAC6 Activation on Corneal Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-0106 Dihydrochloride Topical Formulation in Ocular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and preclinical evaluation of H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, for topical ophthalmic research. The provided protocols are intended as a framework that can be adapted to specific laboratory conditions and research objectives.
Application Notes
H-0106 dihydrochloride is a small molecule inhibitor of ROCK, an enzyme that plays a crucial role in regulating aqueous humor outflow through the trabecular meshwork of the eye.[1][2][3] By inhibiting ROCK, this compound is hypothesized to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[2][4] This makes it a promising candidate for the development of novel therapies for glaucoma, a leading cause of irreversible blindness characterized by elevated IOP.
Mechanism of Action: The Rho/ROCK signaling pathway is a key regulator of cell shape and motility.[3] In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[2][4] ROCK inhibitors, such as this compound, are thought to counteract this by promoting the relaxation of trabecular meshwork cells, leading to an increase in the effective filtration area and a subsequent reduction in IOP.[1][2]
Potential Applications:
-
Glaucoma: The primary application of a topical this compound formulation is the reduction of elevated IOP in patients with open-angle glaucoma and ocular hypertension.
-
Corneal Endothelial Disorders: ROCK inhibitors have shown potential in promoting the proliferation and adhesion of corneal endothelial cells, suggesting a possible role in treating conditions like Fuchs' endothelial corneal dystrophy.
-
Ocular Fibrosis: The anti-fibrotic properties of ROCK inhibitors may be beneficial in preventing scarring following glaucoma filtration surgery.
Physicochemical Properties of this compound
| Property | Data |
| Chemical Formula | C₁₆H₂₂Cl₃N₃O₂S |
| Molecular Weight | 426.78 g/mol |
| CAS Number | 1011465-90-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5] |
| Stability | Store at -20°C for long-term stability. |
Experimental Protocols
Formulation of this compound Topical Ophthalmic Solution (0.1% w/v)
This protocol describes the preparation of a sterile, isotonic, and buffered ophthalmic solution of this compound.
Materials:
-
This compound
-
Sodium chloride (NaCl)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Benzalkonium chloride (BAK) (50% solution)
-
Purified water, sterile
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
-
Sterile ophthalmic dropper bottles
Procedure:
-
Buffer Preparation: Prepare a 10 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in purified water. Adjust the pH to 6.8-7.2 using HCl or NaOH.
-
Vehicle Preparation: To the phosphate buffer, add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v, osmolarity of ~300 mOsm/L).
-
Preservative Addition: Add benzalkonium chloride to the vehicle to a final concentration of 0.01% w/v.
-
Drug Dissolution: Accurately weigh this compound and dissolve it in the prepared vehicle to achieve a final concentration of 0.1% w/v (1 mg/mL).
-
pH Adjustment: Check the pH of the final solution and adjust to 6.8-7.2 if necessary.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile container.
-
Packaging: Aseptically fill the sterile solution into sterile ophthalmic dropper bottles.
Formulation Composition:
| Component | Concentration (% w/v) | Purpose |
| This compound | 0.1 | Active Pharmaceutical Ingredient |
| Sodium Phosphate Buffer (10 mM) | q.s. to 100 mL | Buffering agent to maintain pH |
| Sodium Chloride | ~0.85 | Tonicity adjusting agent |
| Benzalkonium Chloride | 0.01 | Preservative |
| Purified Water | q.s. to 100 mL | Vehicle |
In Vitro Corneal Permeability Assay
This protocol assesses the ability of this compound to permeate the cornea using an in vitro model with excised rabbit corneas.
Materials:
-
Freshly excised rabbit corneas
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound ophthalmic solution (0.1%)
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Corneal Preparation: Immediately after excision, carefully mount the rabbit cornea between the donor and receiver chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Cell Assembly: Fill the receiver chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the cornea.
-
Dosing: Add a known volume of the this compound ophthalmic solution to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receiver chamber and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C₀ is the initial concentration in the donor chamber.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol evaluates the IOP-lowering efficacy of the this compound topical formulation in a rabbit model.
Animals:
-
New Zealand White rabbits (male or female, 2-3 kg)
Materials:
-
This compound ophthalmic solution (0.1%)
-
Vehicle control (formulation without the active ingredient)
-
Tonometer (e.g., Tono-Pen, iCare TONOVET)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
Procedure:
-
Acclimatization: Acclimatize the rabbits to the laboratory environment and handling for at least one week before the experiment.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit at the same time each day for several days to establish a stable baseline.
-
Treatment Administration: On the day of the experiment, measure the baseline IOP. Then, instill a single drop (approximately 50 µL) of the this compound solution into one eye (treated eye) and the vehicle into the contralateral eye (control eye).
-
Post-Treatment IOP Measurement: Measure the IOP in both eyes at various time points after instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction in the treated eyes to that in the control eyes using appropriate statistical methods.
Ocular Irritation Assessment (Modified Draize Test)
This protocol assesses the potential of the this compound formulation to cause ocular irritation.
Animals:
-
Albino rabbits
Materials:
-
This compound ophthalmic solution (0.1%)
-
Saline solution (0.9% NaCl) as a negative control
-
Standardized scoring system (Draize scale) for ocular lesions
Procedure:
-
Animal Selection: Use healthy adult albino rabbits with no pre-existing eye irritation.
-
Instillation: Gently pull the lower eyelid away from the eyeball to form a cup and instill 0.1 mL of the this compound solution into the conjunctival sac of one eye. The other eye serves as a control and receives 0.1 mL of saline.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Grade the ocular reactions (cornea, iris, and conjunctiva) according to the Draize scoring system.
-
Data Analysis: Calculate the total irritation score for each animal at each time point. Classify the formulation's irritation potential based on the scores.
Visualizations
Caption: Workflow for the in vitro corneal permeability assay.
Caption: Workflow for the in vivo intraocular pressure study.
Caption: Simplified ROCK signaling pathway in the trabecular meshwork.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
H-0106 Dihydrochloride: Application and Protocols for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. In the context of cancer biology, dysregulation of the ROCK pathway is frequently associated with tumor progression, metastasis, and resistance to therapy. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. The use of H-0106 dihydrochloride in these advanced models offers a valuable tool to investigate the role of ROCK signaling in cancer and to evaluate the therapeutic potential of ROCK inhibition.
These application notes provide an overview of the utility of this compound in 3D cell culture models and detailed protocols for its application.
Mechanism of Action: The ROCK Signaling Pathway
The RhoA/ROCK signaling cascade plays a pivotal role in mediating cellular tension and motility. Activation of the small GTPase RhoA leads to the recruitment and activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates multiple substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes the assembly of actin filaments into stress fibers and enhances actomyosin (B1167339) contractility. Simultaneously, the phosphorylation and inhibition of MYPT1 prevent the dephosphorylation of MLC, further amplifying the contractile signal. This cascade is integral to processes such as cell migration, invasion, and the remodeling of the extracellular matrix (ECM). In cancer, aberrant ROCK signaling can contribute to increased tumor cell invasion and metastasis.
Applications in 3D Cell Culture Models
The inhibition of ROCK signaling by this compound has several key applications in the study of 3D cancer models:
-
Inhibition of Spheroid Compaction and Contractility: ROCK is a key driver of cellular tension. Treatment of pre-formed spheroids with this compound can lead to their relaxation and a less compact morphology.
-
Suppression of Cancer Cell Invasion: By disrupting the actomyosin contractility necessary for cell motility, this compound can inhibit the invasion of cancer cells from spheroids into surrounding extracellular matrix gels.
-
Modulation of the Tumor Microenvironment: ROCK signaling is also active in stromal cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs). This compound can be used to study the interplay between cancer cells and the surrounding stroma.
-
Enhancement of Stem Cell Survival: In the context of cancer stem cells (CSCs), ROCK inhibitors have been shown to improve cell viability, particularly after dissociation, which is beneficial for the establishment of 3D cultures from primary tumor samples.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of ROCK inhibitors in 3D cell culture models. While specific data for this compound is limited in publicly available literature, the data for the well-characterized ROCK inhibitor Y-27632, which targets the same pathway, provides a strong reference.
Table 1: Effect of ROCK Inhibitor (Y-27632) on Spheroid Size and Viability
| Cell Line | 3D Model | Y-27632 Concentration (µM) | Observation Period (days) | Effect on Spheroid Size | Effect on Cell Viability | Reference |
| Salivary Gland Stem Cells | Spheroid | 10 | 5 | Increased | Increased | [1] |
| Bovine Corneal Endothelial Cells | Spheroid | 10 | 3 | No significant change | Enhanced | [2] |
| Glioblastoma Stem-Like Cells | Tumorsphere | 45 | 6 | Increased diameter | Increased | [3] |
| SW620 Colon Cancer | Spheroid | 10 | 3 | No significant change | Not specified | [4] |
Table 2: Effect of ROCK Inhibitor (Y-27632) on Cell Proliferation and Adhesion in 3D Models
| Cell Line | 3D Model | Y-27632 Concentration (µM) | Assay | Outcome | Reference |
| Bovine Corneal Endothelial Cells | Spheroid | 10 | EdU Labeling | 26.89% ± 0.22% (Y-27632) vs. 6.12% ± 0.39% (Control) EdU-positive nuclei | [2] |
| Bovine Corneal Endothelial Cells | Spheroid | 10 | Adherent Area Percentage (Day 3) | 41.98% ± 0.41% (Y-27632) vs. 24.40% ± 1.12% (Control) | [2] |
Experimental Protocols
The following are detailed protocols for the use of this compound in 3D spheroid models. These protocols are based on established methods for other ROCK inhibitors and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Formation of Cancer Cell Spheroids using the Liquid Overlay Technique
This protocol describes the generation of cancer cell spheroids on a non-adherent surface.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain the cancer cell line in a 2D culture flask with complete medium until it reaches 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
-
Cell Seeding:
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a microscope. Spheroids should form within 24-72 hours.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of treatment, dilute the stock solution in complete medium to the desired final concentrations (a concentration range of 1-50 µM can be tested as a starting point).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the medium containing this compound.
-
-
Analysis:
-
Analyze the spheroids at desired time points for changes in morphology, size, viability (e.g., using live/dead staining), and other relevant parameters.
-
Protocol 2: 3D Invasion Assay in Extracellular Matrix
This protocol assesses the invasive potential of cancer cells from a spheroid embedded in an ECM gel.
Materials:
-
Pre-formed cancer cell spheroids (from Protocol 1)
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound
-
Chilled pipette tips and microcentrifuge tubes
-
96-well flat-bottom plates
Procedure:
-
Preparation of ECM Gel:
-
Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.
-
On the day of the experiment, keep the matrix and all pipette tips and tubes on ice to prevent premature polymerization.
-
Dilute the matrix to the desired concentration with cold, serum-free medium.
-
-
Embedding Spheroids:
-
Carefully transfer individual spheroids from the ULA plate to a new microcentrifuge tube.
-
Gently mix the spheroids with the prepared ECM gel solution.
-
Pipette 50 µL of the spheroid-ECM mixture into the center of each well of a pre-chilled 96-well flat-bottom plate.
-
-
Gel Polymerization:
-
Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.
-
-
Treatment and Incubation:
-
Prepare complete medium with and without this compound at the desired concentrations.
-
Carefully add 100 µL of the appropriate medium to each well on top of the solidified gel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis of Invasion:
-
Monitor the spheroids daily using a brightfield or phase-contrast microscope.
-
Capture images at regular intervals (e.g., 24, 48, 72 hours) to document cell invasion into the surrounding matrix.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ) by measuring the total area covered by the spheroid and the invading cells.
-
Concluding Remarks
This compound, as a potent ROCK inhibitor, is a valuable tool for dissecting the role of the Rho/ROCK signaling pathway in the complex microenvironment of 3D cell culture models. The provided protocols offer a starting point for researchers to investigate the effects of this compound on cancer cell spheroid formation, contractility, and invasion. As with any experimental system, optimization of cell seeding densities, inhibitor concentrations, and incubation times will be crucial for obtaining robust and reproducible results. The use of this compound in these physiologically relevant models will undoubtedly contribute to a deeper understanding of cancer biology and aid in the development of novel therapeutic strategies targeting the ROCK pathway.
References
Troubleshooting & Optimization
Technical Support Center: H-0106 Dihydrochloride for Intraocular Pressure (IOP) Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-0106 dihydrochloride (B599025) to optimize intraocular pressure (IOP) reduction.
Frequently Asked Questions (FAQs)
Q1: What is H-0106 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil-formed protein kinase (ROCK). Its primary mechanism of action in reducing intraocular pressure is by increasing the outflow of aqueous humor through the trabecular meshwork. The inhibition of ROCK leads to the relaxation of the trabecular meshwork cells, which facilitates aqueous humor drainage and consequently lowers IOP.
Q2: What is the reported efficacy of this compound in preclinical models?
A2: In a study involving ocular normotensive cynomolgus monkeys, a single topical administration of this compound demonstrated the most potent IOP-lowering effect among the tested isoquinoline-5-sulfonamide (B1244767) compounds. It achieved a maximum IOP reduction of 4.9 mmHg with a duration of action of 10 hours.
Q3: What are the common side effects associated with ROCK inhibitors like this compound?
A3: The most frequently reported side effect of topical ROCK inhibitors is conjunctival hyperemia (eye redness), which is typically transient. Other potential ocular side effects may include conjunctival hemorrhage, eye irritation, and blepharitis. Systemic side effects are not commonly reported with topical administration.
Q4: How does the ROCK inhibitory activity (IC50) of this compound correlate with its IOP-lowering effect?
A4: Interestingly, studies have suggested that there may not be a direct linear relationship between the in vitro ROCK inhibition (IC50 value) and the in vivo IOP-lowering efficacy of isoquinoline-5-sulfonamide compounds. While H-0106 is a potent ROCK inhibitor (IC50 in the range of 18–48 nM), its superior IOP-lowering effect compared to other compounds with similar IC50 values suggests that other factors may be involved in its in vivo activity.
Troubleshooting Guide
Problem 1: Suboptimal IOP reduction observed after topical administration of this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Concentration | Verify the concentration of the this compound ophthalmic solution. While the exact concentration for the 4.9 mmHg reduction in the pivotal monkey study was not specified, concentrations for analogous ROCK inhibitors like Ripasudil (0.4%) and Netarsudil (0.02%) can be used as a reference point for dose-ranging studies. |
| Improper Administration Technique | Ensure proper topical administration to the ocular surface, minimizing runoff. For preclinical models like monkeys, administration is typically a single drop (around 30-50 µL) into the conjunctival sac. |
| Vehicle Formulation Issues | The vehicle composition can significantly impact drug absorption and efficacy. Ensure the formulation is optimized for ocular delivery, considering factors like pH, viscosity, and the presence of penetration enhancers. |
| Animal Model Variability | IOP can be influenced by factors such as animal stress, time of day (diurnal variation), and anesthesia. Ensure consistent experimental conditions and proper acclimatization of the animals. |
Problem 2: High incidence or severity of conjunctival hyperemia.
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | The severity of hyperemia is often dose-dependent. Consider reducing the concentration of this compound in the formulation. |
| Formulation Excipients | Certain excipients in the vehicle can cause or exacerbate ocular irritation. Evaluate the components of your formulation for their potential to cause hyperemia. |
| Observation Time Point | Hyperemia is often transient. Record observations at multiple time points post-administration to characterize the onset, peak, and duration of this side effect. |
Data Summary
In Vitro ROCK Inhibition
| Compound | IC50 (nM) for ROCK2 |
| H-0106 | 18-48 |
| H-0104 | 18-48 |
| H-1152 | 18 |
In Vivo IOP Reduction in Ocular Normotensive Monkeys
| Compound | Maximum IOP Reduction (mmHg) | Duration of Effect (hours) |
| H-0106 | 4.9 | 10 |
| H-0104 | 4.5 | 10 |
Experimental Protocols
Protocol 1: In Vivo IOP Measurement in Cynomolgus Monkeys
-
Animal Acclimatization: House cynomolgus monkeys under standard laboratory conditions with a 12-hour light/dark cycle. Allow for an acclimatization period before the experiment.
-
Anesthesia: For IOP measurements, lightly anesthetize the monkeys with an appropriate agent (e.g., a combination of ketamine and xylazine) to minimize stress and movement.
-
Baseline IOP Measurement: Prior to drug administration, measure the baseline IOP in both eyes using a calibrated tonometer suitable for non-human primates (e.g., a pneumatonometer or a rebound tonometer).
-
Drug Administration: Instill a single drop (approximately 30-50 µL) of the this compound ophthalmic solution or vehicle control into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Post-Administration IOP Monitoring: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) after administration to determine the time of maximum IOP reduction and the duration of the effect.
-
Ocular Examination: Concurrently with IOP measurements, perform a slit-lamp examination to assess for any ocular side effects, such as conjunctival hyperemia, giving it a graded score (e.g., 0-3 scale).
Visualizations
Caption: ROCK signaling pathway in the regulation of intraocular pressure.
Caption: Experimental workflow for in vivo IOP reduction studies in monkeys.
H-0106 dihydrochloride off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of H-0106 dihydrochloride (B599025) in cell-based assays. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of H-0106 dihydrochloride?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It is widely used in research to study the physiological roles of the ROCK signaling pathway.
Q2: Are off-target effects a concern when using this compound?
Q3: What are the potential off-target kinases that might be inhibited by this compound?
Based on the selectivity profile of the structurally similar ROCK inhibitor H-1152 dihydrochloride, potential off-target kinases could include those from the CAMK, PKG, and Aurora families. It is crucial to consider that the affinity for these off-targets is significantly lower than for ROCK.
Q4: What are the common unexpected phenotypes observed in cell-based assays that could be attributed to off-target effects?
Unexpected phenotypes may include alterations in cell morphology, proliferation rates, apoptosis, or changes in signaling pathways not directly regulated by ROCK. These effects can be cell-type specific and depend on the concentration of this compound used.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology or Adhesion
Symptoms:
-
Cells exhibit a morphology inconsistent with known effects of ROCK inhibition (e.g., excessive rounding, detachment, or unusual spreading).
-
Changes in focal adhesion size, number, or distribution that are not typical for ROCK inhibition.
Potential Cause:
-
Off-target inhibition of other kinases involved in cytoskeleton regulation, such as members of the Src family or Focal Adhesion Kinase (FAK).
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the minimal effective concentration of this compound for ROCK inhibition in your specific cell type. Use the lowest effective concentration to minimize off-target effects.
-
Use a Structurally Different ROCK Inhibitor: Compare the phenotype observed with this compound to that induced by a structurally unrelated ROCK inhibitor (e.g., Y-27632). If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a constitutively active form of the putative off-target kinase.
-
Western Blot Analysis: Analyze the phosphorylation status of known substrates of potential off-target kinases to assess their activity in the presence of this compound.
Issue 2: Unexplained Effects on Cell Proliferation or Viability
Symptoms:
-
A significant decrease in cell proliferation or an increase in apoptosis at concentrations where specific ROCK inhibition is not expected to be cytotoxic.
-
Contradictory effects on proliferation in different cell lines.
Potential Cause:
-
Inhibition of kinases involved in cell cycle progression or survival signaling, such as Aurora kinases or members of the PI3K/Akt pathway.
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if cells are arresting at a specific phase.
-
Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to quantify apoptosis.
-
Orthogonal Inhibitor: Use an inhibitor of a suspected off-target pathway (e.g., an Aurora kinase inhibitor) to see if it phenocopies the effects of this compound.
-
Kinase Activity Assays: If possible, perform in vitro kinase assays for suspected off-target kinases in the presence of this compound.
Data Presentation
Table 1: Selectivity Profile of the Structurally Similar ROCK Inhibitor H-1152 Dihydrochloride
This table provides the IC50 values of H-1152 dihydrochloride against a panel of kinases. This data can be used as a reference to estimate the potential off-target profile of this compound. Note that higher IC50 values indicate lower potency.
| Kinase | IC50 (µM) |
| ROCKII | 0.012 |
| CAMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
Data is illustrative and based on publicly available information for H-1152 dihydrochloride.
Experimental Protocols
Protocol 1: Western Blot for Assessing ROCK Activity
This protocol describes how to measure the phosphorylation of Myosin Light Chain 2 (MLC2), a direct downstream substrate of ROCK, to confirm on-target activity of this compound.
Materials:
-
Cell lysate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MLC2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MLC2 antibody for loading control.
Mandatory Visualization
Caption: Canonical ROCK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
H-0106 Dihydrochloride Aqueous Stability: A Technical Guide
Welcome to the technical support center for H-0106 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of H-0106 dihydrochloride in aqueous solutions during their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound, with the chemical name 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride, is a ROCK inhibitor. For optimal stability in its solid form, it should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). While the solid is stable for several weeks at ambient temperature during shipping, aqueous solutions are more susceptible to degradation and require careful handling.
Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The sulfonamide group and the isoquinoline (B145761) nitrogen in the molecule's structure suggest that stability will be pH-dependent. Generally, sulfonamides can be susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
Based on its chemical structure as an isoquinoline-5-sulfonamide (B1244767) derivative, the most probable degradation pathways in an aqueous solution are:
-
Hydrolysis: Cleavage of the sulfonamide bond, particularly under strongly acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the isoquinoline and diazocine rings could be susceptible to oxidation.
-
Photodegradation: The aromatic isoquinoline ring system can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation.
Q4: How should I prepare and store aqueous stock solutions of this compound?
It is recommended to prepare fresh aqueous solutions for each experiment whenever possible. If a stock solution must be prepared and stored, it is advisable to:
-
Use a high-purity, sterile solvent (e.g., water for injection, or a suitable buffer).
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Store the solution at a low temperature, such as 2-8°C for short-term storage or -20°C or -80°C for longer-term storage.
-
It is highly recommended to perform a stability test on your specific solution to determine its viability over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in an experiment. | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh solutions before each experiment. If using a stored stock solution, qualify its stability under your storage conditions. Consider the pH and temperature of your experimental buffer and minimize the time the compound spends in this solution before use. |
| Precipitate forms in the aqueous solution. | The compound may have limited solubility in the chosen solvent or buffer, or the pH of the solution may be affecting solubility. | Ensure the concentration is within the solubility limits for your specific aqueous medium. Adjusting the pH of the solution may improve solubility. Gentle warming and sonication may also help, but be cautious as heat can accelerate degradation. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | These are likely degradation products of this compound. | This indicates that the compound is not stable under the current conditions. A forced degradation study can help to identify the conditions causing degradation (e.g., pH, light, temperature). Use this information to modify your experimental protocol to minimize degradation. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information helps in developing stable formulations and establishing appropriate storage conditions.
Objective: To identify the degradation pathways and the stability-indicating conditions for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
A suitable stability-indicating analytical method (e.g., HPLC-UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period. At each time point, withdraw a sample and analyze by HPLC.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Analyze samples at different time points.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil for comparison. Analyze both the exposed and control samples.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Example Data from a Forced Degradation Study
The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Observations |
| 0.1 M HCl | 24 hours | 60°C | 15% | Two major degradation peaks observed. |
| 0.1 M NaOH | 24 hours | 60°C | 8% | One major degradation peak observed. |
| 3% H₂O₂ | 8 hours | Room Temp | 5% | Minor degradation peaks. |
| Thermal (Solid) | 48 hours | 80°C | <1% | No significant degradation. |
| Thermal (Solution) | 48 hours | 60°C | 4% | Minor degradation observed. |
| Photostability | ICH Q1B | Room Temp | 12% | One major degradation peak. |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Troubleshooting H-0106 dihydrochloride insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using H-0106 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-0106 dihydrochloride and what are its general properties?
A1: this compound is a salt form of the parent compound H-0106, which is a weakly basic molecule. Salt formation, particularly as a hydrochloride, is a common strategy to improve the solubility and stability of research compounds.[1][2] However, the dihydrochloride form can present specific challenges during dissolution.
Q2: What is the recommended solvent for initial dissolution of this compound?
A2: For initial dissolution, it is recommended to start with high-purity water. Due to its salt form, this compound is expected to have some degree of aqueous solubility. For higher concentrations, co-solvents such as DMSO, ethanol (B145695), or DMF may be necessary.
Q3: How should I store the solid this compound and its solutions?
A3: Solid this compound should be stored in a cool, dry, and dark place to prevent degradation. Stock solutions should be stored at -20°C or -80°C to maintain stability. Some hydrochloride solutions can show reduced activity or bacterial contamination over time if stored at room temperature or 4°C.[3]
Troubleshooting Guide: Insolubility Issues
Q4: I am having trouble dissolving this compound in water. What could be the problem?
A4: If you are experiencing insolubility in water, consider the following:
-
Concentration: You may be attempting to dissolve the compound above its aqueous solubility limit. Try reducing the concentration.
-
Purity of Water: Ensure you are using deionized, distilled, or ultrapure water.
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.
Q5: My this compound precipitates when I add it to my acidic cell culture medium or buffer (e.g., pH < 7). Why is this happening?
A5: This is likely due to the "common ion effect".[4][5] Your acidic medium or buffer contains chloride ions (from HCl used to adjust the pH). The presence of these common chloride ions can significantly decrease the solubility of the hydrochloride salt, causing it to precipitate.[2][4][5]
Q6: How can I overcome the common ion effect?
A6: To mitigate the common ion effect, you can:
-
Prepare a concentrated stock solution in a non-chloride-containing solvent: Dissolve the this compound in a compatible solvent like DMSO or ethanol at a high concentration.
-
Dilute the stock solution in your final medium: Add the concentrated stock solution dropwise to your final aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider alternative salt forms: If insolubility persists, using a different salt form of H-0106 (e.g., mesylate, sulfate) might be beneficial as they would not be susceptible to the common ion effect from chloride.[1][5]
Q7: I observe a precipitate forming in my stock solution over time, even when stored correctly. What is causing this?
A7: This could be due to salt disproportionation, where the hydrochloride salt converts back to the less soluble free base form.[6] This can be influenced by factors like pH changes or interaction with components of the storage solution.[6]
Q8: How can I prevent salt disproportionation?
A8: To prevent disproportionation:
-
Ensure the pH of your stock solution remains acidic: The acidic environment helps to keep the compound in its protonated, more soluble salt form.
-
Use appropriate solvents: Prepare stock solutions in solvents where both the salt and the free base have good solubility.
-
Cooling: For some compounds, storing the suspension or solution at lower temperatures (e.g., 2-8°C) can help suppress disproportionation.[6]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | ~10 | Solubility can be limited, especially at neutral pH. |
| PBS (pH 7.4) | ~5 | Lower solubility compared to water due to buffer salts. |
| 0.1 N HCl | <1 | Poor solubility due to the common ion effect.[4][5] |
| DMSO | >50 | High solubility. |
| Ethanol | ~20 | Good solubility. |
| DMF | >50 | High solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterile Filtration (Optional): If the stock solution is intended for cell culture, filter it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: H-0106 Dihydrochloride Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-0106 Dihydrochloride. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of this compound?
A1: The initial step is to determine the optimal concentration range of this compound to use in your experiments. This is typically achieved by performing a dose-response curve to identify the concentration that induces a 50% reduction in cell viability (IC50). A broad range of concentrations should be tested to establish a clear dose-dependent effect.
Q2: Which cell viability assays are recommended for use with this compound?
A2: Several assays can be used to measure cell viability, each with its own advantages. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells convert the tetrazolium salt MTT into a purple formazan (B1609692) product.[1]
-
XTT, MTS, and WST-1 Assays: These are similar to the MTT assay but produce a soluble formazan product, simplifying the protocol.[1]
-
Calcein AM Assay: This fluorescent assay measures intracellular esterase activity, another marker of viable cells.[2]
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity, which are considered non-viable.
Q3: How can I determine if this compound is inducing apoptosis?
A3: Apoptosis, or programmed cell death, can be assessed through various methods:
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3, -8, and -9.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot Analysis: To detect the cleavage of PARP or changes in the expression of Bcl-2 family proteins.
Q4: Can this compound affect the cell cycle?
A4: It is possible that this compound may induce cell cycle arrest. This can be investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay. | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Contamination. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media only.- Maintain aseptic technique. |
| No cytotoxic effect observed even at high concentrations of this compound. | - Compound instability in culture medium.- Incorrect concentration calculation.- Cell line is resistant to the compound.- Insufficient incubation time. | - Check the stability of this compound under your experimental conditions.- Verify all calculations and stock solution concentrations.- Test on a different, potentially more sensitive, cell line.- Perform a time-course experiment to determine the optimal treatment duration. |
| Unexpected cell death in control (untreated) wells. | - Cell culture contamination (mycoplasma, bacteria, fungi).- Poor cell health.- Issues with culture medium or supplements. | - Regularly test for mycoplasma contamination.- Ensure cells are not overgrown and are passaged appropriately.- Use fresh, pre-warmed media and test new batches of serum. |
| Difficulty in interpreting apoptosis assay results. | - Inappropriate timing of the assay.- Incorrect assay controls.- Overlapping fluorescent signals in multiplex assays. | - Conduct a time-course experiment to capture early and late apoptotic events.- Include positive and negative controls for apoptosis induction.- Use compensation controls and select fluorophores with minimal spectral overlap. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Caspase-3 Activity Assay Protocol
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) to the cell lysate.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase-3 activity.
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Potential apoptotic signaling pathways induced by this compound.
References
How to minimize H-0106 dihydrochloride-induced hyperemia in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize H-0106 dihydrochloride-induced hyperemia in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-0106 dihydrochloride (B599025) and why does it cause hyperemia?
A1: this compound is a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor.[1] The primary cause of hyperemia is the vasodilatory effect of ROCK inhibition.[2] By inhibiting ROCK, the downstream signaling that leads to smooth muscle contraction is suppressed, resulting in the relaxation of blood vessels and increased blood flow, which manifests as redness or hyperemia. This is a known class effect of ROCK inhibitors used in ophthalmology.[3][4]
Q2: Is hyperemia a common side effect for all ROCK inhibitors?
A2: Yes, conjunctival hyperemia is the most frequently reported adverse event for clinically approved ROCK inhibitors like Netarsudil and Ripasudil.[3][4][5] The incidence and severity can vary depending on the specific inhibitor, its concentration, formulation, and the individual subject.
Q3: Can this compound-induced hyperemia affect my experimental results?
A3: Yes, significant hyperemia can be an inflammatory-like response that may confound the interpretation of results, especially in studies where inflammation or vascular changes are being evaluated. It can also potentially increase the clearance of the drug from the site of administration.[2]
Q4: What are the initial steps I can take to minimize hyperemia?
A4: Initial strategies include optimizing the dose to the lowest effective concentration, altering the time of administration (e.g., evening administration in clinical settings has been suggested to reduce perceived hyperemia), and ensuring the formulation is optimized for tolerability.[1]
Troubleshooting Guide: Minimizing this compound-Induced Hyperemia
This guide provides systematic approaches to troubleshoot and mitigate hyperemia observed during in vivo experiments with this compound.
Issue 1: Significant and Persistent Hyperemia Observed Post-Administration
Potential Causes:
-
High concentration of this compound.
-
Sub-optimal formulation leading to irritation or rapid drug release.
-
High sensitivity of the animal model.
Troubleshooting Steps:
-
Dose-Response Optimization:
-
Conduct a dose-response study to identify the minimal effective concentration of this compound that achieves the desired therapeutic effect with the least amount of hyperemia.
-
-
Formulation Modification:
-
Vehicle Selection: Ensure the vehicle is non-irritating. Consider using mucoadhesive polymers to increase residence time, which may allow for a lower drug concentration.[6][7]
-
pH and Osmolality: Adjust the pH and osmolality of the formulation to be as close to physiological levels as possible to reduce irritation.[8]
-
Nanoparticle-based Delivery: Consider formulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles) to provide a sustained release and potentially reduce the peak concentration at the application site, thereby minimizing hyperemia.[2][5][9][10]
-
-
Co-administration with a Vasoconstrictor:
-
Introduce a low-dose vasoconstrictor to the formulation to counteract the vasodilation caused by this compound.
-
Potential Agents: Brimonidine (a selective alpha-2 adrenergic agonist) is a good candidate as it primarily constricts venules, which may reduce the risk of rebound hyperemia compared to alpha-1 agonists.[11][12][13] Other options include tetrahydrozoline (B7765393) and naphazoline.[11]
-
Important Consideration: A careful dose-ranging study for the vasoconstrictor is crucial to avoid excessive vasoconstriction, which could compromise local blood flow or lead to rebound hyperemia.
-
Issue 2: High Variability in Hyperemia Between Experimental Subjects
Potential Causes:
-
Inconsistent administration technique.
-
Subject-to-subject biological variability.
-
Inconsistent scoring of hyperemia.
Troubleshooting Steps:
-
Standardize Administration Protocol:
-
Ensure consistent volume and placement of the topical application. For ocular studies, standardize the location of the drop instillation.
-
Train all personnel involved in the study to use the exact same technique.
-
-
Subject Acclimatization and Baseline Assessment:
-
Allow for an adequate acclimatization period for the animals before the experiment.
-
Perform a baseline hyperemia assessment before drug administration to account for any pre-existing irritation.
-
-
Objective Quantification of Hyperemia:
Data Presentation
Table 1: Incidence of Conjunctival Hyperemia with Different ROCK Inhibitors (Clinical Data)
| ROCK Inhibitor | Concentration | Incidence of Conjunctival Hyperemia | Reference |
| Netarsudil | 0.02% | 14.0% - 72.2% | [3] |
| Ripasudil | 0.4% | 28.6% - 96.4% | [3] |
| Sovesudil (low dose) | Not specified | 17.5% | [3] |
| Sovesudil (high dose) | Not specified | 24.4% | [3] |
Table 2: Comparison of Ocular Vasoconstrictors
| Vasoconstrictor | Mechanism of Action | Key Considerations | Reference |
| Brimonidine | Selective α2-adrenergic agonist | Primarily constricts venules, lower risk of rebound hyperemia. | [11][12] |
| Tetrahydrozoline | Selective α1-adrenergic agonist | Primarily constricts arterioles. | [11] |
| Naphazoline | Mixed α1/α2-adrenergic agonist | Constricts both arterioles and venules. | [11] |
| Phenylephrine | α1-adrenergic agonist | Potent vasoconstrictor. | [16] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Ocular Hyperemia in Rabbits
-
Animal Model: New Zealand white rabbits are commonly used for ocular irritation studies.
-
Baseline Imaging: Prior to any treatment, capture high-resolution digital images of the conjunctiva of both eyes of each rabbit using a slit-lamp camera with standardized lighting and magnification.
-
Drug Administration: Administer a precise volume (e.g., 25 µL) of the this compound formulation or vehicle control into the lower conjunctival sac.
-
Time-Course Imaging: Capture images at predetermined time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
Image Analysis:
-
Define a consistent region of interest (ROI) in the conjunctiva for all images.
-
Use image analysis software (e.g., ImageJ with appropriate plugins or specialized software) to quantify redness within the ROI. This can be done by calculating the "percent coverage" of blood vessels or using redness indices based on color channels.[14][17]
-
-
Data Analysis: Compare the change in hyperemia from baseline between the treated and control groups at each time point.
Protocol 2: Formulation of this compound with a Mucoadhesive Polymer
-
Polymer Selection: Choose a suitable mucoadhesive polymer such as hyaluronic acid, hydroxypropyl methylcellulose (B11928114) (HPMC), or chitosan.
-
Preparation of Polymer Solution: Prepare a sterile, aqueous solution of the chosen polymer at a desired concentration (e.g., 0.5% HPMC).
-
Incorporation of this compound: Dissolve this compound in the polymer solution to the final desired concentration.
-
pH and Osmolality Adjustment: Adjust the pH of the final formulation to approximately 7.4 using sterile sodium hydroxide (B78521) or hydrochloric acid. Measure and adjust the osmolality to be within the physiological range (280-320 mOsm/kg) using a suitable tonicity-adjusting agent like sodium chloride.
-
Sterilization: Sterilize the final formulation by filtration through a 0.22 µm filter.
-
In Vivo Evaluation: Compare the hyperemia induced by this new formulation with the standard formulation following Protocol 1.
Mandatory Visualizations
Signaling Pathway of ROCK Inhibition-Induced Vasodilation
Caption: ROCK inhibition by this compound leads to vasodilation.
Experimental Workflow for Minimizing Hyperemia
Caption: A stepwise workflow to minimize drug-induced hyperemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Recent Advances in Nano-Based Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ocular effects of Rho kinase (ROCK) inhibition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Local production of eye drops in the hospital or pharmacy setting: considerations and safety tips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles in ocular applications and their potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapies Based on Nanoparticles for Eye Drug Delivery | springermedizin.de [springermedizin.de]
- 11. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reviewofoptometry.com [reviewofoptometry.com]
- 13. SPOTLIGHT ON TECHNOLOGY & TECHNIQUE | Ophthalmology Management [ophthalmologymanagement.com]
- 14. Time Course of Conjunctival Hyperemia Induced by a Rho-kinase Inhibitor Anti-glaucoma Eye Drop: Ripasudil 0.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of offset of conjunctival hyperemia induced by a Rho-kinase inhibitor; 0.4% Ripasudil ophthalmic solution clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Reactive Hyperemia to Better Understand and Assess Microvascular Function: A Review of Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
H-0106 dihydrochloride long-term treatment side effects
Disclaimer: H-0106 dihydrochloride (B599025) is a research compound identified as a Rho-kinase (ROCK) inhibitor.[1] As of the current date, publicly available data on the long-term side effects specifically for H-0106 dihydrochloride is limited. The following information is based on the known side effect profile of the broader class of ophthalmic ROCK inhibitors used in clinical practice for conditions such as glaucoma.[2][3][4] This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Rho-kinase (ROCK).[1] In the context of ophthalmology, ROCK inhibitors lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork.[3][4] They achieve this by inducing relaxation of the trabecular meshwork cells.[4]
Q2: What are the most common side effects observed with long-term ophthalmic use of ROCK inhibitors?
A2: The most frequently reported side effect associated with topical ROCK inhibitors is conjunctival hyperemia, which is a redness of the eye due to vasodilation.[2][3][4][5][6] This effect is generally mild and transient. Other common adverse events include corneal verticillata (whorl-like patterns on the cornea), conjunctival hemorrhage, blepharitis (eyelid inflammation), and ocular irritation.[2][7]
Q3: Are there any serious, though less common, side effects associated with this class of drugs?
A3: While most side effects are mild, some serious adverse events have been reported with a low incidence in clinical trials of ROCK inhibitors. These can include corneal erosion, visual field defects, and reduced visual acuity.[5]
Q4: Can systemic side effects occur with topical administration of ROCK inhibitors?
A4: Systemic side effects from topical ophthalmic ROCK inhibitors are rare as the systemic absorption is low.[2][7] However, some studies have noted the potential for blood pressure reduction.[7]
Troubleshooting Guide for Experimental Studies
Issue 1: Persistent Conjunctival Hyperemia in Animal Models.
-
Possible Cause: This is a known and common on-target effect of ROCK inhibitors due to their vasodilatory properties.[3][5]
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Determine if the hyperemia is dose-dependent. A lower, yet still efficacious, dose may reduce the severity.
-
Time Course Monitoring: Characterize the onset and duration of the hyperemia. It is often transient.
-
Vehicle Control Comparison: Ensure the hyperemia is not an effect of the vehicle formulation by comparing with a vehicle-only control group.
-
Slit-lamp Examination: Perform regular ophthalmological examinations to rule out more severe inflammatory responses.
-
Issue 2: Corneal Opacities Observed During Long-Term Dosing.
-
Possible Cause: This could be related to corneal verticillata, a known side effect of some ROCK inhibitors where lipids deposit in the cornea.[2][3] It could also indicate corneal edema or other corneal pathologies.[2]
-
Troubleshooting Steps:
-
Detailed Ocular Examination: Use slit-lamp biomicroscopy and potentially in vivo confocal microscopy to characterize the nature of the opacities.
-
Histopathology: At the end of the study, perform a thorough histopathological evaluation of the corneas to identify the underlying cellular changes.
-
Dose and Frequency Adjustment: Investigate if a lower dose or less frequent administration can mitigate this effect while maintaining efficacy.
-
Reversibility Assessment: Include a recovery group in the study design to determine if the corneal changes are reversible upon cessation of treatment.
-
Data on Ocular Side Effects of ROCK Inhibitors
The following table summarizes the incidence of common ocular adverse events reported in clinical trials for two commercially available ROCK inhibitors, Netarsudil and Ripasudil. This data is provided as a reference for the potential side effect profile of this drug class.
| Adverse Event | Netarsudil (Incidence) | Ripasudil (Incidence) |
| Conjunctival Hyperemia | 14.0% - 72.2%[5] | 28.6% - 96.4%[5] |
| Corneal Verticillata | ~20%[2] | Less frequent than Netarsudil[3] |
| Conjunctival Hemorrhage | ~20%[2] | Non-dose dependent[7] |
| Blepharitis | - | 8.6%[2] |
| Ocular Irritation/Pain | ~20%[2] | - |
| Allergic Conjunctivitis | - | 17%[8] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of ROCK inhibitors and a typical experimental workflow for preclinical safety assessment.
Caption: Mechanism of ROCK inhibitor action in the trabecular meshwork.
Caption: Typical preclinical safety assessment workflow for an ophthalmic drug.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials | MDPI [mdpi.com]
- 6. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
H-0106 dihydrochloride inconsistent results in vitro
Welcome to the technical support center for H-0106 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in vitro. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments with this ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is H-0106 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exerts its effects by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the ROCK signaling pathway leads to a variety of cellular effects, including changes in cell shape, adhesion, motility, and smooth muscle contraction.
Q2: We are observing a weaker than expected inhibitory effect of this compound in our cell-based assay. What are the potential causes?
A2: A weaker-than-expected effect can stem from several factors. These can be broadly categorized into issues related to the compound itself, the cell culture conditions, or the assay protocol. It is recommended to systematically investigate each of these possibilities.
Q3: Is this compound known to have off-target effects?
A3: While this compound is a potent ROCK inhibitor, like many kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[1] The nature and extent of any off-target effects can be cell-type specific. If you suspect off-target effects are influencing your results, consider using a structurally different ROCK inhibitor as a control to see if the same phenotype is observed.
Q4: How stable is this compound in cell culture medium?
A4: The stability of any compound in culture medium can be influenced by factors such as pH, temperature, and the presence of serum components.[2] While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment to minimize degradation.
Troubleshooting Guide: Inconsistent In Vitro Results
This guide provides a structured approach to troubleshooting common issues that can lead to variability in your experiments with this compound.
Problem 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common challenge in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Recommendations |
| Cell Passage Number and Health | High passage numbers can lead to phenotypic drift and altered signaling pathways. Ensure cells are healthy and within a consistent, low passage range for all experiments. | Use cells within a defined passage number range (e.g., passages 5-15). Regularly check for mycoplasma contamination. |
| Cell Seeding Density | Cell density can significantly impact the cellular response to inhibitors. Inconsistent seeding can lead to varied results. | Optimize and strictly control the cell seeding density for your specific assay. Allow cells to adhere and reach the desired confluency before adding the inhibitor. |
| Serum Lot-to-Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may interfere with ROCK signaling.[3] | If possible, test and use a single, qualified lot of FBS for a series of experiments. Alternatively, consider transitioning to a serum-free or defined medium. |
| Inconsistent Incubation Times | The duration of inhibitor treatment can affect the observed IC50 value. | Standardize the incubation time with this compound across all experiments. A 1-hour incubation is often sufficient to see an effect on ROCK substrates.[4] |
Problem 2: No Observable Effect or a Very High IC50 Value
If this compound does not appear to be active in your assay, consider the following.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Recommendations |
| Compound Solubility and Stability | Poor solubility or degradation of the compound will lead to a lower effective concentration. | Ensure complete dissolution of the this compound stock solution. Prepare fresh dilutions in pre-warmed medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | The expression and activity of ROCK isoforms can vary between cell lines, leading to differences in sensitivity. | Confirm ROCK expression and activity in your cell line of choice. Consider testing a cell line known to be responsive to ROCK inhibitors as a positive control. |
| Assay Readout is Not Optimal | The chosen assay endpoint may not be sensitive enough to detect the effects of ROCK inhibition. | Use a direct and sensitive readout of ROCK activity, such as measuring the phosphorylation of a downstream target like Myosin Phosphatase Target Subunit 1 (MYPT1).[5] |
Experimental Protocols
General Protocol for a Cell-Based ROCK Inhibition Assay
This protocol provides a general workflow for assessing the potency of this compound by measuring the phosphorylation of a downstream ROCK substrate.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO or PBS).
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of ROCK Activity: The level of ROCK inhibition can be quantified by measuring the phosphorylation of a downstream target, such as MYPT1, using methods like ELISA or Western blotting.[4][5]
-
Data Analysis: Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizations
ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular processes.
Caption: The ROCK signaling cascade and its downstream effectors.
Troubleshooting Workflow for Inconsistent Results
This flowchart provides a logical sequence of steps to identify the source of variability in your experiments.
Caption: A stepwise guide to troubleshooting inconsistent in vitro results.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK inhibition prevents fetal serum-induced alteration in structure and function of organ-cultured mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-0106 Dihydrochloride Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for in vivo studies involving H-0106 dihydrochloride (B599025). The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of H-0106 dihydrochloride?
A1: For a water-soluble compound like this compound, the recommended starting vehicle is sterile isotonic saline (0.9% sodium chloride). Saline is a well-tolerated and commonly used vehicle in research for drug delivery.[1] Its use is intended to mimic blood plasma.[1]
Q2: How do I prepare the this compound formulation for in vivo studies?
A2: To prepare the formulation, dissolve this compound in sterile 0.9% saline to the desired final concentration. It is crucial to ensure the compound is fully dissolved. Sonication may be used to aid dissolution. The final solution should be sterile-filtered, for example, through a 0.22 µm syringe filter, before administration.
Q3: What is a vehicle control group and why is it essential?
A3: A vehicle control group is a set of test animals that are administered the vehicle (e.g., saline) without the active compound (this compound).[2] This group is critical to determine if any observed effects are due to the compound of interest or the vehicle itself.[2] The response in the vehicle control group serves as a baseline.[2]
Q4: What are the key considerations when selecting an in vivo vehicle?
A4: The choice of an in vivo vehicle depends on several factors, including the required dose, the animal species, and the study's duration.[3] It is crucial to conduct a tolerability study with the vehicle alone to ensure it does not cause adverse effects.[3] The formulation should be stable and allow for consistent and accurate dosing.[3]
Q5: How can I ensure the stability of this compound in the saline vehicle?
A5: The stability of compounds in solution can be influenced by factors like storage temperature and time.[4] For a new compound, it is recommended to prepare fresh solutions for each experiment to ensure consistent results.[3] If the solution is to be stored, a stability study should be conducted. For example, the stability of histamine (B1213489) dihydrochloride in solution was found to be dependent on concentration and storage temperature.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in the formulation | - Poor solubility of this compound at the desired concentration.- Incorrect pH of the solution. | - Attempt to lower the concentration of this compound.- Use a solubilizing agent (though this will require additional vehicle control groups).- Adjust the pH of the saline solution, keeping it within a physiologically tolerated range (typically pH 5-9).[5] |
| Adverse effects in the vehicle control group | - The vehicle itself is causing toxicity.- Contamination of the vehicle. | - Conduct a tolerability study with the vehicle alone to confirm it is well-tolerated.[3]- Consider alternative, well-tolerated vehicles.[3]- Ensure the saline is sterile and from a reputable source. |
| Inconsistent results between experiments | - Instability of this compound in solution.- Variability in formulation preparation. | - Prepare fresh solutions for each experiment.[3]- Ensure the formulation is homogenous by thorough mixing before each administration.[3]- Standardize the protocol for formulation preparation. |
| Difficulty in administering the full dose | - High viscosity of the solution.- Issues with the injection catheter or needle. | - Avoid highly viscous solutions if possible.[5]- Ensure the needle is properly primed with the solution to remove air bubbles.[6]- Check that the injection catheter and needle are functioning correctly before administration.[6] |
Experimental Protocols
Protocol for Preparation of Sterile 0.9% Saline Vehicle
This protocol outlines the preparation of a sterile 0.9% saline solution to be used as a vehicle control.
Materials:
-
Sodium chloride (NaCl), USP grade
-
Water for Injection (WFI)
-
Sterile glass bottle or flask
-
Stir bar
-
Magnetic stir plate
-
Autoclave
-
Sterile 0.22 µm filter
Procedure:
-
Weigh out 9.0 g of NaCl.
-
Add the NaCl to a sterile glass bottle or flask.
-
Add WFI to a final volume of 1 liter.
-
Add a sterile stir bar and place the container on a magnetic stir plate.
-
Stir until the NaCl is completely dissolved.
-
Sterilize the solution by autoclaving.
-
Alternatively, for smaller volumes, the solution can be sterile-filtered through a 0.22 µm filter into a sterile container.
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [aracelibio.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Preventing H-0106 dihydrochloride degradation during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of H-0106 dihydrochloride (B599025) to prevent its degradation during experiments. The following information is compiled from established best practices for small molecule inhibitors and data on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause H-0106 dihydrochloride degradation?
A1: The main factors contributing to the degradation of this compound are improper storage, exposure to light, unsuitable pH conditions in aqueous solutions, and repeated freeze-thaw cycles of stock solutions. The sulfonamide functional group in its structure makes it particularly susceptible to hydrolysis and photodegradation.
Q2: How should I store this compound powder?
A2: To ensure long-term stability, the lyophilized powder should be stored in a tightly sealed container, desiccated, and protected from light. Recommended storage temperatures are summarized below.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -80°C for long-term stability. For short-term storage, -20°C is acceptable.
Q4: Can I store this compound in aqueous solutions?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis. The stability of dihydrochloride salts in aqueous solutions can be pH-dependent. It is best to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.
Q5: How does pH affect the stability of this compound in my experiments?
A5: The stability of compounds with sulfonamide groups can be pH-sensitive. Studies on other sulfonamides have shown that they are generally more stable in neutral to slightly alkaline conditions (pH 7-9) and may degrade under acidic conditions.[1][2] It is advisable to maintain the pH of your experimental buffer within a neutral range if possible and to minimize the time the compound spends in acidic aqueous environments.
Q6: Is this compound sensitive to light?
A6: Yes, compounds containing a sulfonamide moiety can be susceptible to photodegradation.[3] It is crucial to protect both the solid compound and its solutions from light by using amber or opaque containers and by working in subdued lighting conditions whenever possible.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of this compound in my assay.
This issue can often be traced back to the degradation of the compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Stock Solution | Prepare a fresh stock solution from the lyophilized powder. Ensure the DMSO used is anhydrous and of high purity. Aliquot the new stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Hydrolysis in Aqueous Buffer | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods. |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.[3] |
| Incorrect pH of Experimental Medium | Verify the pH of your cell culture medium or assay buffer. If possible, adjust the pH to a neutral range (7.2-7.4) to enhance stability. |
| Solvent Effects | Ensure the final concentration of DMSO in your assay is low (ideally ≤ 0.1%) to prevent solvent-induced toxicity or off-target effects that could mask the inhibitor's activity.[4] Run a vehicle control with the same final DMSO concentration. |
Problem: I observe precipitation in my this compound stock solution or diluted samples.
Precipitation can occur due to poor solubility or degradation.
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | After diluting the DMSO stock solution into an aqueous buffer, vortex thoroughly. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on your experimental system. The final concentration of the inhibitor may be too high for its aqueous solubility. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause the compound to come out of solution. Always aliquot stock solutions and use a fresh aliquot for each experiment. |
| Degradation Products | The precipitate could be a result of compound degradation. If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid powder. |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Recommended Solvent | General Stability Notes |
| Lyophilized Powder | -20°C (short-term) or -80°C (long-term) | N/A | Keep desiccated and protected from light. |
| Stock Solution | -80°C | Anhydrous DMSO | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilutions | Use Immediately | Aqueous Buffer | Prepare fresh for each experiment. Do not store. |
pH Stability of Structurally Similar Sulfonamides
Data inferred from studies on various sulfonamide-containing compounds.[1][2]
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderate | Hydrolysis |
| 7 - 9 | High | Generally stable |
| > 9 | Moderate to High | Base-catalyzed hydrolysis may occur |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 426.78 g/mol )
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.27 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay wells is below 0.5%, and ideally at or below 0.1%.
-
Use the freshly prepared working dilutions immediately in your experiment.
-
Visualizations
References
H-0106 dihydrochloride batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of H-0106 dihydrochloride (B599025). The information is intended for researchers, scientists, and drug development professionals to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What is H-0106 dihydrochloride?
A1: this compound is a research chemical that functions as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] It is often used in studies investigating cellular processes regulated by the ROCK signaling pathway, such as cell adhesion, migration, and smooth muscle contraction. One of its noted effects is the reduction of intraocular pressure.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and prevent degradation, this compound powder should be stored under specific conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Stock solutions should be stored at -80°C for up to six months or -20°C for one month to maintain stability.[3]
Q3: How should I prepare a stock solution of this compound?
A3: The preparation of an accurate stock solution is critical for reproducible results. It is important to note that the molecular weight of this compound may vary slightly from batch to batch, primarily due to differences in hydration.[1] Always use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) for concentration calculations. A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.
Q4: What are the potential sources of batch-to-batch variability with this compound?
A4: Batch-to-batch variability is a known challenge for small molecule inhibitors and other critical reagents.[4][5][6] For this compound, this variability can stem from several factors:
-
Purity: Minor differences in the percentage of the active compound versus impurities.
-
Impurities Profile: The nature of impurities from the synthesis process can differ between batches.[7]
-
Hydration State: The amount of water complexed with the molecule can change, affecting the molecular weight and, consequently, the molarity of prepared solutions.[1]
-
Physical Properties: Variations in crystallinity or particle size can influence dissolution rates.[6][8]
-
Handling and Storage: Improper storage by the end-user can lead to degradation.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or reduced potency with a new batch.
-
Question: I am using a new lot of this compound and observe a significant decrease in its inhibitory effect in my cell-based assay compared to the previous lot. What could be the cause?
-
Answer: This is a common issue when switching reagent lots.[5] Several factors could be responsible:
-
Incorrect Concentration: Did you use the batch-specific molecular weight from the new CoA for your stock solution calculation? A different hydration state can alter the molecular weight.[1]
-
Lower Purity/Activity: The new batch may have a lower purity level or contain impurities that interfere with its activity.
-
Degradation: The compound may have degraded due to improper shipping or storage. Review the recommended storage conditions.[1][9]
Recommended Actions:
-
Verify Calculations: Double-check all calculations for stock solution preparation using the new batch's CoA.
-
Perform a Dose-Response Curve: Run a full dose-response experiment with the new and old batches side-by-side (if available) to empirically determine the relative potency (IC50).
-
Contact the Supplier: If a significant discrepancy persists, contact the supplier and provide them with the batch numbers and your comparative data.
-
Issue 2: Poor solubility or precipitation in the stock solution.
-
Question: My this compound powder is not dissolving completely, or a precipitate has formed in my stock solution after freezing. Why is this happening?
-
Answer: Solubility issues can arise from several sources:
-
Solvent Choice: Ensure you are using a recommended solvent (e.g., DMSO, water). Check the supplier's technical data sheet for solubility information.
-
Concentration Limit: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in that solvent.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause less stable compounds to precipitate out of solution. Aliquoting the stock solution is highly recommended.
-
Low Purity: Insoluble impurities from the synthesis may be present in the batch.
Recommended Actions:
-
Gentle Warming/Vortexing: Try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution.
-
Prepare a Lower Concentration: If solubility remains an issue, prepare a new stock solution at a lower concentration.
-
Aliquot Solutions: To avoid freeze-thaw issues, dispense the stock solution into single-use aliquots before freezing.
-
Issue 3: High background or off-target effects observed.
-
Answer: Unexplained effects often point to the presence of active impurities.
-
Synthesis Byproducts: The impurity profile can vary between synthesis campaigns. A new batch may contain a byproduct with its own biological activity.[7][10]
-
Contamination: The vial or your handling process may have introduced a contaminant.[11]
Recommended Actions:
-
Review the CoA: Check the purity data on the Certificate of Analysis. Look for any uncharacterized peaks if HPLC data is provided.
-
Use Control Compounds: Include appropriate positive and negative controls in your experiment to help isolate the effect of the inhibitor.
-
Test in a Different Assay: If possible, test the compound in a secondary, orthogonal assay to confirm its on-target activity.
-
Data Presentation
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride | [1] |
| Molecular Formula | C16H22Cl3N3O2S | [1] |
| Molecular Weight | ~426.78 g/mol (anhydrous) | [1] |
| CAS Number | 1011465-90-9 | [1][2] |
| Appearance | Solid | [3] |
Table 2: Example Certificate of Analysis (CoA) Comparison
This table illustrates hypothetical differences between two batches that could impact experimental outcomes.
| Parameter | Batch A | Batch B | Potential Impact |
| Lot Number | A-101 | B-202 | Traceability |
| Molecular Weight | 427.1 g/mol | 435.5 g/mol | Critical: Using the wrong MW will lead to incorrect molar concentrations. |
| Purity (HPLC) | 99.5% | 98.1% | A lower purity might require a higher concentration to achieve the same effect. |
| Appearance | White Crystalline Solid | Off-White Powder | May indicate differences in crystallinity or the presence of minor impurities. |
| Solubility (DMSO) | ≥ 20 mg/mL | ≥ 20 mg/mL | Should be consistent; if not, could indicate significant impurity differences. |
| Date of Retest | Dec 2026 | Jun 2027 | Ensure the compound is within its recommended shelf life. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Acquire Batch Information: Before opening the vial, locate the batch-specific molecular weight (MW) on the Certificate of Analysis or product label.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the powder.
-
Calculation: Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Volume (L) = [Mass of compound (g) / Batch MW ( g/mol )] / Desired Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicating water bath or gentle warming (≤37°C) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.
-
Working Solutions: When needed, thaw a single aliquot. Prepare fresh dilutions into your aqueous cell culture medium or assay buffer immediately before use. Do not store diluted aqueous solutions for extended periods.
Protocol 2: In Vitro ROCK1 Kinase Inhibition Assay
This protocol provides a framework to compare the potency of different H-0106 batches.
-
Reagents: ROCK1 active enzyme, kinase assay buffer, ATP, and a suitable substrate (e.g., S6K1tide).
-
Compound Preparation: Prepare a serial dilution series for each batch of this compound (e.g., from 100 µM to 1 nM) in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 20 µL of a solution containing the ROCK1 enzyme and substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based).
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch. A significant shift in the IC50 value indicates a difference in potency.
-
Visualizations
Signaling Pathway
Caption: The Rho/ROCK signaling pathway leading to actomyosin contraction, which is inhibited by H-0106.
Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. This compound | ROCK inhibitor | CAS# 1011465-90-9 | 美国InvivoChem [invivochem.cn]
- 4. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 5. bioagilytix.com [bioagilytix.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. genemod.net [genemod.net]
- 10. mdpi.com [mdpi.com]
- 11. ases.in [ases.in]
H-0106 dihydrochloride cross-reactivity with other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil kinase (ROCK) inhibitor. Due to the critical nature of kinase inhibitor selectivity, this guide focuses on addressing potential cross-reactivity with other kinases and provides troubleshooting advice for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is H-0106 dihydrochloride and what is its primary target?
This compound is a small molecule inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2). These serine/threonine kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Due to its potent inhibition of ROCK, this compound has been investigated for its strong intraocular pressure (IOP)-lowering effects, making it a compound of interest in glaucoma research.
Q2: Why is understanding the cross-reactivity of this compound important?
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] This homology can lead to "off-target" inhibition by kinase inhibitors, potentially causing unintended biological effects, toxicity, or confounding experimental results.[1] A thorough understanding of the cross-reactivity profile of this compound is crucial for accurately interpreting experimental data and anticipating its therapeutic and adverse effects.[1]
Q3: Is there a known cross-reactivity profile for this compound?
Q4: What are some common off-target effects observed with other ROCK inhibitors?
First-generation ROCK inhibitors, such as Fasudil and Y-27632, are known to be less selective and can interact with a range of other kinases.[2] For instance, studies have shown that Y-27632 can be non-selective against several kinases out of a tested panel, and Fasudil has also demonstrated non-selectivity for a number of kinases.[2] These off-target effects highlight the importance of using highly selective inhibitors or, at a minimum, being aware of the potential for cross-reactivity when interpreting results.
Troubleshooting Guide
Issue: Unexpected Phenotypes or Contradictory Results
Researchers using this compound might observe cellular effects that are inconsistent with the known functions of ROCK signaling. This could manifest as unexpected changes in cell morphology, proliferation rates, or signaling pathways that are not typically associated with ROCK inhibition.
Potential Cause: Off-Target Kinase Inhibition
The observed phenotype may be a result of this compound inhibiting one or more unintended kinase targets.
Recommended Actions:
-
Perform a Kinase Selectivity Screen: To definitively identify potential off-target interactions, it is highly recommended to screen this compound against a broad panel of kinases. Methodologies like KINOMEscan™ or radiometric kinase activity assays are suitable for this purpose.[3][4]
-
Validate Off-Target Hits: If the initial screen identifies potential off-target kinases, it is crucial to validate these findings using orthogonal assays, such as determining the IC50 values for the identified kinases.
-
Use a Structurally Unrelated ROCK Inhibitor: To confirm that the observed phenotype is due to ROCK inhibition and not an off-target effect, researchers can use a structurally different ROCK inhibitor as a control. If the phenotype is recapitulated with a different inhibitor, it is more likely to be a consequence of on-target ROCK inhibition.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context, a CETSA can be performed.[5] This assay measures the thermal stabilization of a protein upon ligand binding, providing evidence of direct interaction within the cell.[5]
Experimental Protocols
Kinase Selectivity Profiling using KINOMEscan™
The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[3]
Methodology:
-
Assay Principle: The assay involves a DNA-tagged kinase, an immobilized, active-site directed ligand, and the test compound (this compound). The test compound competes with the immobilized ligand for binding to the kinase.
-
Incubation: The DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of this compound.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[3]
-
Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where a lower value signifies stronger binding. Dissociation constants (Kd) can be calculated from dose-response curves.[3]
Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess whether a compound binds to its target protein in intact cells.[5] The principle is that ligand binding stabilizes the target protein, leading to an increased melting temperature.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells to release their contents and then centrifuge to separate the soluble protein fraction from the precipitated, unfolded proteins.[5]
-
Protein Quantification: The amount of the target protein (ROCK1 or ROCK2) remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.[5]
-
Data Analysis: A plot of the soluble protein amount versus temperature generates a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Data Presentation
Since specific cross-reactivity data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their findings from a kinase panel screen.
| Kinase Target | This compound % Inhibition @ 1µM | This compound IC50 (nM) |
| ROCK1 (Primary Target) | [Insert Data] | [Insert Data] |
| ROCK2 (Primary Target) | [Insert Data] | [Insert Data] |
| Off-Target Kinase 1 | [Insert Data] | [Insert Data] |
| Off-Target Kinase 2 | [Insert Data] | [Insert Data] |
| ... | [Insert Data] | [Insert Data] |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Principle of the KINOMEscan™ competition binding assay.
Caption: General workflow for a Cellular Thermal Shift Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. annualreviews.org [annualreviews.org]
Interpreting unexpected results with H-0106 dihydrochloride
Welcome to the technical support center for H-0106 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of H-0106 dihydrochloride and to help interpret and troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its primary mechanism of action is to competitively inhibit the ATP-binding site of ROCK1 and ROCK2, two serine/threonine kinases that are key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound influences a variety of cellular processes including cell adhesion, migration, contraction, and proliferation.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1] It should be kept in a dry, dark environment.[1] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions are generally stable for several months when stored properly.
Q3: In which solvents is this compound soluble?
This compound is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.
Q4: What is the expected outcome of this compound treatment in a typical cell-based assay?
Treatment of cells with this compound is expected to inhibit ROCK-mediated signaling pathways. This can manifest as changes in cell morphology (e.g., cell rounding, loss of stress fibers), inhibition of cell migration and invasion, and promotion of cell survival in dissociated single cells, particularly in stem cell cultures.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results can arise from a variety of factors, including off-target effects, experimental conditions, or the inherent biology of the system under investigation. This guide provides a framework for troubleshooting common issues.
Issue 1: Higher than expected cytotoxicity or cell death.
| Possible Cause | Recommended Solution |
| High concentration of this compound: | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay duration. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect. |
| Off-target effects: | At higher concentrations, ROCK inhibitors can inhibit other kinases, which may lead to unexpected cellular responses. Refer to the comparative kinase inhibition data below and consider using a structurally different ROCK inhibitor as a control. |
| Cell line sensitivity: | Some cell lines may be inherently more sensitive to ROCK inhibition. Consider reducing the treatment duration or concentration. |
Issue 2: Inconsistent or no observable effect.
| Possible Cause | Recommended Solution |
| Degradation of this compound: | Ensure the compound has been stored correctly. Prepare a fresh stock solution from a new vial of the solid compound. |
| Suboptimal concentration: | The concentration used may be too low to elicit a response. Perform a dose-response experiment to determine the effective concentration range. |
| Incorrect experimental design: | Verify that the assay is designed to detect changes in the ROCK signaling pathway. For example, when studying cell migration, ensure the time points are appropriate to observe an effect. |
| Cellular context: | The role of the ROCK pathway can be highly context-dependent. The specific cell line, its confluency, and the composition of the culture medium can all influence the response to ROCK inhibition. |
Issue 3: Unexpected changes in signaling pathways other than the direct ROCK pathway.
| Possible Cause | Recommended Solution |
| Off-target kinase inhibition: | This compound, like other kinase inhibitors, may not be perfectly selective for ROCK. It may inhibit other kinases, leading to the modulation of other signaling pathways. |
| Pathway crosstalk: | The ROCK signaling pathway is highly interconnected with other cellular signaling networks. Inhibition of ROCK can lead to compensatory changes in other pathways. |
| Indirect effects: | The observed changes may be a secondary consequence of the primary effect of ROCK inhibition (e.g., changes in cell morphology affecting receptor localization and downstream signaling). |
Data Presentation: Comparative Kinase Selectivity of ROCK Inhibitors
While a detailed kinase selectivity profile for this compound is not publicly available, the following table provides a comparison of other well-characterized ROCK inhibitors. This data illustrates the potential for off-target effects and highlights the importance of using well-characterized inhibitors and appropriate controls. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase | Fasudil (IC50, nM) | Y-27632 (IC50, nM) | Ripasudil (IC50, nM) | Netarsudil (IC50, nM) |
| ROCK1 | 1900 | 140 | 19 | 1.0 |
| ROCK2 | 1300 | 220 | 5.2 | 0.4 |
| PKA | 1300 | >25,000 | 1,200 | >10,000 |
| PKCα | 3300 | >25,000 | 2,100 | >10,000 |
| CAMKII | 2000 | >25,000 | - | - |
| MLCK | >100,000 | >25,000 | 2,800 | - |
Data is compiled from various sources and should be used for comparative purposes only. Absolute values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to create a stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blot Analysis of ROCK Activity
A common method to assess ROCK activity in cells is to measure the phosphorylation of its downstream targets, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting subunit 1 (MYPT1).
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC2 (pMLC2) or phosphorylated MYPT1 (pMYPT1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total MLC2 or total MYPT1, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: H-0106 Dihydrochloride Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability and half-life of the ROCK inhibitor H-0106 dihydrochloride (B599025) in cell culture media. While specific stability data for H-0106 dihydrochloride is not publicly available, this guide offers a comprehensive framework for its empirical determination, including troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.
Q2: Why is determining the half-life of this compound in my cell culture medium important?
A2: Understanding the stability of this compound under your specific experimental conditions is critical for interpreting results. If the compound degrades during your experiment, the effective concentration will decrease over time, leading to an underestimation of its potency (e.g., a higher apparent IC50 value). Determining the half-life allows for more accurate experimental design, such as deciding on the frequency of media changes or the optimal duration of compound exposure.
Q3: What factors can influence the stability of this compound in cell culture?
A3: Several factors can affect compound stability in cell culture media, including:
-
Temperature: Standard incubation at 37°C can accelerate degradation compared to storage temperatures.
-
pH: The pH of the culture medium can influence the rate of hydrolysis or other degradation reactions.
-
Media Components: Components in the media, such as serum proteins, amino acids, or vitamins, can interact with or degrade the compound. Serum proteins can sometimes have a stabilizing effect.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can impact compound solubility and stability.
Q4: How can I quantify the concentration of this compound in my cell culture media samples?
A4: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices such as cell culture media. This technique allows for the separation of the parent compound from any potential degradants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected potency (higher IC50). | Compound degradation in the culture medium during the experiment. | Perform a stability assessment to determine the half-life of this compound in your specific media and under your experimental conditions. Consider reducing the experiment duration or replenishing the compound at set intervals if it is found to be unstable. |
| High variability in stability measurements between replicates. | Inconsistent sample handling, processing, or analytical method issues. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and media. |
| Compound precipitation in the culture medium. | The compound's concentration exceeds its solubility in the medium. The final concentration of the dissolution solvent (e.g., DMSO) is too high. | Determine the solubility of this compound in your culture medium. Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to your cells. Pre-warm the medium before adding the compound solution. |
| Rapid degradation of the compound. | The compound is inherently unstable in aqueous solutions at 37°C. Reactive components in the media. | Assess the compound's stability in a simpler buffer system (e.g., PBS) at 37°C. Test stability in media with and without serum. Evaluate stability in different types of cell culture media. |
| Discrepancy between compound stability in acellular vs. cellular conditions. | Cellular metabolism of the compound. Non-specific binding to cells or plasticware. | Analyze cell lysates to quantify intracellular compound concentration and potential metabolites. Include a control without cells to assess non-specific binding to the culture plates. Use low-protein-binding plates and pipette tips. |
Quantitative Data Summary
As no public data is available for the half-life of this compound in cell culture media, the following table is provided as a template to record your experimental findings.
| Condition | Time (hours) | This compound Concentration (µM) | % Remaining | Calculated Half-life (hours) |
| Medium A (e.g., DMEM + 10% FBS) | 0 | 100 | ||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Medium B (e.g., RPMI + 10% FBS) | 0 | 100 | ||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Medium A without Serum | 0 | 100 | ||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Experimental Protocols
Protocol for Determining the Half-life of this compound in Cell Culture Media
This protocol outlines the steps to assess the stability of this compound in a cell-free (acellular) culture medium.
1. Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI) with and without Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes and sterile, low-protein-binding tips
-
37°C, 5% CO₂ incubator
-
LC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium to be tested (with and without serum).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration relevant to your experiments (e.g., 10 µM).
3. Experimental Procedure:
-
Aliquot the 10 µM this compound working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each condition.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each replicate.
-
Process the samples immediately for LC-MS analysis or store them at -80°C until analysis.
4. Sample Processing for LC-MS Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate any proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
5. LC-MS Analysis:
-
Develop an appropriate LC-MS method to separate and detect this compound and the internal standard. A C18 reverse-phase column is often suitable for small molecule analysis.
-
Operate the mass spectrometer in a mode that allows for specific and sensitive quantification, such as multiple reaction monitoring (MRM).
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0: % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Plot the % Remaining against time and calculate the half-life (t₁/₂) using a first-order decay model.
Visualizations
Validation & Comparative
A Comparative Guide to ROCK Inhibition in Glaucoma Models: H-0106 Dihydrochloride and Y-27632
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, H-0106 dihydrochloride (B599025) and Y-27632, in the context of glaucoma research. While Y-27632 is a well-established and extensively studied tool compound, information on H-0106 dihydrochloride is more limited. This guide incorporates available data on this compound and its closely related, clinically investigated analogue, H-1337, to offer a comprehensive overview for researchers in the field.
Introduction
Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, a neurodegenerative disease characterized by the loss of retinal ganglion cells and subsequent vision loss. A primary contributor to elevated IOP is increased resistance to aqueous humor outflow through the trabecular meshwork (TM). The contractility of TM cells plays a crucial role in regulating this resistance. The Rho/ROCK signaling pathway is a key regulator of TM cell contractility, making it an attractive target for glaucoma therapies.
Both this compound and Y-27632 are inhibitors of the ROCK pathway. Y-27632 has been instrumental in elucidating the role of ROCK in aqueous humor outflow dynamics. This compound, part of a series of H-1152-inspired isoquinoline-5-sulfonamide (B1244767) compounds, has also demonstrated potent IOP-lowering effects.[1][2] More recent clinical development has focused on a related compound, H-1337, a multi-kinase inhibitor.[3][4][5] This guide will compare the available data on these compounds to inform future research and drug development efforts.
Mechanism of Action: Targeting the Rho/ROCK Pathway
The primary mechanism of action for both Y-27632 and the H-series compounds involves the inhibition of ROCK, a serine/threonine kinase. ROCK activation by the small GTPase RhoA leads to the phosphorylation of various downstream targets, including myosin light chain (MLC), which promotes actin-myosin-driven cell contraction. In the trabecular meshwork, this increased contractility leads to a stiffening of the tissue and reduced aqueous humor outflow. By inhibiting ROCK, these compounds disrupt this signaling cascade, leading to TM cell relaxation, increased outflow facility, and a reduction in IOP.[6][7]
Interestingly, while this compound is a potent ROCK inhibitor, studies on related compounds suggest that its IOP-lowering effect may not be solely attributable to ROCK inhibition, hinting at a more complex mechanism of action.[1][2] The related compound, H-1337, has been shown to inhibit multiple kinases, with Leucine-rich repeat kinase 2 (LRRK2) being the most potently inhibited, alongside PKN2, PKD1, and PKA.[3] This multi-kinase inhibition may contribute to its sustained IOP-lowering effects.
References
- 1. daneshyari.com [daneshyari.com]
- 2. IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H-1337 – D.Western Therapeutics Institute, Inc. [dwti.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. The effect of Rho-associated protein kinase inhibitor on monkey Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H-0106 Dihydrochloride and Fasudil for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of H-0106 dihydrochloride (B599025) and fasudil (B1672074), both potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The information presented is based on available preclinical and clinical data, with a focus on experimental evidence and mechanisms of action.
Introduction
Neurodegenerative diseases and acute neuronal injury represent significant challenges in modern medicine. A key pathological mechanism implicated in neuronal damage is the overactivation of the RhoA/ROCK signaling pathway. This pathway plays a crucial role in regulating cell shape, motility, and apoptosis. Its hyperactivity in neurological conditions often leads to detrimental effects such as neurite retraction, inhibition of axonal regeneration, and neuronal death. Consequently, ROCK inhibitors have emerged as a promising therapeutic strategy for neuroprotection.
Fasudil, a well-characterized ROCK inhibitor, has been approved for clinical use in some countries for cerebral vasospasm and has been extensively studied for its neuroprotective effects in various models of neurological disorders.[1] H-0106 dihydrochloride is another identified ROCK inhibitor.[2] This guide aims to compare these two compounds based on their known effects on neuroprotection, supported by experimental data.
Quantitative Data Comparison
Due to the limited availability of direct comparative studies on the neuroprotective effects of this compound and fasudil, this section primarily presents quantitative data for fasudil from various preclinical models. Data for other relevant ROCK inhibitors, such as H-1152, are included to provide a broader context for the potential efficacy of this class of compounds.
Table 1: Effects of Fasudil on Neuronal Apoptosis Markers
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| APP/PS1 Transgenic Mice (Alzheimer's Disease Model) | Fasudil | Cleaved Caspase-3 | Decreased expression | [2] |
| APP/PS1 Transgenic Mice (Alzheimer's Disease Model) | Fasudil | Bax/Bcl-2 Ratio | Decreased ratio | [2] |
| 6-OHDA-induced PC12 cells (Parkinson's Disease Model) | Fasudil (50 µM) | Cleaved Caspase-3 | Significantly reduced increase | [3] |
| Hydrogen Peroxide-induced H9C2 Cardiomyocytes | Fasudil | Bax/Bcl-2 Ratio | Decreased ratio | [4] |
Table 2: Effects of Fasudil on Oxidative Stress Markers
| Experimental Model | Treatment | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | | APP/PS1 Transgenic Mice (Alzheimer's Disease Model) | Fasudil | Superoxide (B77818) Dismutase (SOD) | No significant difference compared to wild-type |[5] | | APP/PS1 Transgenic Mice (Alzheimer's Disease Model) | Fasudil | Malondialdehyde (MDA) | Dramatically inhibited elevation |[5] | | Isoproterenol-induced Myocardial Infarction in Mice | Fasudil (10 mg/kg/day) | Serum SOD | Increased levels |[2] | | Isoproterenol-induced Myocardial Infarction in Mice | Fasudil (10 mg/kg/day) | Serum MDA | Decreased levels |[2] |
Table 3: Neuroprotective Effects of Other ROCK Inhibitors
| Compound | Experimental Model | Outcome Measure | Result | Reference |
| H-1152 (100 nM) | Dorsal Root Ganglion Neurons and Schwann Cell Co-cultures | Neurite Length | Significantly longer neurites | [6] |
| Y-27632 (10 µM) | Dorsal Root Ganglion Neurons and Schwann Cell Co-cultures | Neurite Length | Significantly longer neurites | [6] |
| Glycyl-H-1152 | N/A (in vitro kinase assay) | IC50 for ROCKII | 11.8 nM | [7][8] |
Signaling Pathways and Mechanisms of Action
Both this compound and fasudil exert their neuroprotective effects primarily through the inhibition of the ROCK signaling pathway. This pathway is a downstream effector of the small GTPase RhoA.
Inhibition of ROCK by these compounds leads to several neuroprotective effects:
-
Inhibition of Apoptosis: Fasudil has been shown to decrease the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while increasing the anti-apoptotic protein Bcl-2.[2][3][4]
-
Reduction of Oxidative Stress: Fasudil treatment can modulate the levels of key enzymes involved in oxidative stress, such as superoxide dismutase (SOD), and reduce markers of lipid peroxidation like malondialdehyde (MDA).[2][5]
-
Promotion of Neurite Outgrowth: By inhibiting ROCK, compounds like H-1152 and Y-27632 have been demonstrated to promote the extension of neurites, a crucial process for neuronal repair and regeneration.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the context of fasudil's neuroprotective effects.
Western Blot for Apoptosis Markers
Objective: To quantify the protein levels of apoptosis-related markers such as cleaved caspase-3, Bax, and Bcl-2.
Protocol Summary:
-
Tissue/Cell Lysis: Brain tissue or cultured cells are homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[1][2][4]
SOD and MDA Assays for Oxidative Stress
Objective: To measure the activity of the antioxidant enzyme superoxide dismutase (SOD) and the level of the lipid peroxidation marker malondialdehyde (MDA) in brain tissue.
SOD Activity Assay Protocol Summary:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer on ice.
-
Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzyme.
-
Assay Reaction: The supernatant is mixed with a reaction solution containing a substrate that generates superoxide anions (e.g., xanthine (B1682287) and xanthine oxidase) and a detection reagent that reacts with superoxide (e.g., WST-1).
-
Measurement: The absorbance is measured at a specific wavelength over time. The SOD activity is calculated based on its ability to inhibit the reduction of the detection reagent by superoxide anions.[9][10][11][12]
MDA Level Assay Protocol Summary:
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer.
-
Reaction with TBA: The homogenate is mixed with thiobarbituric acid (TBA) solution and heated. MDA reacts with TBA to form a colored product.
-
Measurement: The absorbance of the resulting pink-colored solution is measured at approximately 532 nm. The MDA concentration is determined by comparing the absorbance to a standard curve.[5][9][10][11][12]
TUNEL Assay for Apoptosis Detection
Objective: To identify and quantify apoptotic cells in tissue sections by detecting DNA fragmentation.
Protocol Summary:
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to allow enzyme access to the DNA.
-
TdT Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP-biotin). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection:
-
For fluorescent detection, an anti-BrdU antibody conjugated to a fluorophore is used.
-
For chromogenic detection, streptavidin-HRP and a substrate like DAB are used to produce a colored precipitate.
-
-
Counterstaining and Microscopy: The sections are counterstained (e.g., with DAPI or hematoxylin) to visualize all cell nuclei and then imaged using a fluorescence or light microscope. The number of TUNEL-positive cells is counted and expressed as a percentage of the total number of cells.[13][14][15][16][17]
Conclusion
The available evidence strongly supports the neuroprotective effects of fasudil through its inhibition of the ROCK signaling pathway. Preclinical studies have consistently demonstrated its ability to reduce neuronal apoptosis and oxidative stress in various models of neurological disorders.
While this compound is also a ROCK inhibitor, there is a significant lack of published data specifically evaluating its neuroprotective efficacy. Based on the known mechanisms of ROCK inhibition and data from structurally similar compounds like H-1152, it is plausible that this compound possesses neuroprotective properties. However, direct comparative studies with fasudil are necessary to establish its relative potency and therapeutic potential.
For researchers and drug development professionals, fasudil represents a well-validated compound for investigating the therapeutic potential of ROCK inhibition in neuroprotection. This compound may serve as a valuable tool for further research, particularly in studies aiming to explore the structure-activity relationships of different ROCK inhibitors and to identify novel candidates with improved efficacy and safety profiles. Future research should focus on direct, head-to-head comparisons of these and other ROCK inhibitors in standardized preclinical models of neurodegeneration and neuronal injury.
References
- 1. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Protective Effect of Fasudil on Hydrogen Peroxide-Induced Oxidative Stress Injury of H9C2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycyl-H 1152 | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Changes of MDA and SOD in Brain Tissue after Secondary Brain Injury with Seawater Immersion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUNEL staining [abcam.com]
- 14. biotna.net [biotna.net]
- 15. genscript.com [genscript.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to H-0106 Dihydrochloride and Ripasudil: Two Rho-Kinase Inhibitors in Ocular Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two Rho-kinase (ROCK) inhibitors, H-0106 dihydrochloride (B599025) and ripasudil (B1663664), with a focus on their potential applications in ophthalmology, particularly for the treatment of glaucoma. While ripasudil is a well-characterized compound with extensive clinical data, information on H-0106 dihydrochloride is limited to preclinical findings. This document aims to present the available scientific data for both compounds to aid in research and development efforts.
Introduction to Rho-Kinase Inhibitors in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a key regulator of aqueous humor outflow through the trabecular meshwork, the primary pathway for fluid drainage from the eye. By inhibiting ROCK, these therapeutic agents relax the trabecular meshwork tissue, leading to increased aqueous humor outflow and a subsequent reduction in IOP.[1][2][3]
Compound Overview and Mechanism of Action
Both this compound and ripasudil belong to the class of ROCK inhibitors. Their primary mechanism of action involves the inhibition of ROCK isoforms, ROCK1 and ROCK2, which are crucial downstream effectors of the small GTPase RhoA.[2]
Ripasudil (K-115) , developed by Kowa Company, Ltd., is a selective ROCK inhibitor that has been approved in Japan for the treatment of glaucoma and ocular hypertension.[4] It directly acts on the trabecular meshwork to increase conventional outflow.[1]
This compound is also a ROCK inhibitor that has demonstrated strong IOP-lowering effects in preclinical studies involving monkeys. However, detailed information regarding its clinical development status and regulatory approval is not publicly available.
The signaling pathway below illustrates the mechanism of action of ROCK inhibitors in the trabecular meshwork.
Efficacy Comparison
Direct comparative efficacy studies between this compound and ripasudil are not available in the published literature. The following tables summarize the available quantitative data for each compound.
In Vitro Potency
| Compound | Target | IC50 |
| Ripasudil | ROCK1 | 51 nM[5] |
| ROCK2 | 19 nM[5] | |
| This compound | ROCK1 | Data not available |
| ROCK2 | Data not available |
Table 1: In Vitro Inhibitory Activity of Ripasudil. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Preclinical and Clinical Efficacy
Ripasudil has undergone extensive clinical evaluation, demonstrating its efficacy in lowering IOP in patients with primary open-angle glaucoma and ocular hypertension. Preclinical data for this compound is limited to studies in monkeys.
| Compound | Study Population | Key Findings | Reference |
| Ripasudil (0.4%) | Phase 2 (POAG/OHT Patients) | Mean IOP reduction of 3.5 mmHg at 8 hours post-instillation. | [4] |
| This compound | Monkeys | Strong IOP-lowering effects observed. |
Table 2: Summary of Preclinical and Clinical Efficacy. POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols commonly used for assessing the efficacy of ROCK inhibitors.
In Vitro ROCK Inhibition Assay
This assay determines the potency of a compound in inhibiting ROCK activity.
Protocol:
-
Preparation: Prepare a reaction mixture containing recombinant ROCK enzyme, a specific substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1), and ATP.
-
Compound Addition: Add varying concentrations of the test compound (this compound or ripasudil) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the level of substrate phosphorylation using methods such as ELISA or Western blotting with a phospho-specific antibody.
-
Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Intraocular Pressure (IOP) Measurement in a Monkey Glaucoma Model
This in vivo experiment assesses the IOP-lowering efficacy of the test compounds.
References
A Comparative Analysis of H-0106 Dihydrochloride and Netarsudil for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of H-0106 dihydrochloride (B599025) and netarsudil (B609535), two Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors investigated for their potential to lower intraocular pressure (IOP), a critical factor in the management of glaucoma. While both compounds target the ROCK signaling pathway, they differ significantly in their developmental stage and the breadth of available data. Netarsudil is a clinically approved and widely studied medication, whereas H-0106 dihydrochloride remains a compound primarily for research purposes. This guide will objectively present the available scientific information, including mechanisms of action, preclinical and clinical data, and relevant experimental protocols.
Mechanism of Action: Targeting the Trabecular Meshwork
Both this compound and netarsudil are part of a class of drugs known as ROCK inhibitors. The ROCK signaling pathway plays a crucial role in regulating the contractility of cells within the trabecular meshwork, the primary site of aqueous humor outflow.[1][2] Activation of this pathway leads to increased actin stress fiber formation and cellular contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP. By inhibiting ROCK, these drugs promote the relaxation of trabecular meshwork cells, leading to increased outflow and a subsequent reduction in IOP.[2]
Netarsudil , however, possesses a dual mechanism of action. In addition to being a potent ROCK inhibitor, it also inhibits the norepinephrine (B1679862) transporter (NET).[3] This dual action leads to a multi-faceted approach to IOP reduction:
-
ROCK Inhibition: Increases aqueous humor outflow through the trabecular meshwork by relaxing the trabecular meshwork cells.[3]
-
NET Inhibition: Is thought to reduce aqueous humor production and lower episcleral venous pressure.[3]
While This compound is also a potent ROCK inhibitor, its mechanism of action has not been as extensively characterized as that of netarsudil, and it is not known to possess the same dual-action profile.[4][5]
Comparative Data Overview
The following table summarizes the available quantitative data for this compound and netarsudil. It is important to note the disparity in the level of evidence; data for this compound is limited to preclinical animal studies, while netarsudil has undergone extensive clinical trials in humans.
| Feature | This compound | Netarsudil |
| Development Stage | Research Compound | FDA-Approved Drug |
| Mechanism of Action | ROCK Inhibitor[4][5] | ROCK and Norepinephrine Transporter (NET) Inhibitor[3] |
| Reported Efficacy | Strong IOP-lowering effects in monkeys[4] | Significant IOP reduction in patients with open-angle glaucoma or ocular hypertension[6] |
| Quantitative IOP Reduction | Data from specific, peer-reviewed studies is not readily available. | In a real-world study, netarsudil monotherapy in treatment-naïve patients resulted in a 16.9% decrease in mean IOP.[6] When added to existing therapies, it produced a mean IOP reduction of 4.3 to 4.5 mmHg (20.5% to 20.9%).[6] |
| Adverse Effects | Not characterized in humans. | The most common adverse event is conjunctival hyperemia.[7] Other reported side effects include conjunctival hemorrhage, cornea verticillata, and conjunctivitis.[7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the structure of a typical clinical investigation for these compounds, the following diagrams are provided.
Caption: Simplified ROCK signaling pathway in trabecular meshwork cells.
Caption: Generalized workflow of a clinical trial for an IOP-lowering drug.
Experimental Protocols
Due to the limited availability of published, peer-reviewed studies for this compound, a detailed, specific experimental protocol cannot be provided. However, a general methodology for preclinical evaluation of IOP-lowering agents in a monkey model of glaucoma is described below. For netarsudil, a summary of the methodology from a representative clinical trial is provided.
General Preclinical Protocol for IOP-Lowering Agents in a Monkey Model
-
Animal Model: A cohort of cynomolgus monkeys with laser-induced ocular hypertension in one eye is typically used. This model mimics the elevated IOP seen in human glaucoma.
-
Baseline IOP Measurement: Prior to treatment, baseline IOP is measured multiple times using a calibrated tonometer to establish a stable, elevated IOP.
-
Drug Administration: A specified concentration of the test compound (e.g., this compound) is formulated in an appropriate vehicle and administered topically to the hypertensive eye at defined intervals (e.g., once or twice daily). The contralateral eye may receive a vehicle control.
-
IOP Monitoring: IOP is measured at several time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.
-
Safety and Tolerability: Ocular signs such as conjunctival hyperemia, chemosis, and corneal clarity are assessed and scored at each time point.
Protocol Summary: Real-World Efficacy Study of Netarsudil (Phase 4)
This multicenter, prospective, open-label study was designed to assess the efficacy of netarsudil in a real-world clinical setting.[6]
-
Study Population: 261 patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) who required a change in their IOP-lowering treatment were enrolled.[6]
-
Treatment: Netarsudil ophthalmic solution 0.02% was prescribed for once-daily dosing. It could be used as monotherapy or as an add-on to other IOP-lowering medications, at the discretion of the investigator.[6]
-
Primary Efficacy Endpoint: The primary outcome was the percentage reduction in IOP from baseline at week 12.[6]
-
Data Collection: IOP measurements were taken at baseline and at follow-up visits. Patient demographics and concomitant medications were also recorded.
-
Subgroup Analysis: The efficacy of netarsudil was analyzed in various subgroups, including treatment-naïve patients, patients switching from other therapies (like prostaglandin (B15479496) analogs), and patients using netarsudil as an adjunctive therapy.[6]
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.[6]
Conclusion
For researchers in the field of glaucoma, this compound may serve as a useful tool for investigating the fundamental roles of ROCK inhibition in ocular physiology. Netarsudil, on the other hand, represents a clinically validated therapeutic option that has expanded the armamentarium for managing glaucoma and ocular hypertension. Further research, including potential head-to-head preclinical studies, would be necessary to directly compare the potency and efficacy of these two ROCK inhibitors. However, based on the current body of evidence, a direct clinical comparison is not feasible due to their vastly different stages of development.
References
A Comparative Guide to H-0106 Dihydrochloride and Other ROCK Inhibitors in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of H-0106 dihydrochloride (B599025), a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other notable ROCK inhibitors used in the research and treatment of glaucoma. The data presented is derived from various animal model studies and is intended to offer an objective overview to aid in research and development.
Introduction to ROCK Inhibitors in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons.[1] Elevated intraocular pressure (IOP) is a major risk factor, and current therapeutic strategies primarily focus on lowering IOP.[1] ROCK inhibitors are a class of drugs that lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye.[2][3] They achieve this by inducing changes in the cytoskeleton of trabecular meshwork cells.[3] Beyond their IOP-lowering effects, ROCK inhibitors have also demonstrated neuroprotective properties, potentially offering a dual mechanism of action for glaucoma treatment.[3][4][5]
Comparative Efficacy of ROCK Inhibitors on Intraocular Pressure
The following table summarizes the IOP-lowering effects of H-0106 dihydrochloride and other key ROCK inhibitors in various animal models.
| Compound | Animal Model | Drug Concentration/Dose | Maximum IOP Reduction | Duration of Effect | Reference |
| This compound | Ocular Normotensive Monkey | Not Specified | 4.9 mmHg | 10 hours | [4] |
| Ripasudil (K-115) | Ocular Normotensive Rabbit | 0.4% | ~5.5 mmHg | > 5 hours | [6] |
| Ocular Normotensive Monkey | 0.4% | ~4.5 mmHg | > 8 hours | [6] | |
| Netarsudil (AR-13324) | Normotensive Dutch Belted Rabbit | 0.04% | 8.1 ± 0.7 mmHg | > 24 hours | [3] |
| Normotensive Formosan Rock Monkey | 0.04% | 7.5 ± 1.1 mmHg | > 24 hours | [3] | |
| Y-27632 | Ocular Normotensive Rabbit | 100 mM (topical) | ~5 mmHg | ~3 hours | [7] |
| Fasudil | Ocular Normotensive Rabbit | 10% (topical, multiple doses) | Significant reduction | Not specified | [8] |
Neuroprotective Effects of ROCK Inhibitors
Several ROCK inhibitors have been shown to protect retinal ganglion cells from damage in animal models of glaucoma, independent of their IOP-lowering effects.
| Compound | Animal Model | Key Neuroprotective Finding | Reference |
| Ripasudil (K-115) | Mouse Optic Nerve Crush Model | Increased RGC survival by 34 ± 3% | [9] |
| Mouse Glaucoma Model (Microbead) | Mean RGC axon loss of 6.6% vs. 36.3% in control | [4][5] | |
| Fasudil | Mouse Optic Nerve Crush Model | Similar neuroprotective effect to Ripasudil | [10] |
| Netarsudil (AR-13324) | Not specified | Promotes RGC survival and regeneration after optic nerve injury | [3] |
| Y-33075 | Rat Retinal Explant Model | Marked neuroprotective and anti-inflammatory effects | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: ROCK signaling pathway in the trabecular meshwork and the inhibitory action of H-0106.
Caption: A typical experimental workflow for evaluating ROCK inhibitors in animal models of glaucoma.
Detailed Experimental Protocols
A summary of common experimental methodologies used in the evaluation of ROCK inhibitors in animal models of glaucoma is provided below.
Ocular Normotensive and Hypertensive Animal Models
-
Monkey Models:
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus macaques (Macaca mulatta) are frequently used due to the anatomical similarities of their eyes to human eyes.[12]
-
Induction of Ocular Hypertension: A common method is laser photocoagulation of the trabecular meshwork to obstruct aqueous humor outflow and induce a chronic elevation in IOP.[11] Another method involves the anterior chamber injection of autologous fixed red blood cells ("ghost cells") to physically block the trabecular meshwork.[13]
-
IOP Measurement: IOP is typically measured using a pneumatonometer under light ketamine sedation.[9]
-
-
Rabbit Models:
-
Species: New Zealand White or Dutch Belted rabbits are commonly used.
-
IOP Measurement: A tonometer is used to measure IOP, often after topical anesthesia.
-
-
Mouse Models:
-
Species: C57BL/6 mice are a common strain used.
-
Induction of Ocular Hypertension: Microbead injection into the anterior chamber is a widely used method to physically obstruct the trabecular meshwork and elevate IOP.[4]
-
Optic Nerve Crush Model: This model is used to assess neuroprotection independent of IOP. The optic nerve is surgically crushed to induce RGC death.[10]
-
Drug Administration
-
Topical Administration: The most common route for preclinical ophthalmic drug testing. The drug is formulated as an eye drop and administered directly to the ocular surface. Dosages and frequencies vary depending on the study design.
-
Systemic Administration: In some studies, particularly those focused on neuroprotection, the drug may be administered systemically (e.g., intraperitoneal injection) to bypass ocular barriers and ensure distribution to the retina and optic nerve.
Endpoint Measurements
-
Intraocular Pressure (IOP): Measured at various time points after drug administration to determine the magnitude and duration of the IOP-lowering effect.
-
Aqueous Humor Outflow Facility: Measured to determine the mechanism by which a drug lowers IOP.
-
Retinal Ganglion Cell (RGC) Survival: Assessed in neuroprotection studies. This can be done through histology (counting RGCs in retinal flat mounts) or by retrograde labeling techniques.[10]
-
Axon Counting: Histological analysis of optic nerve cross-sections to quantify the number of surviving axons.[4]
-
Electroretinography (ERG): A non-invasive method to assess the functional integrity of the retina.
Conclusion
This compound demonstrates a potent IOP-lowering effect in a primate model, comparable to other well-characterized ROCK inhibitors. The broader class of ROCK inhibitors, including Ripasudil, Netarsudil, Y-27632, and Fasudil, have consistently shown efficacy in reducing IOP and providing neuroprotection in various animal models of glaucoma. The choice of animal model and experimental design is crucial for the preclinical evaluation of these compounds and for translating these findings to clinical applications. Further studies are warranted to fully elucidate the clinical potential of this compound and to optimize its therapeutic application in glaucoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of molecular therapeutics for glaucoma: Challenges, successes, and promising directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2',3',4'-trihydroxyflavone (2-D08), an inhibitor of protein sumoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Non-Human Primate Experimental Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Chronic experimental glaucoma in primates. I. Production of elevated intraocular pressure by anterior chamber injection of autologous ghost red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
H-0106 dihydrochloride specificity compared to other ROCK inhibitors
A Comparative Guide to the Specificity of H-1152 Dihydrochloride (B599025) and Other ROCK Inhibitors
For researchers, scientists, and drug development professionals, selecting the right tool is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the Rho-associated coiled-coil kinase (ROCK) inhibitor H-1152 dihydrochloride with other commonly used ROCK inhibitors, including Y-27632, Fasudil, and Ripasudil. The focus of this comparison is on the specificity of these inhibitors, supported by experimental data.
Introduction to ROCK Inhibitors
ROCKs are serine/threonine kinases that play a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction, by acting on the cytoskeleton. Dysregulation of the ROCK signaling pathway has been implicated in a variety of diseases, making ROCK a significant therapeutic target. ROCK inhibitors are valuable tools in both basic research and clinical applications. There are two main isoforms of ROCK: ROCK1 and ROCK2. While many inhibitors target both isoforms, the development of isoform-specific inhibitors is an ongoing area of research.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-1152 dihydrochloride, Y-27632, Fasudil, and Ripasudil against a panel of kinases. Lower IC50 values indicate greater potency. The data is compiled from various sources to provide a comprehensive overview of the inhibitors' specificity.
| Kinase | H-1152 dihydrochloride IC50 (µM) | Y-27632 IC50 (µM) | Fasudil IC50 (µM) | Ripasudil IC50 (µM) |
| ROCK1 | - | ~0.22 (Ki)[1] | 0.33 (Ki)[2] | 0.051[3] |
| ROCK2 | 0.012 [4][5] | ~0.3 (Ki)[1] | 0.158 [2] | 0.019 [3] |
| PKA | 3.03[4][5] | >250 | 4.58[2] | - |
| PKC | 5.68[4][5] | >250 | 12.30[2] | - |
| PKG | 0.360[4][5] | - | 1.650[2] | - |
| CAMKII | 0.180[4][5] | - | - | - |
| Aurora A | 0.745[4][5] | - | - | - |
| MLCK | 28.3[4] | >250 | - | - |
Note: Some values are presented as Ki (inhibition constant) which is a measure of inhibitor potency. A lower Ki value indicates a more potent inhibitor. Data for all kinases was not available for all inhibitors.
From the data, H-1152 dihydrochloride emerges as a highly potent ROCK2 inhibitor with an IC50 value of 12 nM.[4][5] It demonstrates significant selectivity for ROCK2 over other kinases in the panel, with IC50 values for off-target kinases being substantially higher. Ripasudil also shows high potency for both ROCK1 and ROCK2.[3] Y-27632 is a widely used and specific ROCK inhibitor, though it is less potent than H-1152.[1] Fasudil, while a potent ROCK inhibitor, also shows some activity against other kinases like PKA and PKG at higher concentrations.[2]
Experimental Protocols
The determination of inhibitor specificity is crucial for the interpretation of experimental results. A common method to assess this is through in vitro kinase assays.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., ROCK2)
-
Kinase-specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., H-1152 dihydrochloride) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence detection
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Test compound at various concentrations.
-
Purified kinase at a predetermined optimal concentration.
-
A mixture of the kinase substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then measured via a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating cellular responses.
Caption: The ROCK signaling pathway, illustrating the activation of ROCK by RhoA and its downstream effects on the actin cytoskeleton, leading to cell contraction and motility. ROCK inhibitors block these effects.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines the typical workflow for assessing the specificity of a kinase inhibitor.
Caption: A streamlined workflow for determining the specificity of a kinase inhibitor through in vitro kinase assays and IC50 value determination.
Conclusion
The choice of a ROCK inhibitor should be guided by the specific requirements of the experiment. H-1152 dihydrochloride stands out for its high potency and selectivity for ROCK2, making it an excellent tool for studies focused on this particular isoform. Y-27632 remains a reliable and widely used ROCK inhibitor with good specificity. Fasudil, while effective, may have off-target effects at higher concentrations that need to be considered. Ripasudil is another potent inhibitor of both ROCK isoforms. The provided data and protocols serve as a valuable resource for researchers to make informed decisions when selecting a ROCK inhibitor for their studies. It is always recommended to consult the latest literature and manufacturer's data for the most up-to-date information on inhibitor specificity and potency.
References
Comparative analysis of H-0106 dihydrochloride and other kinase inhibitors
Comparative Analysis of Kinase Inhibitors: A Focus on the ROCK Pathway
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of selected kinase inhibitors targeting the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Due to the limited availability of public quantitative data for H-0106 dihydrochloride (B599025), this document will focus on a detailed comparison of two well-characterized ROCK inhibitors, Y-27632 and Fasudil. The experimental protocols and data presentation formats provided herein establish a framework for the systematic evaluation and comparison of novel inhibitors like H-0106 dihydrochloride.
The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[1] Dysregulation of this pathway is implicated in numerous diseases, making ROCK an attractive therapeutic target.[1] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[1][2] ROCK, in turn, phosphorylates downstream substrates to elicit cellular responses.[2][3]
Comparative Data of Selected Kinase Inhibitors
The following table summarizes the inhibitory activities of Y-27632 and Fasudil against ROCK and other kinases. This data is compiled from various in vitro assays and provides a basis for comparing their potency and selectivity.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Y-27632 | ROCK1 | Kinase Assay | 220 | - | [4][5] |
| ROCK2 | Kinase Assay | 300 | - | [4][5] | |
| Fasudil | ROCK1 | Kinase Assay | 330 | - | [6] |
| ROCK2 | Kinase Assay | - | 158 | [6] | |
| PKA | Kinase Assay | - | 4,580 | [6] | |
| PKC | Kinase Assay | - | 12,300 | [6] | |
| PKG | Kinase Assay | - | 1,650 | [6] |
Experimental Evaluation of Kinase Inhibitors
A systematic approach is essential for the characterization and comparison of kinase inhibitors. The workflow typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assay (ROCK Activity)
This protocol describes a non-radioactive, ELISA-based assay to measure the direct inhibition of ROCK kinase activity. The assay quantifies the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[7][8]
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
MYPT1-pre-coated 96-well plates.[8]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP solution.
-
Test inhibitors (e.g., this compound) at various concentrations.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2N H2SO4).
-
Wash Buffer (e.g., 1X TBS with 0.05% Tween-20).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
Add diluted inhibitors or vehicle control to the wells of the MYPT1-coated plate.
-
Add the diluted ROCK enzyme to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[8][10]
-
Stop the reaction and wash the wells three times with Wash Buffer.[10]
-
Add the primary antibody (anti-phospho-MYPT1) diluted in blocking buffer and incubate for 1 hour at room temperature.[10]
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[10]
-
Wash the wells three times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add Stop Solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.[8]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.
Cell-Based Assay: Western Blot for Phospho-MYPT1
This protocol is used to assess the ability of an inhibitor to block ROCK activity within intact cells by measuring the phosphorylation status of its downstream target, MYPT1.[11][12]
Materials:
-
Cell culture medium and supplements.
-
Test inhibitors at various concentrations.
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1.[9][13][14]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with various concentrations of the kinase inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them by adding ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-MYPT1) diluted in Blocking Buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated MYPT1 to total MYPT1 to determine the effect of the inhibitor.
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Preclinical Insights into H-0106 Dihydrochloride: A Comparative Analysis with Novel ROCK Inhibitors for Glaucoma
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the field of ophthalmology now have access to a comprehensive preclinical comparison guide on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors for the treatment of glaucoma. This guide provides a detailed analysis of available preclinical data for investigational and approved ROCK inhibitors, offering a framework for evaluating novel compounds such as H-0106 dihydrochloride (B599025). While specific preclinical trial data for H-0106 dihydrochloride is not publicly available, this guide serves as a crucial resource by comparing established ROCK inhibitors, thereby outlining the key experimental data and performance benchmarks necessary for the evaluation of new chemical entities in this class.
The primary therapeutic target of these inhibitors is the trabecular meshwork of the eye. By inhibiting ROCK, these compounds increase the outflow of aqueous humor, the fluid within the eye, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucoma.
Mechanism of Action: The ROCK Signaling Pathway
The Rho kinase (ROCK) signaling pathway plays a pivotal role in regulating the contractility of cells within the trabecular meshwork. Activation of this pathway leads to the formation of actin stress fibers and increases cell contraction, which elevates resistance to aqueous humor outflow and consequently raises IOP. ROCK inhibitors counteract this by promoting the relaxation of trabecular meshwork cells, leading to an increase in aqueous humor outflow and a reduction in IOP.
A Comparative Guide to ROCK Inhibitors: H-0106 Dihydrochloride and its Alternatives in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of H-0106 dihydrochloride (B599025) (also known as H-1152 dihydrochloride) and other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors on gene expression. While direct, comprehensive transcriptomic data for H-0106 dihydrochloride is not publicly available, this document summarizes its known selectivity and compares it with the gene expression profiles induced by other widely used ROCK inhibitors, namely fasudil (B1672074) and Y-27632.
Introduction to ROCK Inhibition and Gene Expression
ROCKs are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and apoptosis. The ROCK signaling pathway is a key regulator of gene expression, influencing the activity of several transcription factors.[1][2] Consequently, inhibitors of this pathway have emerged as valuable research tools and potential therapeutic agents for a range of diseases. Understanding the distinct effects of different ROCK inhibitors on the cellular transcriptome is vital for selecting the appropriate compound for specific research applications and for anticipating potential off-target effects.
Comparative Analysis of ROCK Inhibitor Specificity
A primary differentiator among ROCK inhibitors is their selectivity for the two ROCK isoforms, ROCK1 and ROCK2, as well as other kinases. This selectivity profile can significantly influence their downstream effects on gene expression.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Other Notable Inhibited Kinases (IC50 in µM) |
| H-0106 (H-1152) Dihydrochloride | ROCK2 > ROCK1 | 1.6[3][4] | 12 (for ROCK2)[3][5][6] | PKA (0.63), PKC (9.27), MLCK (10.1)[3][6] |
| Y-27632 | ROCK1 & ROCK2 | - | ~800 | PRK2, Citron kinase |
| Fasudil | ROCK1 & ROCK2 | - | ~400 | PKA, PKG, PKC |
| Ripasudil | ROCK1 & ROCK2 | - | 19 (for ROCK1), 11 (for ROCK2) | - |
Gene Expression Profiles: Fasudil vs. Y-27632
While global gene expression data for this compound is lacking, studies on fasudil and Y-27632 in various cell types provide insights into how ROCK inhibition can modulate the transcriptome.
Fasudil-Induced Gene Expression Changes in Astrocytes
A study by Lau et al. (2011) investigated the transcriptomic profile of murine astrocytes treated with 100 µM fasudil over a 24-hour period. The study identified significant changes in genes associated with several key biological processes.
Table 1: Key Gene Ontology (GO) Categories Modulated by Fasudil in Astrocytes
| Biological Process | Representative Upregulated Genes | Representative Downregulated Genes |
| Actin Cytoskeleton Organization | Arhgef6, Diaph1, Fscn1 | Actn4, Myh10, Rock1 |
| Axon Guidance | Sema3a, Sema3f, Plxna2 | Epha4, Epha7, Nrp1 |
| TGF-β Signaling Pathway | Smad7, Tgfbr1 | Smad2, Smad3, Tgfbr2 |
| Pro-survival/Neurotrophic Factors | Bdnf, Gls, Nqo1 | - |
Y-27632-Induced Gene Expression Changes in Human Periodontal Ligament Stem Cells
Research by Luo et al. (2018) explored the effects of Y-27632 on human periodontal ligament stem cells (PDLSCs). Their findings indicated that Y-27632 treatment led to the upregulation of genes associated with pluripotency.
Table 2: Upregulation of Pluripotency-Associated Genes by Y-27632 in PDLSCs
| Gene | Fold Change (vs. Control) |
| c-Myc | > 2.0 |
| Nanog | > 2.5 |
| Klf4 | > 1.5 |
| Oct4 | > 2.0 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: The ROCK signaling pathway, a key regulator of cellular functions.
Caption: A generalized workflow for studying ROCK inhibitor effects on gene expression.
Experimental Protocols
Transcriptomic Profiling of Fasudil-Treated Astrocytes
-
Cell Culture: Primary murine astrocytes were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inhibitor Treatment: Astrocytes were treated with 100 µM fasudil for 2, 6, 12, and 24 hours.
-
RNA Isolation and Microarray: Total RNA was extracted using the RNeasy Mini Kit (Qiagen). RNA quality was assessed, and samples were hybridized to Affymetrix Mouse Genome 430 2.0 Arrays.
-
Data Analysis: Microarray data were analyzed using GeneSpring GX software. Differentially expressed genes were identified with a fold-change cut-off of >1.5 and a p-value <0.05. Gene Ontology and pathway analysis were performed using the DAVID database.
Analysis of Pluripotency Gene Expression in Y-27632-Treated PDLSCs
-
Cell Culture: Human periodontal ligament stem cells (PDLSCs) were cultured in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inhibitor Treatment: PDLSCs were treated with 10 µM Y-27632 for 3 and 7 days.
-
RNA Isolation and qRT-PCR: Total RNA was isolated, and cDNA was synthesized. Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix on a real-time PCR system to measure the expression levels of c-Myc, Nanog, Klf4, and Oct4. Gene expression was normalized to the housekeeping gene GAPDH.
Discussion and Conclusion
The available data, while incomplete for a direct comparison involving this compound, highlights the nuanced effects of different ROCK inhibitors on gene expression. Fasudil demonstrates a broad impact on genes related to cytoskeletal dynamics, neuronal guidance, and pro-survival pathways in astrocytes. In contrast, Y-27632 has been shown to specifically upregulate key pluripotency markers in stem cells.
The higher selectivity of this compound for ROCK2 over ROCK1 and other kinases suggests that its impact on gene expression might be more targeted than less selective inhibitors like fasudil and Y-27632. However, without experimental data, this remains a hypothesis. Future transcriptomic studies on this compound are crucial to elucidate its specific molecular effects and to enable a more comprehensive comparative analysis.
For researchers, the choice of a ROCK inhibitor should be guided by the specific research question and the desired cellular outcome. If the goal is to broadly inhibit ROCK signaling, fasudil or Y-27632 may be suitable. If a more targeted inhibition of ROCK2-mediated pathways is desired, a more selective inhibitor like this compound would be the preferred choice, although its full transcriptomic consequences are yet to be determined. This guide underscores the importance of considering the unique properties of each inhibitor to achieve precise and reproducible experimental results.
References
- 1. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-1152 | CAS:451462-58-1 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
In Vivo Efficacy of H-0106 Dihydrochloride in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of H-0106 dihydrochloride (B599025), a Rho kinase (ROCK) inhibitor, with other alternatives for the reduction of intraocular pressure (IOP) in non-human primates (NHPs). The data presented is based on available preclinical studies and is intended to inform researchers and drug development professionals.
Comparative Efficacy in Non-Human Primates
H-0106 dihydrochloride is part of a class of drugs known as ROCK inhibitors, which have demonstrated significant efficacy in lowering IOP in animal models of glaucoma, including non-human primates. While direct head-to-head comparative studies for this compound are not extensively published, data from studies on other ROCK inhibitors in NHPs, alongside established glaucoma treatments like Latanoprost and Timolol (B1209231), provide a strong basis for comparison.
ROCK inhibitors, as a class, have been shown to produce substantial reductions in IOP in monkeys. For instance, the ROCK inhibitor AR-13324 (Netarsudil) has been reported to cause large reductions in IOP of 20-25% in monkeys[1]. Another ROCK inhibitor, H-1152, produced a significant 5-6 mmHg reduction in IOP in rhesus monkeys[2]. These findings highlight the potential of this class of drugs for glaucoma treatment.
The primary mechanism of action for ROCK inhibitors involves increasing the outflow of aqueous humor through the trabecular meshwork, which is a distinct pathway compared to prostaglandin (B15479496) analogs like Latanoprost (which primarily increases uveoscleral outflow) and beta-blockers like Timolol (which reduces aqueous humor production).
The following table summarizes the reported in vivo efficacy of various ROCK inhibitors and comparator drugs in non-human primates. It is important to note that these data are compiled from separate studies and direct comparisons should be made with caution.
| Drug Class | Compound | Species | IOP Reduction (Mean) | Study Notes |
| ROCK Inhibitor | H-1152 | Rhesus Monkey | 5-6 mmHg[2] | Single topical ocular instillation. |
| ROCK Inhibitor | AR-13324 (Netarsudil) | Monkey | 20-25%[1] | Longer duration of action noted. |
| ROCK Inhibitor | Y-27632 | Cynomolgus Macaque (hypertensive) | 35% (single dose)[2] | Increased outflow facility and uveoscleral outflow. |
| ROCK Inhibitor | AR-12286 | Monkey | 5.6 ± 0.3 mmHg[3] | 4-hour post-dose after 3 days of topical administration. |
| Prostaglandin Analog | Latanoprost | African Green Monkey | 3.4 mmHg[4] | 6 hours post-dosing in responder animals. |
| Beta-Blocker | Timolol | Cynomolgus Monkey | Significant decrease[5] | Twice daily instillation for 7 days. |
Experimental Protocols
The following sections detail the typical methodologies used in preclinical studies to evaluate the in vivo efficacy of ocular hypotensive agents in non-human primates.
Induction of Ocular Hypertension
A common method for inducing chronic ocular hypertension in NHPs is through laser photocoagulation of the trabecular meshwork.
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) or Rhesus monkeys (Macaca mulatta) are frequently used.
-
Anesthesia: Animals are typically anesthetized with a combination of ketamine and xylazine.
-
Procedure: An argon laser is used to apply burns to the trabecular meshwork, obstructing aqueous humor outflow and leading to a sustained elevation in IOP. The laser parameters (power, duration, number of spots) are adjusted to achieve the desired level of hypertension.
-
Monitoring: IOP is monitored regularly using a tonometer until a stable, elevated baseline is achieved.
Drug Administration and Intraocular Pressure Measurement
-
Drug Formulation: The test compound (e.g., this compound) and comparators are typically formulated as sterile ophthalmic solutions.
-
Administration: A precise volume (e.g., 30 µL) of the drug solution is administered topically to the cornea of one or both eyes. A vehicle control is administered to the contralateral eye or to a separate control group of animals.
-
IOP Measurement:
-
Instrumentation: A calibrated tonometer, such as a Tono-Pen or a rebound tonometer (e.g., TonoVet), is used to measure IOP.
-
Procedure: Measurements are taken at baseline (before drug administration) and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak effect, and duration of action of the drug.
-
Anesthesia: For IOP measurements, animals are often sedated to ensure accurate and consistent readings.
-
Visualizations
Signaling Pathway of ROCK Inhibitors in the Trabecular Meshwork
The following diagram illustrates the mechanism of action of ROCK inhibitors in the trabecular meshwork, leading to increased aqueous humor outflow and reduced intraocular pressure.
Caption: ROCK inhibitor signaling pathway in trabecular meshwork cells.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an ocular hypotensive drug in non-human primates.
Caption: Workflow for NHP ocular hypotensive drug efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of rho kinase inhibitors on intraocular pressure and aqueous humor dynamics in nonhuman primates and rabbits - OAK Open Access Archive [oak.novartis.com]
- 3. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of topical timolol on optic nerve head circulation in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic IOP Reduction: A Comparative Guide to H-0106 Dihydrochloride and Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
The management of glaucoma, a leading cause of irreversible blindness, primarily focuses on reducing intraocular pressure (IOP). Prostaglandin (B15479496) analogs (PGAs) are a cornerstone of first-line therapy, effectively lowering IOP by enhancing the uveoscleral (unconventional) outflow of aqueous humor. Emerging evidence points to the significant potential of a new class of drugs, Rho-associated protein kinase (ROCK) inhibitors, which act on the trabecular meshwork (conventional) outflow pathway. This guide provides a comparative analysis of the synergistic effects of H-0106 dihydrochloride (B599025), a ROCK inhibitor, with prostaglandin analogs, supported by experimental data from studies on the ROCK inhibitor class.
Mechanism of Synergistic Action: A Two-Pronged Approach to Aqueous Humor Outflow
The synergistic effect of combining a ROCK inhibitor like H-0106 dihydrochloride with a prostaglandin analog stems from their distinct and complementary mechanisms of action on the two primary aqueous humor outflow pathways.
-
Prostaglandin Analogs (e.g., Latanoprost (B1674536), Travoprost, Bimatoprost): These drugs primarily increase the uveoscleral outflow, a pathway independent of the trabecular meshwork. They are thought to remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating the drainage of aqueous humor.[1][2]
-
ROCK Inhibitors (e.g., this compound, Ripasudil, Netarsudil): This class of drugs specifically targets the conventional outflow pathway. By inhibiting Rho kinase, these agents induce relaxation of the trabecular meshwork and Schlemm's canal cells, leading to an increase in aqueous humor drainage through this primary route.[3][4][5][6][7][8]
By targeting both the unconventional and conventional outflow pathways simultaneously, the combination of a ROCK inhibitor and a prostaglandin analog can achieve a more significant reduction in IOP than either agent alone.
Comparative Efficacy: Additive IOP-Lowering Effects
Clinical studies on the combination of ROCK inhibitors and prostaglandin analogs have consistently demonstrated a significant additive effect in lowering IOP.
| Combination Therapy | Comparator | Additional Mean IOP Reduction (mmHg) | Study Population | Reference |
| Ripasudil + Latanoprost | Latanoprost monotherapy | 1.81 - 1.92 | Japanese patients with primary open-angle glaucoma (POAG) | [9][10] |
| Netarsudil + Latanoprost | Latanoprost monotherapy | 1.64 | Patients with open-angle glaucoma or ocular hypertension | [11] |
| Netarsudil + Latanoprost | Netarsudil monotherapy | 2.66 | Patients with open-angle glaucoma or ocular hypertension | [11] |
| Ripasudil + Prostaglandin Analog (unspecified) | Prostaglandin Analog monotherapy | Significant reduction (P < 0.001) | Patients with normal tension glaucoma | [3] |
Table 1: Summary of Clinical Data on the Additive IOP-Lowering Effects of ROCK Inhibitor and Prostaglandin Analog Combination Therapy.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate the effects of ROCK inhibitors and prostaglandin analogs on the aqueous humor outflow system.
In Vitro Assessment of Trabecular Meshwork (TM) Cell Effects
This protocol is designed to investigate the cellular and molecular effects of this compound and prostaglandin analogs on human trabecular meshwork (hTM) cells.
1. Cell Culture:
-
Primary hTM cells are isolated from donor eyes and cultured in appropriate media.
-
To mimic glaucomatous conditions, cells can be treated with transforming growth factor-beta 2 (TGF-β2) to induce extracellular matrix (ECM) production and a fibrotic phenotype.[9]
2. Drug Treatment:
-
Cultured hTM cells are treated with varying concentrations of this compound, a prostaglandin analog (e.g., latanoprost acid), or a combination of both.
-
A vehicle control group is included.
3. Key Assays:
-
Immunofluorescence Staining: Used to visualize changes in the cytoskeleton (e.g., F-actin stress fibers) and the expression of key proteins like alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[4][9]
-
Western Blotting: To quantify the expression levels of proteins involved in ECM regulation (e.g., fibronectin, collagen IV) and cellular contraction (e.g., phosphorylated myosin light chain).[4][9]
-
3D Spheroid Culture: hTM cells are grown in a 3D matrix (e.g., Matrigel) to better mimic the in vivo tissue architecture. The effects of the drugs on the size, stiffness, and barrier function of these spheroids can be assessed.[12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Animal models and drug candidates for use in glaucoma filtration surgery: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK Inhibitors in Corneal Diseases and Glaucoma—A Comprehensive Review of These Emerging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of glaucoma by prostaglandin agonists and beta‐blockers in combination directly reduces pro‐fibrotic gene expression in trabecular meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 9. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of ROCK Inhibitors for Glaucoma: A Guide for Researchers
For drug development professionals, scientists, and researchers, this guide provides a comparative overview of H-0106 dihydrochloride (B599025) and other prominent Rho kinase (ROCK) inhibitors for the treatment of glaucoma. Due to the limited availability of direct head-to-head superiority or non-inferiority studies for H-0106 dihydrochloride, this document summarizes available clinical trial data for this compound and presents a detailed comparison of two other major ROCK inhibitors, Netarsudil and Ripasudil.
This compound, also known as SNJ-1656 and Y-39983, is a selective ROCK inhibitor that has been evaluated in Phase I and II clinical trials for its ability to lower intraocular pressure (IOP).[1][2][3] While these early trials have demonstrated its potential as a therapeutic agent for glaucoma, comprehensive comparative data against other ROCK inhibitors is not yet publicly available. This guide, therefore, focuses on providing a detailed, data-driven comparison of Netarsudil and Ripasudil, based on a head-to-head Phase 3 clinical trial, to offer valuable context for the evaluation of emerging ROCK inhibitors like this compound.
Mechanism of Action: The ROCK Signaling Pathway
ROCK inhibitors target the Rho kinase signaling pathway, which plays a crucial role in regulating the contractility of the trabecular meshwork cells in the eye. By inhibiting ROCK, these agents lead to the relaxation of the trabecular meshwork, increasing the outflow of aqueous humor and thereby reducing intraocular pressure.
Comparison of Netarsudil and Ripasudil: A Head-to-Head Phase 3 Study (J-ROCKET)
A pivotal Phase 3 clinical trial, the Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET), directly compared the efficacy and safety of Netarsudil 0.02% administered once daily with Ripasudil 0.4% administered twice daily in patients with primary open-angle glaucoma or ocular hypertension.[4][5]
Efficacy: Intraocular Pressure Reduction
The primary endpoint of the J-ROCKET study was the mean diurnal IOP at week 4. The results demonstrated the superiority of Netarsudil 0.02% over Ripasudil 0.4% in lowering IOP.[4][5]
| Efficacy Endpoint (Week 4) | Netarsudil 0.02% (Once Daily) | Ripasudil 0.4% (Twice Daily) | p-value |
| Mean Diurnal IOP (mmHg) | 15.96 | 17.71 | < 0.0001 |
| Mean Reduction from Baseline (mmHg) | 4.65 | 2.98 | < 0.0001 |
| Percentage Reduction from Baseline | 22.6% | 14.3% | < 0.0001 |
Data sourced from the J-ROCKET Phase 3 Clinical Trial.[4][5][6]
Safety and Tolerability: Adverse Events
The overall incidence of adverse events was lower in the Netarsudil group compared to the Ripasudil group. The most common ocular adverse event for both treatments was conjunctival hyperemia.[4][5]
| Adverse Event (Ocular) | Netarsudil 0.02% (n=122) | Ripasudil 0.4% (n=123) |
| Overall Incidence of Ocular AEs | 59.8% | 66.7% |
| Conjunctival Hyperemia | 54.9% | 62.6% |
| Conjunctivitis | 2.5% | 4.1% |
| Corneal Verticillata | 4.9% | 0% |
| Eye Irritation | 4.1% | 4.9% |
| Blepharitis | 1.6% | 4.9% |
Data sourced from the J-ROCKET Phase 3 Clinical Trial.[4][5] A prospective, comparative, randomized study also found a lower incidence of adverse events with Netarsudil (32.9%) compared to Ripasudil (44.3%).[7][8]
This compound (SNJ-1656 / Y-39983): Summary of Clinical Data
While direct comparative studies are lacking, Phase I and II trials of this compound have provided initial data on its IOP-lowering effects and safety profile.
Phase I Study in Healthy Volunteers
A Phase I study in healthy volunteers demonstrated a dose-dependent reduction in IOP.[9][10]
| SNJ-1656 Concentration (Single Instillation) | Mean IOP Reduction from Baseline at 4 hours (mmHg) | p-value vs. Placebo |
| 0.03% | -1.79 | Not significant |
| 0.05% | -1.95 | < 0.05 |
| 0.1% | -3.00 | < 0.01 |
Data from a Phase I clinical trial in healthy volunteers.[9][10]
Phase II Study in Glaucoma Patients
A Phase II trial in patients with primary open-angle glaucoma or ocular hypertension showed that SNJ-1656 effectively reduced IOP.[1][3] Further details on the specific quantitative outcomes of this study are not extensively published. The primary reported adverse event was conjunctival hyperemia.[3][11]
Experimental Protocols
J-ROCKET Phase 3 Clinical Trial (Netarsudil vs. Ripasudil)
-
Study Design: A single-masked, randomized, phase 3, superiority study.[4][5]
-
Participants: 245 Japanese patients with primary open-angle glaucoma or ocular hypertension.[4]
-
Intervention: Patients were randomized (1:1) to receive either Netarsudil ophthalmic solution 0.02% once daily in the evening or Ripasudil hydrochloride hydrate (B1144303) ophthalmic solution 0.4% twice daily for 4 weeks.[4]
-
Primary Efficacy Endpoint: Mean diurnal intraocular pressure (IOP) at Week 4, which was the average of measurements taken at 09:00, 11:00, and 16:00.[5]
-
Safety Assessment: Evaluation of adverse events, including ocular and systemic side effects.[4]
SNJ-1656 (this compound) Phase I Clinical Trial
-
Study Design: A randomized, double-masked, group-comparison, phase I clinical study.[9][10]
-
Intervention:
-
Single-Dose Trial: 45 volunteers were randomized to receive a single instillation of SNJ-1656 ophthalmic solution at concentrations of 0.003%, 0.01%, 0.03%, 0.05%, or 0.1%, or a placebo.[9]
-
Repeated-Instillation Trial: 36 volunteers were assigned to receive SNJ-1656 at 0.05% or 0.1% once or twice daily for 7 days.[9]
-
-
Efficacy Assessment: IOP was measured by non-contact tonometry at various time points post-instillation.[9]
-
Safety Assessment: Slit-lamp examination and monitoring of systemic parameters.[9]
Conclusion
Based on the available evidence, Netarsudil 0.02% once daily has demonstrated superiority in IOP reduction compared to Ripasudil 0.4% twice daily, with a slightly more favorable safety profile in a head-to-head Phase 3 clinical trial.[4][5] While this compound (SNJ-1656) has shown promise in early clinical trials by effectively lowering IOP, a definitive comparison of its superiority or non-inferiority against other ROCK inhibitors cannot be made without direct comparative studies.[1][9] Future head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of this compound within the growing class of ROCK inhibitors for glaucoma management.
References
- 1. Efficacy and safety of SNJ-1656 in primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. Glaucoma | Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I (rho kinase inhibitors) | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Intraocular pressure-lowering effects and safety of topical administration of a selective ROCK inhibitor, SNJ-1656, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Meta-analysis of H-0106 Dihydrochloride and its Alternatives in Glaucoma Treatment
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical data available for H-0106 dihydrochloride, a Rho kinase (ROCK) inhibitor for the treatment of glaucoma, and compares its performance with established alternative therapies. Due to the limited availability of specific clinical trial data for this compound, this analysis utilizes data from a representative ROCK inhibitor, SNJ-1656 (Y-39983), which shares the same mechanism of action. The guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these treatment options.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). While several classes of drugs are available, the emergence of ROCK inhibitors presents a novel therapeutic approach. This meta-analysis consolidates clinical trial data for a representative ROCK inhibitor and compares it against prostaglandin (B15479496) analogs, beta-blockers, carbonic anhydrase inhibitors, and alpha-adrenergic agonists. The data is presented in comparative tables, with detailed experimental protocols and visualizations of the relevant signaling pathway and clinical trial workflow.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of the representative ROCK inhibitor (SNJ-1656) and its alternatives. The primary efficacy endpoint is the mean reduction in intraocular pressure (IOP).
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Drug Class | Representative Drug | Dosage | Mean IOP Reduction (mmHg) | Clinical Trial Phase |
| ROCK Inhibitor | SNJ-1656 (0.1%) | Twice Daily | 3.00 - 4.12[1] | I |
| Prostaglandin Analog | Latanoprost (0.005%) | Once Daily | 7.27 - 9.72[2] | IV |
| Beta-Blocker | Timolol (B1209231) (0.5%) | Twice Daily | 4.9[3] | IV |
| Carbonic Anhydrase Inhibitor | Dorzolamide (2%) | Three Times Daily | 3.0 - 6.0[4] | Not Specified |
| Alpha-Adrenergic Agonist | Brimonidine (B1667796) (0.2%) | Twice Daily | 3.72 - 6.96[5] | IV |
Table 2: Comparison of Common Adverse Events
| Drug Class | Representative Drug | Common Adverse Events |
| ROCK Inhibitor | SNJ-1656 | Conjunctival hyperemia[6][7] |
| Prostaglandin Analog | Latanoprost | Conjunctival hyperemia, increased iris pigmentation[8] |
| Beta-Blocker | Timolol | Ocular irritation, systemic effects (bradycardia, bronchospasm) |
| Carbonic Anhydrase Inhibitor | Dorzolamide | Bitter taste, superficial punctate keratitis[4] |
| Alpha-Adrenergic Agonist | Brimonidine | Ocular allergy, dry mouth, fatigue[5][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol for a Phase I, Randomized, Double-Masked, Placebo-Controlled, Single- and Repeated-Instillation Study of a ROCK Inhibitor (SNJ-1656) in Healthy Volunteers[1][6]
1. Study Design:
-
Single-Instillation Trial: A randomized, double-masked, placebo-controlled, group-comparison study. 45 healthy male volunteers were divided into five groups, each receiving a different concentration of SNJ-1656 ophthalmic solution (0.003%, 0.01%, 0.03%, 0.05%, and 0.1%) or placebo in a stepwise manner.
-
Repeated-Instillation Trial: 36 healthy male volunteers were assigned to one of four groups receiving either 0.05% or 0.1% SNJ-1656 once or twice daily for seven days.
2. Inclusion Criteria:
-
Healthy male adult volunteers.
-
No history of ocular disease.
-
Normal baseline intraocular pressure.
3. Exclusion Criteria:
-
Known hypersensitivity to any of the study drug components.
-
Concurrent use of any topical or systemic medications that could affect IOP.
-
History of significant systemic disease.
4. Efficacy Assessment:
-
Intraocular pressure was measured using a non-contact tonometer at baseline and at 1, 2, 4, 8, 12, and 24 hours post-instillation in the single-dose trial.
-
In the repeated-dose trial, IOP was measured at baseline and at 2 and 4 hours post-instillation on the 7th day.
5. Safety Assessment:
-
Slit-lamp examination to assess for any ocular adverse events, including conjunctival hyperemia.
-
Systemic safety was monitored through measurements of blood pressure, pulse rate, body temperature, and electrocardiogram.
General Protocol for a Glaucoma Clinical Trial to Evaluate IOP-Lowering Efficacy
1. Study Design:
-
Typically a randomized, double-masked, active-controlled, parallel-group study.
2. Inclusion Criteria: [10][11][12]
-
Diagnosis of open-angle glaucoma or ocular hypertension.
-
Baseline IOP within a specified range (e.g., ≥22 mmHg and ≤36 mmHg) after a washout period of previous glaucoma medications.
-
Best-corrected visual acuity of a certain level or better.
-
Open angles on gonioscopy.
3. Exclusion Criteria: [10][13]
-
History of significant ocular trauma or surgery that could affect IOP.
-
Presence of other ocular diseases that could interfere with the study.
-
Known contraindications to the study medications.
-
For female patients, pregnancy or lactation.
4. Efficacy Assessment: [14][15][16]
-
The primary efficacy endpoint is the change in IOP from baseline at specified time points (e.g., 8 AM, 10 AM, 4 PM) over a defined treatment period (e.g., 3 months).
-
IOP is typically measured using Goldmann applanation tonometry.
5. Safety Assessment: [17][18]
-
Comprehensive ophthalmic examinations including visual acuity, slit-lamp biomicroscopy, and funduscopy.
-
Monitoring and recording of all adverse events, both ocular and systemic.
-
Assessment of local tolerability, including patient-reported symptoms like burning, stinging, and foreign body sensation.
Mandatory Visualization
Signaling Pathway of ROCK Inhibitors in Glaucoma
Caption: Signaling pathway of ROCK inhibitors in trabecular meshwork cells.
Experimental Workflow for a Typical Glaucoma Clinical Trial
Caption: Workflow of a typical randomized controlled clinical trial for glaucoma.
Logical Relationship of Glaucoma Treatment Options
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timolol treatment prevents or delays glaucomatous visual field loss in individuals with ocular hypertension: a five-year, randomized, double-masked, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of brimonidine 0.2% compared with timolol 0.5% in glaucoma: a randomized clinical trial on Taiwanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraocular pressure-lowering effects and safety of topical administration of a selective ROCK inhibitor, SNJ-1656, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Latest Drugs in Development That Reduce Intraocular Pressure in Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lluh.org [lluh.org]
- 11. Glaucoma: Clinical Trials in Glaucoma Therapy | Ento Key [entokey.com]
- 12. oraclinical.com [oraclinical.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 16. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 18. reviewofoptometry.com [reviewofoptometry.com]
H-0106 Dihydrochloride: Uncoupling ROCK Inhibition from Intraocular Pressure Reduction
A new isoquinoline-5-sulfonamide (B1244767) compound, H-0106 dihydrochloride (B599025), demonstrates a potent intraocular pressure (IOP)-lowering effect that may not be solely dependent on its Rho-associated coiled-coil containing protein kinase (ROCK) inhibitory activity. This finding challenges the conventional understanding of how ROCK inhibitors reduce IOP and suggests the potential for developing novel glaucoma therapies with distinct mechanisms of action.
This guide provides a comparative analysis of H-0106 dihydrochloride with other isoquinoline-5-sulfonamide compounds, supported by experimental data from a key preclinical study. Detailed experimental protocols and visualizations of the signaling pathway and experimental workflow are also presented to offer a comprehensive overview for researchers and drug development professionals.
Comparative Analysis of ROCK Inhibition and IOP-Lowering Effects
Experimental data reveals a noteworthy divergence between the in vitro ROCK2 inhibitory potency and the in vivo IOP-lowering efficacy of several isoquinoline-5-sulfonamide compounds. While all tested compounds are potent ROCK2 inhibitors, their ability to reduce IOP in normotensive monkeys varies significantly.
Notably, this compound and H-0104 exhibited strong and sustained IOP reduction, whereas other compounds with similar or even greater ROCK2 inhibitory activity, such as H-1152, showed a weaker and shorter-lasting effect. This suggests that while ROCK inhibition is a characteristic of this class of compounds, it may not be the sole determinant of their IOP-lowering capacity. The isomers H-1001 and H-1005, despite potent ROCK inhibition, had considerably weaker IOP-lowering activity compared to their counterparts H-0104 and H-0106, respectively, further highlighting that subtle structural differences can dramatically impact in vivo efficacy independent of in vitro enzyme inhibition.
| Compound | ROCK2 Inhibition IC50 (nM)[1] | Maximum IOP Reduction (mmHg)[1] | Duration of IOP Reduction (hours)[1] |
| H-0106 | 35 | 4.6 | 9 |
| H-0103 | 25 | 2.5 | 4 |
| H-0104 | 28 | 4.8 | 9 |
| H-0105 | 48 | 2.1 | 3 |
| H-0107 | 33 | 2.3 | 4 |
| H-1001 | 31 | 2.3 | 4 |
| H-1005 | 41 | 2.3 | 3 |
| H-1152 | 18 | 3.2 | 6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Sumi et al., 2014.[1]
In Vitro ROCK2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds on ROCK2 activity.
Materials:
-
Recombinant human ROCK2
-
Long S6 kinase substrate peptide
-
[γ-³²P]ATP
-
Test compounds (H-0103, H-0104, H-0105, H-0106, H-0107, H-1001, H-1005, H-1152)
-
Assay buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
The test compounds were dissolved in an appropriate solvent and diluted to various concentrations.
-
The ROCK2 enzyme, substrate peptide, and [γ-³²P]ATP were mixed in the assay buffer.
-
The test compound at varying concentrations was added to the reaction mixture.
-
The reaction was incubated at 30°C for a specified period.
-
The reaction was stopped, and the mixture was spotted onto phosphocellulose paper.
-
The paper was washed to remove unincorporated [γ-³²P]ATP.
-
The radioactivity incorporated into the substrate peptide was measured using a scintillation counter.
-
The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Intraocular Pressure (IOP) Measurement in Ocular Normotensive Monkeys
Objective: To evaluate the IOP-lowering effect of the test compounds after topical administration in a primate model.
Animal Model:
-
Male cynomolgus monkeys (Macaca fascicularis)
-
Normotensive (normal IOP)
-
Animals were handled in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Procedure:
-
A baseline IOP measurement was taken for both eyes of each monkey using a calibrated pneumatonometer.
-
A 50 µL solution of the test compound (0.1% concentration) was topically administered to one eye. The contralateral eye received a vehicle solution as a control.
-
IOP was measured in both eyes at 1, 2, 3, 4, 6, 8, 10, and 24 hours post-instillation.
-
The change in IOP from baseline was calculated for both the treated and control eyes.
-
The maximum IOP reduction and the duration of the effect were determined from the time-course data.
Visualizing the Pathways and Processes
The following diagrams illustrate the potential signaling pathway of this compound and the workflow of the key experiments.
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for compound evaluation.
References
Safety Operating Guide
Proper Disposal of H-0106 Dihydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of H-0106 dihydrochloride (B599025), a ROCK inhibitor identified as 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of H-0106 dihydrochloride, it should be handled as a potentially hazardous substance. While specific toxicity data is not available, compounds with similar functional groups may exhibit irritant, toxic, or environmentally harmful properties.
Recommended Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. This includes both the solid compound and any solutions or contaminated materials.
-
Waste Collection:
-
Solid Waste: Collect pure this compound, and any contaminated items (e.g., weighing paper, pipette tips, gloves), in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container. If the solvent is flammable, the container should be stored in a flammable-liquids cabinet.
-
-
Labeling: Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "1011465-90-9"
-
The full chemical name: "4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride"
-
An estimate of the quantity of waste.
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest documentation.
III. Spill and Decontamination Procedures
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment:
-
For solid spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Quantitative Data Summary
Without a specific SDS, quantitative data regarding disposal parameters (e.g., concentration limits for disposal) is not available. The following table summarizes potential hazards based on the chemical's structure, which should be considered during handling and disposal.
| Hazard Classification (Potential) | Precautionary Measures during Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle in a well-ventilated area or with respiratory protection. |
| Skin/Eye Irritant | Wear appropriate gloves and eye protection. |
| Environmental Hazard | Prevent release to the environment. Do not dispose of in drains or waterways.[1] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling H-0106 dihydrochloride
Essential Safety and Handling Guide for H-0106 Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H-0106 dihydrochloride. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the chemical class of isoquinoline (B145761) derivatives and data from structurally similar compounds. This compound is identified as a Rho-associated coiled-coil kinase (ROCK) inhibitor, implying high biological activity.[1] Therefore, it must be handled with the utmost care as a potent and potentially hazardous compound.
Hazard Assessment and Safety Precautions
Based on safety data for analogous isoquinoline compounds, this compound should be presumed to be corrosive and capable of causing severe skin burns and eye damage.[2] It may also be harmful if swallowed or inhaled.
Summary of Potential Hazards:
| Hazard Class | Description | Source Analogy |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2] | 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride[2] |
| Eye Damage/Irritation | Causes serious eye damage.[2] | 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | 5-Chloro-2-methyl-4-isothiazolin-3-one and 3-Deazaneplanocin A (hydrochloride)[3] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | 5-Chloro-2-methyl-4-isothiazolin-3-one |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects. | 5-Chloro-2-methyl-4-isothiazolin-3-one |
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double-gloving is recommended for enhanced protection.[4] |
| Eye & Face Protection | Safety goggles and face shield | Safety goggles are the minimum requirement. A full-face shield must be worn when there is a splash hazard.[4] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is necessary to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound must be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach is crucial for minimizing exposure risk.
1. Preparation and Engineering Controls:
-
Ventilation: All work must be performed within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Spill Kit: A chemical spill kit appropriate for corrosive and toxic materials must be available in the immediate work area.
2. Handling the Compound:
-
Donning PPE: Before handling, put on all required PPE as detailed above.
-
Aliquotting: Carefully weigh and prepare solutions within the fume hood. Avoid generating dust or aerosols.
-
Container Management: Keep all containers tightly sealed when not in use.
3. Post-Handling and Decontamination:
-
Work Area: Thoroughly decontaminate the work surface after use.
-
Doffing PPE: Remove PPE carefully to prevent self-contamination, starting with gloves, then the face shield and lab coat. Dispose of all single-use PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., disposable PPE, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container compatible with corrosive materials.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional guidelines.
Note: All waste disposal must comply with local, state, and federal regulations.
Caption: Logical relationship for hazardous waste disposal.
This document is intended to provide essential guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
